4-Biphenylacetonitrile
Description
Properties
IUPAC Name |
2-(4-phenylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCNGTZJWZAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185492 | |
| Record name | 4-Cyanomethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31603-77-7 | |
| Record name | NSC 114981 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031603777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylacetonitrile | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Cyanomethylbiphenyl | |
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| Record name | 4-Biphenylacetonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Biphenylacetonitrile (CAS 31603-77-7)
Abstract
This compound, also known by its CAS number 31603-77-7, is a pivotal intermediate in modern organic synthesis. Characterized by a biphenyl scaffold linked to a cyanomethyl group, this compound offers a unique combination of aromatic properties and the versatile reactivity of the nitrile functional group. Its structural framework is a recurring motif in various pharmacologically active molecules and advanced materials. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, spectroscopic signature, validated synthesis and purification protocols, key applications in research and drug development, and essential safety and handling procedures. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential in their work.
Core Molecular Profile and Significance
This compound (C₁₄H₁₁N) is a white crystalline solid that serves as a valuable building block in synthetic chemistry.[1][2] Its significance stems from the strategic placement of the nitrile group on the biphenyl structure. The biphenyl moiety is a well-established pharmacophore that can engage in π-π stacking and hydrophobic interactions within biological targets, while the nitrile group is a versatile chemical handle. The nitrile can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, making it a cornerstone for constructing more complex molecular architectures.[3] This versatility underpins its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[4][5]
Physicochemical and Structural Data
A precise understanding of a compound's physical properties is fundamental to its application in experimental work, influencing choices regarding solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 31603-77-7 | [2][4][6] |
| Molecular Formula | C₁₄H₁₁N | [4][6] |
| Molecular Weight | 193.24 g/mol | [6][7] |
| IUPAC Name | 2-(4-phenylphenyl)acetonitrile | [6] |
| Synonyms | 4-Phenylbenzyl cyanide, Biphenyl-4-ylacetonitrile | [4][8] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 88-92 °C | [1][2] |
| Boiling Point | 146-150 °C at 0.03 mmHg | [2][9] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol (slightly) | [2][4] |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Spectroscopic Characterization: A Self-Validating System
Accurate structural confirmation is paramount. Spectroscopic analysis provides a fingerprint of the molecule, and understanding the expected data is key to verifying the identity and purity of this compound.[10][11]
Key Spectroscopic Signatures
| Technique | Signature Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Methylene Protons (-CH₂CN) | ~3.8 ppm | Protons on the carbon alpha to the electron-withdrawing nitrile group and the aromatic ring are deshielded. |
| Biphenyl Aromatic Protons | ~7.3 - 7.7 ppm | A complex multiplet pattern is expected due to the presence of two distinct, coupled phenyl rings. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | ~118 ppm | The sp-hybridized carbon of the nitrile group appears in a characteristic region.[12] |
| Methylene Carbon (-CH₂CN) | ~23 ppm | The aliphatic carbon alpha to the nitrile. | |
| Biphenyl Aromatic Carbons | ~127 - 142 ppm | Multiple signals are expected for the non-equivalent aromatic carbons. | |
| IR Spec. | Nitrile Stretch (C≡N) | ~2250 cm⁻¹ | This is a sharp, medium-intensity absorption characteristic of the nitrile functional group.[12] |
| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z = 193 | Corresponds to the molecular weight of the compound.[6] |
Experimental Protocol: Spectroscopic Sample Preparation
Trustworthy data begins with meticulous sample preparation. The following are generalized but robust protocols for acquiring high-quality spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound.[12]
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the sample with dry potassium bromide (KBr) powder.[12]
-
Pressing: Press the mixture into a thin, transparent disk using a hydraulic press.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the KBr pellet should be subtracted.[12]
-
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced after separation by Gas Chromatography (GC-MS).[12]
-
Ionization: Utilize a standard ionization method, such as Electron Ionization (EI), which bombards the molecule with high-energy electrons to generate charged fragments.[13]
-
Analysis: The ionized fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio to generate the mass spectrum.[12]
-
Synthesis and Purification
The most direct and common synthesis of this compound involves the nucleophilic substitution of a benzylic halide with a cyanide salt. This method is efficient and leverages readily available starting materials.[14]
Workflow: Synthesis via Nucleophilic Substitution
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions and monitoring.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system should be under an inert atmosphere (e.g., Nitrogen or Argon). Causality: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
Charging the Flask: To the flask, add 4-(chloromethyl)biphenyl (1.0 eq), sodium cyanide (1.2 eq), and a polar aprotic solvent such as DMSO or DMF. Causality: Polar aprotic solvents are chosen because they solvate the cation (Na⁺) well but not the anion (CN⁻), leaving the cyanide nucleophile highly reactive. A slight excess of NaCN ensures the complete consumption of the starting halide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water, which will precipitate the crude product. Causality: Quenching with water precipitates the organic product, which is insoluble in water, while the inorganic salts remain dissolved.
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Causality: Recrystallization is an effective method for purifying solid compounds, exploiting the differences in solubility between the desired product and impurities at different temperatures.
-
Drying: Dry the purified white crystals under vacuum to obtain the final product. Confirm purity and identity using the spectroscopic methods outlined in Section 2.
Applications in Research and Drug Development
The utility of this compound is defined by the reactivity of its nitrile group. It serves as a versatile precursor for a range of valuable chemical entities.
Key Chemical Transformations
The nitrile group can be readily converted into other functional groups, making it a powerful tool for molecular construction.
Caption: Key synthetic transformations of the nitrile group.
Role as a Pharmaceutical Intermediate
While direct biological activity of this compound is not its primary application, its role as a precursor is significant. It is a key intermediate in the synthesis of various compounds, including analgesics and anti-inflammatory agents.[7] The related core structure, diphenylacetonitrile, is a well-known precursor in the synthesis of several opioid analgesics like methadone and dipipanone, highlighting the established value of the cyanomethyl moiety in drug synthesis.[5][15][16] The biphenylacetic acid derived from its hydrolysis is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).
Applications in Materials Science
Beyond pharmaceuticals, this compound has been used in fundamental research. For instance, it has been employed to study the adsorption orientation of biphenyl derivatives on gold colloidal surfaces, which is relevant to the development of sensors and nanomaterials.[1][2][7]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound must be handled with care, adhering to established laboratory safety protocols.
GHS Hazard Classification
The compound is classified with several hazards based on aggregated GHS information.[6]
-
H335: May cause respiratory irritation.[6]
Mandatory Handling Protocols
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust. After handling, wash hands thoroughly.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[17]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS 31603-77-7) is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined properties, predictable reactivity, and established synthetic utility make it a reliable and valuable intermediate for chemists in both academic and industrial settings. From the synthesis of novel pharmaceutical candidates to the exploration of new materials, the applications of this versatile building block are extensive. By adhering to the technical and safety guidelines presented in this document, researchers can confidently and effectively integrate this compound into their synthetic programs to achieve their scientific objectives.
References
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- 4. CAS 31603-77-7: Biphenylacetonitrile | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 31603-77-7 [smolecule.com]
- 8. This compound | 31603-77-7 [amp.chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. m.youtube.com [m.youtube.com]
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- 12. benchchem.com [benchchem.com]
- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 14. chem.libretexts.org [chem.libretexts.org]
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- 17. assets.thermofisher.com [assets.thermofisher.com]
4-Biphenylacetonitrile physical and chemical properties
An In-depth Technical Guide to 4-Biphenylacetonitrile: Properties, Synthesis, and Applications
For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound, a versatile organic compound, serves as a critical building block in the synthesis of a variety of molecules. This guide provides an in-depth exploration of its physical and chemical properties, detailed experimental protocols, and its applications, with a focus on providing actionable insights for laboratory and research settings.
Core Characteristics of this compound
This compound, also known as 4-phenylbenzyl cyanide, is a nitrile compound featuring a biphenyl backbone.[1][2] This structure imparts a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis.
Physical Properties
The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and use in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁N | [1][2][3] |
| Molecular Weight | 193.24 g/mol | [1][2][3] |
| Appearance | White to grey-pink crystalline powder | [2] |
| Melting Point | 88-92 °C | [2][4] |
| Boiling Point | 146-150 °C at 0.03 mmHg | [2][4][5] |
| Solubility | Soluble in chloroform and methanol; low solubility in water. | [2][5] |
| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [2][5] |
Chemical Identity
-
Synonyms: [1,1'-Biphenyl]-4-acetonitrile, (4-Biphenylyl)acetonitrile, 4-Cyanomethylbiphenyl, 4-Phenylbenzylcyanide[1][2]
Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Below is a summary of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra are characteristic.
¹H NMR (Varian A-60) : Data available, typically showing complex aromatic multiplets and a singlet for the methylene protons.[3]
¹³C NMR : Expected to show distinct signals for the nitrile carbon, the methylene carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
FTIR (KBr Wafer) : The spectrum of this compound will prominently feature a sharp absorption band characteristic of the nitrile group (C≡N) and bands corresponding to the aromatic C-H and C=C bonds.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
GC-MS : The mass spectrum typically shows the molecular ion peak (M⁺) at m/z 193, along with other fragmentation peaks.[3]
Chemical Properties and Reactivity
The chemical reactivity of this compound is centered around the nitrile functional group and the benzylic protons.
-
Condensation Reactions: It readily undergoes condensation reactions. For instance, it reacts with ethyl phenyl propiolate to yield biphenyl derivatives of acetylenic β-ketocyanide.[2]
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 4-biphenylacetic acid.
-
Reduction: The nitrile group can be reduced to a primary amine, 2-(4-biphenylyl)ethanamine.
-
Alkylation: The acidic nature of the methylene protons allows for alkylation at the carbon adjacent to the nitrile group.
Synthesis of this compound: An Experimental Protocol
Several methods have been reported for the synthesis of this compound. A common approach involves the cyanation of a suitable biphenyl derivative.
Synthesis via Cyanation of 4-(Chloromethyl)biphenyl
This method provides a straightforward route to this compound.
Reaction Scheme:
References
4-Biphenylacetonitrile molecular structure and formula
An In-Depth Technical Guide to 4-Biphenylacetonitrile: Molecular Structure, Characterization, and Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis and a molecule of significant interest to researchers in materials science and drug discovery. We will delve into its core molecular characteristics, spectroscopic signature, synthetic pathways, and chemical reactivity, offering field-proven insights for scientific professionals.
Core Molecular Identity and Physicochemical Properties
This compound, systematically named 2-(4-phenylphenyl)acetonitrile, is an organic compound featuring a biphenyl backbone functionalized with a cyanomethyl group.[1][2][3] This structure imparts a unique combination of aromatic character and the versatile reactivity of the nitrile functional group.
The biphenyl moiety provides a rigid, planar structure that enhances thermal stability and influences the molecule's electronic properties.[1] The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle, capable of undergoing various transformations.
Molecular Structure Diagram
Caption: 2D molecular structure of this compound.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and determining reaction temperatures.
| Property | Value | Source(s) |
| CAS Number | 31603-77-7 | [1][2][4] |
| Molecular Formula | C₁₄H₁₁N | [1][2][4] |
| Molecular Weight | 193.24 g/mol | [1][2][4] |
| IUPAC Name | 2-(4-phenylphenyl)acetonitrile | [1][2][3] |
| Appearance | White to grey-pink crystalline powder/solid | [1][4][5] |
| Melting Point | 88-92 °C | [4][5] |
| Boiling Point | 146-150 °C at 0.03 mmHg | [4][5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4][5] |
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of this compound is paramount. A combination of spectroscopic methods provides a robust, self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework. The expected chemical shifts are highly predictable based on the electronic environment of the protons and carbons.
-
¹H NMR: The proton spectrum will show distinct signals for the aromatic protons of the two phenyl rings and a characteristic singlet for the methylene (-CH₂) protons adjacent to the nitrile group. The biphenyl protons will appear as a complex multiplet in the aromatic region (typically δ 7.3-7.7 ppm). The methylene protons, being adjacent to both an aromatic ring and a nitrile group, are expected to resonate as a singlet around δ 3.7-4.0 ppm.
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the methylene carbon, and the unique nitrile carbon. The nitrile carbon (C≡N) is typically found downfield, around δ 117-120 ppm.[6] The methylene carbon (-CH₂) signal is expected around δ 23-25 ppm, while the numerous aromatic carbons will appear in the δ 127-142 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups. The most prominent and diagnostic peak for this compound is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretch.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3030-3060 | Aromatic C-H stretch | Medium |
| ~2245-2255 | Nitrile (C≡N) stretch | Strong, Sharp |
| ~1600, 1485, 1450 | Aromatic C=C stretch | Medium-Strong |
Causality Insight: The position of the C≡N stretch is sensitive to its electronic environment. Its appearance in this specific region is a strong confirmation of the nitrile functionality within the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial fragmentation patterns that act as a fingerprint for the molecule.
-
Molecular Ion Peak ([M]⁺): The mass spectrum will show a clear molecular ion peak at an m/z of 193, corresponding to the molecular weight of C₁₄H₁₁N.[2][7]
-
Key Fragmentation: A common fragmentation pathway for such molecules is the loss of a hydrogen cyanide (HCN) molecule, which would result in a significant fragment ion at m/z 165 ([M - HCN]⁺).[2][8]
Experimental Protocol: Acquiring ¹H NMR Data
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). Rationale: TMS provides a sharp, inert reference point for calibrating the chemical shift scale.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.
-
Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Integrate the signals to determine proton ratios and analyze the chemical shifts and multiplicities to confirm the structure.
Synthesis and Reactivity
This compound is typically synthesized via nucleophilic substitution, a foundational reaction in organic chemistry. Its structure offers two primary sites for chemical reactions: the nitrile group and the benzylic methylene bridge.
Representative Synthesis Workflow
A common and efficient method for preparing this compound is the cyanation of 4-(chloromethyl)biphenyl. This pathway leverages the good leaving group ability of the chloride ion and the nucleophilicity of the cyanide anion.
Caption: Workflow for the synthesis of this compound.
Protocol: Synthesis via Nucleophilic Substitution
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(chloromethyl)biphenyl (1.0 eq) in a polar aprotic solvent like DMSO. Rationale: A polar aprotic solvent effectively solvates the cation (Na⁺) while leaving the cyanide anion nucleophilic.
-
Reagent Addition: Add sodium cyanide (NaCN, 1.1 eq) portion-wise to the stirred solution. Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture and carefully pour it into a beaker of cold water to quench the reaction and precipitate the product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers. Rationale: The organic product is more soluble in ethyl acetate than in water, allowing for its separation from inorganic salts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Key Chemical Reactions
The versatility of this compound makes it a valuable intermediate.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 4-biphenylacetic acid, a precursor for various pharmaceuticals.[1]
-
Alkylation: The benzylic protons on the methylene bridge are acidic and can be deprotonated with a strong base. The resulting carbanion can be alkylated with various electrophiles, allowing for the construction of more complex molecular scaffolds.[1]
-
Reduction: The nitrile group can be reduced to a primary amine (2-(4-biphenyl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to another class of biologically active compounds.
Applications in Research and Development
This compound and its derivatives are significant in several scientific fields.
-
Pharmaceutical Intermediate: The core structure is a building block for synthesizing various therapeutic agents. Derivatives have been explored for potential analgesic and anti-inflammatory activities.[1]
-
Materials Science: The rigid biphenyl structure is of interest in the development of liquid crystals and other organic electronic materials. Its use in studying adsorption orientation on gold surfaces highlights its relevance in nanotechnology and surface chemistry.[4][5]
-
Organic Synthesis: It serves as a versatile precursor for a wide range of more complex molecules due to the reactivity of its nitrile and benzylic positions.[1]
References
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- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Solubility of 4-Biphenylacetonitrile in Organic Solvents
Introduction: The Strategic Importance of 4-Biphenylacetonitrile
This compound, also known as 4-(cyanomethyl)biphenyl, is a crystalline solid organic compound featuring a biphenyl backbone with a nitrile functional group.[1][2][3] Its molecular structure is a critical determinant of its physicochemical properties, including its solubility. For researchers, process chemists, and drug development professionals, a comprehensive understanding of this compound's solubility is not merely academic; it is a cornerstone of efficient process development, from synthesis and purification to formulation.
This molecule serves as a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the "sartan" class of angiotensin II receptor blockers (ARBs) used to treat hypertension.[4] The synthesis of drugs like Valsartan and Losartan often involves reaction steps where this compound or its derivatives are reacted in various organic solvents.[5][6][7] Consequently, solubility data dictates the choice of reaction media, influences reaction kinetics, determines crystallization and purification strategies, and ultimately impacts the yield, purity, and economics of the final API.
This guide provides a technical overview of the solubility of this compound, synthesizing theoretical principles with practical experimental methodologies and quantitative data to empower scientists in their research and development endeavors.
Theoretical Framework: Principles Governing Solubility
The dissolution of a crystalline solute like this compound in a solvent is a complex thermodynamic process. The adage "like dissolves like" provides a useful heuristic, but a more rigorous understanding requires considering the specific intermolecular forces at play.
Hansen Solubility Parameters (HSP): A Predictive Tool
To move beyond qualitative descriptions like "polar" and "non-polar," the Hansen Solubility Parameters (HSP) offer a powerful semi-empirical framework.[8][9] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion forces): Arising from temporary induced dipoles (van der Waals forces).
-
δP (Polar forces): Stemming from permanent dipole-dipole interactions.
-
δH (Hydrogen bonding forces): Representing the energy of hydrogen bonds.
Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP values (i.e., a small "distance" between them in Hansen space) are likely to be miscible.[10] This predictive capability allows for the intelligent screening of solvents, saving significant time and resources compared to purely trial-and-error approaches.[10][11]
For this compound, the large, nonpolar biphenyl structure contributes significantly to its dispersion forces (δD), while the nitrile group (-C≡N) imparts a strong dipole moment, contributing to its polar component (δP). Its capacity for hydrogen bonding (δH) is minimal as a hydrogen bond acceptor. Therefore, it is predicted to be most soluble in solvents that have a balanced profile with significant dispersion and polar components.
Quantitative Solubility Data of this compound
While extensive, publicly available quantitative data is limited, the following table summarizes known solubility characteristics. The mole fraction solubility of compounds with similar functional groups, such as p-nitrophenylacetonitrile, has been observed to increase with temperature in most organic solvents, a trend that is expected to hold for this compound.[12] For instance, studies on analogous compounds show that solubility tends to be highest in polar aprotic solvents like acetone and acetonitrile and lower in alcohols and non-polar solvents like cyclohexane.[12][13]
| Solvent | Qualitative Solubility | Rationale / Notes |
| Methanol | Slightly Soluble | The polar hydroxyl group can interact with the nitrile, but the non-polar biphenyl tail limits extensive miscibility.[1] |
| Chloroform | Slightly Soluble | A weakly polar solvent that can effectively solvate the biphenyl structure.[1] |
| Acetonitrile | Soluble | As a polar aprotic solvent, its own nitrile group and polarity make it an excellent solvent for dissolving this compound, following the "like dissolves like" principle.[14][15] |
| Acetone | Soluble | Its high polarity and ability to accept hydrogen bonds make it effective at solvating the polar nitrile group.[14] |
| Ethyl Acetate | Soluble | This ester has a good balance of moderate polarity and size to solvate both the polar and nonpolar regions of the solute.[12] |
| Toluene | Moderately Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the biphenyl rings. |
| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large, nonpolar biphenyl moiety. |
Note: This table is a synthesis of qualitative data and predictions based on chemical principles. For precise process design, experimental determination is essential.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination
The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[16][17] This technique ensures that the solution reaches true thermodynamic equilibrium, providing reliable and reproducible data.[18] A miniaturized version of this method can be employed to conserve valuable compounds.[16]
Objective: To accurately determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials & Equipment:
-
This compound (high purity)
-
Solvent of interest (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial as it confirms that saturation has been achieved.
-
Accurately add a known volume or mass of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that the dissolution process reaches thermodynamic equilibrium.[19] The required time should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Sample Separation:
-
Remove the vial from the shaker and allow it to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any undissolved micro-particulates that would lead to an overestimation of solubility.
-
-
Quantitative Analysis:
-
Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear dynamic range of your analytical instrument. A precise dilution factor is essential for an accurate final calculation.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated and calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[19][20] A calibration curve must be generated using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or mole fraction.
-
Practical Implications in Drug Development
An understanding of this compound's solubility profile directly informs critical decisions in the pharmaceutical development pipeline.
Solubility-Driven Process Decisions
Caption: Impact of Solubility Data on Key Drug Development Stages.
-
Reaction Solvent Selection: For synthetic steps involving this compound, a solvent in which it is highly soluble is typically chosen to ensure a homogeneous reaction mixture, leading to more predictable and faster reaction kinetics. Solvents like acetonitrile or DMF are often suitable.[6]
-
Crystallization and Purification: Purification is often achieved through crystallization. This process requires a solvent system where the compound has high solubility at an elevated temperature but low solubility at a reduced temperature. Alternatively, an "anti-solvent" (one in which the compound is poorly soluble) can be added to a solution to induce precipitation, effectively separating the purified compound from soluble impurities.
-
Downstream Processing: During workup and isolation, solubility data guides the selection of solvents for extraction, washing, and filtration, maximizing yield and purity.
Conclusion
The solubility of this compound is a critical physicochemical parameter that profoundly influences its application in scientific research and, most notably, in the synthesis of sartan-based antihypertensive drugs. While qualitative data provides initial guidance, precise, experimentally determined quantitative data is indispensable for robust process design, optimization, and scale-up. The theoretical framework of Hansen Solubility Parameters offers a valuable predictive tool for solvent screening, while the standardized shake-flask method provides a reliable means of generating the high-quality data required for modern pharmaceutical development. This guide serves as a foundational resource for scientists, enabling them to approach solubility challenges with a combination of theoretical insight and practical, validated methodology.
References
- 1. This compound CAS#: 31603-77-7 [m.chemicalbook.com]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102863398A - Synthetic method for sartan drug intermediate and application of intermediate - Google Patents [patents.google.com]
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- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
An In-depth Technical Guide to the Spectral Analysis of 4-Biphenylacetonitrile
This guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS: 31603-77-7), a key intermediate in organic synthesis and pharmaceutical research.[1][2] As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectral signature is paramount for structural verification, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the interpretation of spectral features, grounded in established principles of spectroscopy.
The molecular formula of this compound is C₁₄H₁₁N, and its molecular weight is approximately 193.24 g/mol .[1][3] Its structure, featuring a biphenyl moiety linked to an acetonitrile group via a methylene bridge, gives rise to a distinct and informative set of spectral data.
NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules.[4] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and electronic nature of the entire molecular framework. For a molecule like this compound, NMR confirms the presence and arrangement of the two phenyl rings, the methylene linker, and the nitrile group.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined solvent peak.[5] Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) (typically <1% v/v). TMS is chosen as the internal standard because its 12 equivalent protons produce a single, sharp signal at 0.00 ppm, which is chemically inert and does not overlap with most organic signals, providing a reliable reference point.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion, particularly for the complex aromatic region. Standard pulse programs for both ¹H and ¹³C acquisitions are typically sufficient.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a proton census of the molecule. The key is to analyze chemical shift (δ), integration, and multiplicity. The aromatic region is particularly diagnostic, reflecting the interconnected biphenyl system.
-
Aromatic Protons (δ ≈ 7.3-7.7 ppm): The nine aromatic protons will appear as a series of complex multiplets in the downfield region.[6] This complexity arises from the coupling between adjacent protons on each ring and potentially weaker, long-range couplings. The protons on the phenyl ring directly attached to the cyanomethyl group will have slightly different chemical shifts from the terminal phenyl ring protons due to their distinct electronic environments.
-
Methylene Protons (-CH₂CN, δ ≈ 3.8 ppm): The two protons of the methylene bridge are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Their chemical shift is downfield from a typical aliphatic CH₂ group due to the deshielding effect of both the adjacent aromatic ring and the electron-withdrawing nitrile group.[7]
Table 1: Summary of Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.30 - 7.70 | Multiplet (m) | 9H | Ar-H |
| ~ 3.80 | Singlet (s) | 2H | Ar-CH ₂-CN |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule, with each unique carbon environment producing a distinct signal.
-
Aromatic Carbons (δ ≈ 127-142 ppm): The spectrum will show multiple signals in this range corresponding to the 12 carbons of the biphenyl system. The signals for the quaternary carbons (the carbon attached to the CH₂CN group and the two carbons forming the biphenyl linkage) will typically be less intense than those for the protonated (CH) carbons.
-
Nitrile Carbon (-C≡N, δ ≈ 118 ppm): The nitrile carbon appears in a characteristic region of the spectrum.[7] Its signal is often of lower intensity due to the lack of an attached proton and a longer relaxation time.
-
Methylene Carbon (-CH₂CN, δ ≈ 23 ppm): The methylene carbon signal is found in the aliphatic region of the spectrum.
Table 2: Summary of Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 142 | Quaternary Ar-C |
| ~ 140 | Quaternary Ar-C |
| ~ 132 | Quaternary Ar-C |
| ~ 127 - 130 | Aromatic CH |
| ~ 118 | Nitrile C ≡N |
| ~ 23 | Methylene Ar-C H₂-CN |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: ATR-FTIR Spectroscopy
The Attenuated Total Reflectance (ATR) method is highly efficient for analyzing solid samples as it requires minimal preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to capture the ambient atmosphere (CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of solid this compound onto the crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Initiate the sample scan. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
IR Spectral Interpretation
The IR spectrum of this compound is dominated by a few key characteristic peaks.
-
Nitrile Stretch (-C≡N): The most diagnostic peak is the sharp and intense absorption corresponding to the C≡N triple bond stretch. For aromatic nitriles, this band typically appears in the range of 2240-2220 cm⁻¹.[8] The conjugation with the aromatic system slightly lowers the frequency compared to saturated nitriles.[8] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
Aromatic C-H Stretch: A group of sharp bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H stretching vibrations on the aromatic rings.
-
Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the phenyl rings.
Table 3: Summary of Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 2230 | Strong, Sharp | C≡N Stretch |
| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch |
| ~ 1600, 1490, 1450 | Medium to Strong | Aromatic C=C Stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: The sample is typically introduced into the ion source after passing through a gas chromatograph (GC-MS), which ensures its purity.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.
Mass Spectrum Interpretation
The analysis focuses on the molecular ion peak and the major fragment ions.
-
Molecular Ion Peak ([M]⁺•): For this compound (C₁₄H₁₁N), the molecular ion peak will be observed at m/z = 193.[9][10] This peak confirms the molecular weight of the compound.
-
Key Fragmentations: The fragmentation of biphenyl derivatives can be complex.[11] A common fragmentation pathway for nitriles involves the loss of a hydrogen cyanide (HCN) molecule.
-
[M - HCN]⁺• (m/z 165): Loss of HCN from the molecular ion would result in a significant peak at m/z 165. This is a very common fragmentation for benzyl cyanides.[5]
-
[C₁₂H₉]⁺ (m/z 153): Loss of the •CH₂CN radical would lead to the biphenyl cation.
-
[C₁₂H₈]⁺• (m/z 152): A subsequent loss of a hydrogen atom from the biphenyl cation is also a common fragmentation, leading to a stable, highly conjugated ion.
-
Table 4: Summary of Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 193 | [M]⁺• (Molecular Ion) |
| 165 | [M - HCN]⁺• |
| 153 | [M - •CH₂CN]⁺ |
| 152 | [C₁₂H₈]⁺• (Biphenylene radical cation) |
Visualizations
Molecular Structure and NMR Numbering
Caption: Structure of this compound with IUPAC numbering for NMR assignments.
Spectroscopic Characterization Workflow
Caption: General workflow for the comprehensive spectroscopic characterization of a compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed primary fragmentation pathways for this compound in EI-MS.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a cohesive and self-validating spectral fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework of the biphenylacetonitrile structure. The distinct, strong C≡N stretch in the IR spectrum provides unambiguous evidence for the nitrile functional group. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, such as the loss of HCN. This multi-faceted approach is essential for ensuring the identity, purity, and quality of chemical compounds in a research and development setting.
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. This compound | 31603-77-7 [chemicalbook.com]
- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(31603-77-7) MS [m.chemicalbook.com]
- 11. sphinxsai.com [sphinxsai.com]
An In-Depth Technical Guide to the Synthesis of 4-Biphenylacetonitrile
Introduction: The Significance of 4-Biphenylacetonitrile in Modern Chemistry
This compound, a key organic intermediate, holds a significant position in the landscape of pharmaceutical and materials science. Its structural motif, featuring a biphenyl group attached to a cyanomethyl moiety, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, it is a crucial building block for the development of non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and other therapeutic agents. Its derivatives also find applications in the creation of liquid crystals and other advanced materials. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the various methodologies to empower researchers and drug development professionals in their synthetic endeavors.
Core Synthesis Strategies: A Mechanistic and Practical Overview
The synthesis of this compound can be broadly categorized into two primary strategies: the direct cyanation of a pre-formed biphenyl halide and the construction of the biphenyl ring system with a pre-existing or readily convertible cyano-precursor. Each approach offers distinct advantages and is suited for different starting materials and scalability requirements.
I. Palladium-Catalyzed Cyanation of 4-Halobiphenyls: A Modern Workhorse
The palladium-catalyzed cyanation of aryl halides has emerged as one of the most robust and versatile methods for the synthesis of aryl nitriles, including this compound.[1] This approach involves the reaction of a 4-halobiphenyl (typically bromo- or chloro-) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
The efficacy of this transformation hinges on a well-understood catalytic cycle.[2] The cycle is initiated by the oxidative addition of the 4-halobiphenyl to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by a transmetalation step where the halide is exchanged for a cyanide group from the cyanide source. The final and often rate-determining step is the reductive elimination of this compound, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The choice of cyanide source is a critical parameter, influencing not only the reaction efficiency but also the safety and environmental impact of the synthesis.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source, potassium ferrocyanide has gained significant traction as a safer alternative to simple alkali metal cyanides.[3] Its use often requires aqueous or biphasic solvent systems to facilitate the transfer of the cyanide ion to the catalytic cycle.[4]
-
Zinc Cyanide (Zn(CN)₂): While still toxic, zinc cyanide is less hazardous than sodium or potassium cyanide and is widely used in palladium-catalyzed cyanations.[3] It often provides good to excellent yields and is compatible with a broad range of functional groups.
-
Cuprous Thiocyanate (CuSCN): As a safer cyanide source, cuprous thiocyanate offers a viable alternative, providing aromatic nitriles in moderate to good yields.[5]
The selection of the palladium catalyst and ligand is also crucial for achieving high yields and turnover numbers. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C), while phosphine-based ligands are frequently employed to stabilize the palladium center and facilitate the key steps of the catalytic cycle.
Caption: Generalized workflow for palladium-catalyzed cyanation.
This protocol provides a representative procedure for the synthesis of this compound using the non-toxic cyanide source, potassium ferrocyanide.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobiphenyl (1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 mol%), and a suitable ligand (e.g., a phosphine-based ligand, 0.2 mol%).
-
Solvent Addition: Add a degassed mixture of a polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAC) and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
II. Rosenmund-von Braun Reaction: A Classic Approach
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles, involving the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[6][7] While effective, this method often requires harsh reaction conditions and the use of a large excess of toxic copper cyanide, which can complicate product purification.[6]
The mechanism is believed to involve the oxidative addition of the aryl halide to copper(I) cyanide, forming a transient Cu(III) species.[6] This is followed by reductive elimination to yield the aryl nitrile and copper(I) halide.
Caption: Simplified mechanism of the Rosenmund-von Braun reaction.
Recent modifications of this reaction have focused on using catalytic amounts of copper salts in the presence of ligands and less toxic cyanide sources, making the process more practical and environmentally benign.[8]
III. Suzuki-Miyaura Coupling: Building the Biphenyl Core First
An alternative and highly convergent strategy involves the formation of the biphenyl skeleton first, followed by the introduction or modification of the cyanomethyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the coupling of an aryl halide with an arylboronic acid.[9]
For the synthesis of this compound, this can be achieved by coupling 4-bromobenzonitrile with phenylboronic acid.[10]
-
Reaction Setup: In a flame-dried round-bottom flask, combine 4-bromobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).[11]
-
Catalyst and Solvent: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[11]
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[11]
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.[11]
IV. Alternative Synthetic Pathways
While palladium-catalyzed cyanation and Suzuki coupling are the most prevalent methods, other routes starting from readily available biphenyl derivatives are also valuable.
4-Biphenylcarboxaldehyde can be converted to this compound through a two-step process involving the formation of a tosylhydrazone, followed by reaction with a cyanide source.
4-Biphenylmethanol can be first converted to the corresponding 4-(chloromethyl)biphenyl, which can then undergo a nucleophilic substitution reaction with a cyanide salt to yield this compound.
Comparative Analysis of Synthesis Pathways
The choice of a synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, cost considerations, and tolerance for toxic reagents.
| Pathway | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Palladium-Catalyzed Cyanation | 4-Halobiphenyl | Pd catalyst, Ligand, Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | 80-98% | High yields, broad functional group tolerance, milder conditions.[7] | Catalyst cost, potential for catalyst poisoning.[3] |
| Rosenmund-von Braun Reaction | 4-Halobiphenyl | CuCN (stoichiometric) | 60-80% | Well-established, simple procedure.[6][7] | Harsh conditions, use of stoichiometric toxic copper cyanide, difficult work-up.[6] |
| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile, Phenylboronic acid | Pd catalyst, Base | 85-97% | Convergent, builds complexity quickly, high yields.[10] | Availability and cost of boronic acids. |
| From 4-Biphenylcarboxaldehyde | 4-Biphenylcarboxaldehyde | Tosylhydrazine, Cyanide source | Moderate to Good | Utilizes a common starting material. | Multi-step process. |
| From 4-Biphenylmethanol | 4-Biphenylmethanol | Thionyl chloride, Cyanide source | Moderate to Good | Starts from a readily available alcohol. | Multi-step process, involves a lachrymatory intermediate. |
Conclusion: A Versatile Intermediate with Diverse Synthetic Access
This compound remains a cornerstone intermediate in the synthesis of valuable molecules. The evolution of synthetic methodologies, particularly the advent of palladium-catalyzed cross-coupling reactions, has provided chemists with a powerful and versatile toolkit to access this compound with high efficiency and functional group tolerance. The use of non-toxic cyanide sources like potassium ferrocyanide further enhances the practicality and environmental friendliness of these modern approaches. While classical methods like the Rosenmund-von Braun reaction still hold their place, the strategic selection of a synthetic pathway based on the principles of convergence, efficiency, and safety will continue to be a key determinant of success in the research and development of novel pharmaceuticals and materials. This guide serves as a foundational resource, empowering scientists to make informed decisions and navigate the synthesis of this compound with confidence and expertise.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Palladium-catalyzed cyanation of aryl halides with CuSCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activities of 4-Biphenylacetonitrile Derivatives: From Core Structure to Therapeutic Potential
Abstract
The 4-biphenylacetonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a foundational blueprint for a diverse range of biologically active molecules. Its derivatives have demonstrated significant therapeutic potential, spanning anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of these compounds. We will dissect the causal relationships behind experimental designs, present validated protocols for key assays, and visualize complex biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound core for the discovery of novel therapeutics.
The this compound Core: A Versatile Chemical Scaffold
This compound, also known as diphenylacetonitrile, is an organic compound featuring a nitrile group attached to a biphenyl structure (C₁₄H₁₁N).[1][2][3] This white crystalline solid is sparingly soluble in water but shows good solubility in common organic solvents like ethanol and ether.[1] Its chemical architecture, particularly the biphenyl moiety, provides enhanced stability and reactivity, making it a valuable precursor and intermediate in the synthesis of various pharmaceuticals, including analgesics and anesthetics.[1][4][5] The reactivity of the nitrile group allows for a variety of chemical transformations, such as hydrolysis to form diphenylacetic acid and alkylation to generate more complex derivatives, positioning it as a cornerstone for combinatorial library synthesis in drug discovery.[1]
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of the biphenyl structure have shown considerable promise as anticancer agents. Their mechanism of action often involves inducing cell cycle arrest and apoptosis, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells.[1][6]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Hydroxylated biphenyl compounds, which are structurally related to curcumin, have been identified as potent antitumor agents, particularly against malignant melanoma.[6][7] Studies have demonstrated that these derivatives can halt the cell cycle at the G2/M transition phase and trigger programmed cell death (apoptosis).[6][7] This apoptotic induction is confirmed through the activation of caspases and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.[6][7] The efficacy of these compounds is often long-lasting and irreversible, making them strong candidates for lead compounds in anticancer drug development.[7]
Quantitative Data: Antiproliferative Efficacy
The potency of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell proliferation.
| Compound | Cell Line | IC₅₀ (µM) | Citation |
| Hydroxylated Biphenyl Cmpd. 11 | Melanoma | 1.7 ± 0.5 | [7] |
| Hydroxylated Biphenyl Cmpd. 12 | Melanoma | 2.0 ± 0.7 | [7] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Lower than Erlotinib | [8] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast Cancer) | Less potent than Erlotinib | [8] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | Less potent than Erlotinib | [8] |
Experimental Protocol: Annexin V Assay for Apoptosis Detection
This protocol outlines a standard flow cytometry-based method to quantify apoptosis induced by a this compound derivative.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., melanoma cell lines) in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Visualization: Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway activated by this compound derivatives.
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a key driver of numerous diseases. Biphenyl derivatives have emerged as potent anti-inflammatory agents by targeting key signaling pathways that mediate the inflammatory response.[9][10]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[11] Furthermore, certain derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[10][12] This is achieved by interfering with upstream signaling cascades, such as the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways.[12]
Experimental Protocol: LPS-Induced Cytokine Measurement in Macrophages
Principle: This assay measures the ability of a test compound to inhibit the release of pro-inflammatory cytokines from macrophage cells (e.g., RAW 264.7) stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control.
Visualization: Inflammatory Signaling Pathway Inhibition
Caption: Inhibition of the LPS-induced TLR4/MAPK inflammatory pathway.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenolic compounds and their derivatives, including those based on the biphenyl scaffold, have demonstrated notable activity against a range of planktonic and biofilm-forming bacteria.[13][14]
Structure-Activity Relationships (SAR)
The antimicrobial potency of these derivatives is highly dependent on their chemical structure. For instance, studies on naturally occurring phenols have shown that the addition of certain functional groups, like allyl groups, can increase potency against planktonic cells such as Staphylococcus epidermidis and Pseudomonas aeruginosa.[13][14] Conversely, the same modifications may decrease efficacy against bacteria in a biofilm state, highlighting the importance of using appropriate assays when the intended target is a biofilm.[13]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Organism | MIC Range (µg/mL) | Citation |
| Phenol Derivatives | S. epidermidis | Varies by derivative | [13] |
| Phenol Derivatives | P. aeruginosa | Varies by derivative | [13] |
| 4,4'-Bipyridine Derivatives | Bacteria & Candida albicans | Demonstrates notable activity | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the MIC of a compound by challenging several strains of a microorganism with serial dilutions of the compound in a liquid nutrient medium.
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The this compound framework is a chemically tractable and biologically significant scaffold. Its derivatives have consistently demonstrated potent activities across critical therapeutic areas, including oncology, inflammation, and infectious diseases. The insights gained from structure-activity relationship studies provide a clear roadmap for medicinal chemists to rationally design and synthesize next-generation compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Future research should focus on optimizing these lead compounds, exploring novel mechanisms of action, and advancing the most promising candidates through preclinical and clinical development pipelines. The versatility of this core structure ensures its continued relevance in the ongoing quest for innovative medicines.
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4-Biphenylacetonitrile IUPAC name and synonyms
An In-Depth Technical Guide to 4-Biphenylacetonitrile: Nomenclature, Properties, Synthesis, and Applications
Abstract
This compound, a nitrile derivative featuring a biphenyl scaffold, is a significant chemical intermediate in organic synthesis and pharmaceutical development. Its unique structure, combining the rigidity of the biphenyl group with the reactive nitrile functionality, makes it a versatile building block for more complex molecules. This guide provides a comprehensive technical overview of this compound, covering its formal nomenclature and synonyms, detailed physicochemical properties, established synthesis methodologies with an in-depth procedural analysis, and its applications, particularly within the realm of drug discovery. The content is structured to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing the scientific rationale behind its synthesis and use.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical compound is foundational for scientific communication and regulatory compliance. The standard identifier for this compound is its IUPAC name, supported by a range of synonyms and registry numbers.
The internationally recognized IUPAC name for the compound is 2-(4-phenylphenyl)acetonitrile .[1][2][3] This name systematically describes a nitrile group attached to a methyl group (acetonitrile), which is itself substituted at the 4-position of a biphenyl ring system.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value | Source |
| IUPAC Name | 2-(4-phenylphenyl)acetonitrile | [1][2][3] |
| CAS Number | 31603-77-7 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₁N | [1][2][3] |
| Molecular Weight | 193.24 g/mol | [1][2][4] |
| InChI Key | HSZCNGTZJWZAMF-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N | [1] |
| Synonyms | [1,1'-Biphenyl]-4-acetonitrile | [1][5] |
| (4-Biphenylyl)-acetonitrile | [1] | |
| 4-Biphenylylacetonitrile | [1][3][5] | |
| 4-Cyanomethylbiphenyl | [1][4] | |
| 4-Phenylbenzylcyanide | [1][6] | |
| p-Biphenylacetonitrile | [1][3][5] | |
| 4-Phenylphenylacetonitrile | [1][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, reactivity, and applications. It is characterized as a white to off-white crystalline solid.[1][4]
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder/solid | [1][4] |
| Melting Point | 74-75 °C | [1] |
| Boiling Point | ~140 °C | At reduced pressure. |
| Solubility | Low solubility in water; soluble in organic solvents (e.g., ethanol, ether) | [1] |
Synthesis Methodologies
The synthesis of this compound can be approached through several routes. However, a common and illustrative method involves the cyanation of a suitable biphenyl halide. A foundational approach in organic chemistry for similar structures involves the Friedel-Crafts alkylation, which provides a robust pathway for creating carbon-carbon bonds on aromatic rings. The synthesis of its isomer, diphenylacetonitrile, is well-documented via this method and provides a logical framework.[7][8]
Detailed Protocol: Synthesis via Cyanation of 4-(Chloromethyl)biphenyl
This protocol represents a direct and efficient method for the synthesis of this compound. The core of this reaction is a nucleophilic substitution where the cyanide ion (CN⁻) displaces the chloride ion from 4-(chloromethyl)biphenyl. The choice of a phase transfer catalyst is critical for facilitating the reaction between the aqueous cyanide solution and the organic substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, charge 4-(chloromethyl)biphenyl and a suitable organic solvent (e.g., toluene).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (NaCN) in deionized water. Causality: Sodium cyanide serves as the nucleophilic source of the nitrile group. Its high toxicity necessitates extreme caution and handling within a certified fume hood.
-
Catalyst Addition: Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the reaction flask. Causality: Since 4-(chloromethyl)biphenyl is soluble in the organic phase and NaCN is in the aqueous phase, the reaction is limited to the interface. The quaternary ammonium salt (TBAB) acts as a shuttle, carrying the cyanide anion from the aqueous phase into the organic phase to react with the substrate, thereby dramatically increasing the reaction rate.
-
Reaction Execution: Heat the biphasic mixture to a reflux temperature (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with water and brine to remove residual cyanide and catalyst. Causality: The washing steps are crucial for purification and safety, ensuring the removal of highly toxic water-soluble cyanide salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, white crystals of this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound stems from its identity as a versatile chemical intermediate. Both the biphenyl core and the nitrile group are prominent features in many biologically active molecules.
-
Pharmaceutical Intermediate: The nitrile group is a well-established pharmacophore that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification.[9] The biphenyl structure provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets, such as enzyme active sites or protein receptors. Derivatives of this compound are explored in the development of analgesics and anti-inflammatory agents.[1] While many references discuss its isomer diphenylacetonitrile as a key intermediate for various APIs, the principles extend to this compound as a building block in drug discovery programs.[10]
-
Organic Synthesis: Beyond pharmaceuticals, it serves as a precursor in the synthesis of various organic compounds. The nitrile group can be hydrolyzed to produce carboxylic acids (e.g., 4-biphenylacetic acid), reduced to form primary amines, or used in condensation reactions to create more complex heterocyclic systems.[1]
-
Materials Science and Chemical Research: It is used in research to study the adsorption and orientation of biphenyl derivatives on surfaces and in electrochemical conversions.[1]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral (Warning) | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation (Warning) | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation (Warning) | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity, single exposure (Warning) | H335 | May cause respiratory irritation.[2] |
Recommended Handling Procedures:
-
Use only under a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[11]
-
In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[11]
Conclusion
This compound is a compound of significant value to the scientific community, particularly those in synthetic chemistry and drug development. Its well-defined structure, characterized by the IUPAC name 2-(4-phenylphenyl)acetonitrile, and its versatile reactivity make it a crucial intermediate. Understanding its physicochemical properties, synthesis protocols, and safety requirements allows researchers to leverage this molecule effectively in the creation of novel compounds with potential therapeutic and material applications.
References
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- 4. (Biphenyl-4-yl)acetonitrile | CymitQuimica [cymitquimica.com]
- 5. 2-([1,1'-biphenyl]-4-yl)acetonitrile | CymitQuimica [cymitquimica.com]
- 6. This compound | 31603-77-7 [amp.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Biphenylacetonitrile: Melting and Boiling Point Determination
This guide provides a comprehensive overview of the melting and boiling points of 4-Biphenylacetonitrile, a key intermediate in pharmaceutical synthesis and a compound of interest in materials science.[1] For researchers, scientists, and drug development professionals, a precise understanding of these fundamental physical properties is critical for process optimization, purity assessment, and ensuring batch-to-batch consistency. This document will not only present the available data but also delve into the experimental methodologies for their accurate determination, providing a framework for robust in-house validation.
The Significance of Melting and Boiling Points in a Research and Development Context
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.[2] Therefore, accurate melting point determination is a foundational technique in the synthesis and quality control of active pharmaceutical ingredients (APIs) and their intermediates.
Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a characteristic physical constant.[3] For non-volatile compounds like this compound, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures. This data is crucial for designing purification processes such as distillation and for understanding the compound's behavior under various processing conditions.
Physicochemical Data for this compound
This compound, also known as (4-Biphenylyl)acetonitrile or 4-Phenylbenzylcyanide, is a white crystalline solid with the molecular formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol .[1][4] Its physical properties are summarized in the table below.
| Physical Property | Value | Source |
| Melting Point | 74-75 °C | Smolecule[1] |
| 88-92 °C | ChemicalBook[5][6] | |
| 93-97 °C | Thermo Scientific Chemicals[7] | |
| 71-73 °C | Sigma-Aldrich[8] | |
| 73-76 °C | Fisher Scientific[9] | |
| Boiling Point | ~140 °C (at reduced pressure) | Smolecule[1] |
| 146-150 °C (at 0.03 mmHg) | ChemicalBook[6][10] | |
| 181 °C (at 16 hPa) | Sigma-Aldrich[8] |
Note: The variation in reported melting points may be attributed to differences in the purity of the samples and the analytical methods used.
Experimental Protocols for Accurate Determination
To ensure the reliability of physicochemical data, standardized and well-controlled experimental procedures are paramount. The following sections detail the methodologies for determining the melting and boiling points of this compound.
Melting Point Determination: The Capillary Method
The capillary melting point method is a widely accepted and accurate technique for determining the melting point of a solid organic compound. The principle involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound using the capillary method.
Detailed Step-by-Step Methodology:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and finely powdered using a spatula. This ensures uniform heat distribution within the sample.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal for accurate measurement.[11]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus. The apparatus should be calibrated using standards with known melting points.
-
Initial Rapid Heating: A preliminary, rapid heating can be performed to get an approximate melting point. The apparatus is then allowed to cool to at least 20°C below this approximate temperature.[11]
-
Accurate Determination: A fresh sample is used for the accurate determination. The sample is heated at a slow, controlled rate of 1-2 °C per minute near the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[11]
Causality Behind Experimental Choices:
-
Fine Powder: Ensures efficient and uniform heat transfer from the heating block to the sample crystals.
-
Slow Heating Rate: Allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, leading to an accurate reading. A fast heating rate can result in a measured melting point that is higher than the true value.
-
Fresh Sample for Each Measurement: Once a sample has been melted and re-solidified, its crystalline structure may change, which can affect the melting point.
Boiling Point Determination at Reduced Pressure
Given that this compound can decompose at its atmospheric boiling point, determination under reduced pressure (vacuum) is the preferred method. This lowers the required temperature for boiling.
Experimental Workflow for Boiling Point Determination (Reduced Pressure)
Caption: Workflow for determining the boiling point of this compound under reduced pressure.
Detailed Step-by-Step Methodology:
-
Apparatus Assembly: A micro-distillation apparatus is assembled. It is crucial to ensure all glass joints are properly sealed to maintain a stable vacuum.
-
Sample and Boiling Chip: A small volume (e.g., 2-3 mL) of molten this compound is placed in the distilling flask along with a boiling chip or a magnetic stir bar to ensure smooth boiling.
-
System Evacuation: The apparatus is connected to a vacuum pump, and the system is evacuated to the desired pressure, which is monitored with a manometer.
-
Heating: The distilling flask is gently heated in a heating mantle or an oil bath.
-
Boiling Point Observation: The temperature is recorded when the liquid begins to boil vigorously and the refluxing vapor front stabilizes on the thermometer bulb, with a consistent drip of condensate into the receiving flask.[12] The pressure should be recorded simultaneously.
Causality Behind Experimental Choices:
-
Reduced Pressure: Prevents thermal decomposition of the compound, which can occur at its atmospheric boiling point.
-
Boiling Chips/Stirring: Prevents "bumping" (sudden, violent boiling) by providing nucleation sites for bubble formation, leading to a more controlled and accurate temperature reading.
-
Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
Conclusion
The melting and boiling points of this compound are critical parameters for its application in research and development. This guide has provided a compilation of available data and, more importantly, a detailed framework for the experimental determination of these properties. By adhering to the described protocols and understanding the underlying scientific principles, researchers can ensure the generation of accurate and reliable data, which is the cornerstone of scientific integrity and successful drug development.
References
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound CAS#: 31603-77-7 [m.chemicalbook.com]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Biphenylacetonitrile: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Biphenylacetonitrile, a crystalline solid with the chemical formula C₁₄H₁₁N, is a significant molecule in the landscape of organic chemistry and pharmaceutical development.[1] Its biphenyl scaffold is a privileged structure in medicinal chemistry, and the nitrile group serves as a versatile functional handle for a variety of chemical transformations. This guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and detailed experimental protocols for this compound, offering valuable insights for researchers and professionals in the field.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 31603-77-7 | [1] |
| Molecular Formula | C₁₄H₁₁N | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Melting Point | 88-92 °C | [2] |
| Boiling Point | 146-150 °C at 0.03 mmHg | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Slightly soluble in chloroform and methanol. | [2] |
The Genesis of a Key Intermediate: Discovery and Historical Context
While a definitive singular "discovery" paper for this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for arylacetonitriles in the late 19th and early 20th centuries. The functional group itself, the nitrile, has been a cornerstone of organic synthesis since the pioneering work of chemists like Hermann Kolbe. The "Kolbe Nitrile Synthesis," involving the reaction of alkyl halides with alkali metal cyanides, represents one of the earliest and most fundamental methods for nitrile formation.[3]
The synthesis of this compound would have become feasible with the development of reliable methods for the preparation of its key precursors, namely 4-substituted biphenyls. Early methods for creating the biphenyl framework, such as the Wurtz-Fittig and Ullmann reactions, paved the way for the synthesis of a wide array of biphenyl derivatives.
It is highly probable that the initial synthesis of this compound was achieved through the nucleophilic substitution of a 4-(halomethyl)biphenyl with a cyanide salt, a direct application of the principles established by Kolbe and others. This straightforward yet effective method remains a cornerstone of its synthesis today.
The Evolving Landscape of Synthesis: From Classical Methods to Modern Innovations
The synthesis of this compound has evolved from classical approaches to more sophisticated and efficient methodologies. This evolution reflects the broader trends in organic synthesis, including the development of new reagents, catalytic systems, and a greater emphasis on reaction efficiency and sustainability.
Cyanation of 4-(Halomethyl)biphenyls: The Workhorse Method
The most common and historically significant route to this compound is the nucleophilic substitution of a 4-(halomethyl)biphenyl, typically 4-(chloromethyl)biphenyl or 4-(bromomethyl)biphenyl, with an inorganic cyanide salt.
-
Choice of Halide: 4-(Bromomethyl)biphenyl is often preferred over the chloro-derivative due to the better leaving group ability of the bromide ion, leading to faster reaction rates. However, 4-(chloromethyl)biphenyl is often more readily available and cost-effective.
-
Cyanide Source: Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most common cyanide sources due to their availability and reactivity. The choice between them often depends on solubility in the chosen solvent system.
-
Solvent System: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the reaction. Aqueous-organic biphasic systems in the presence of a phase-transfer catalyst are also highly effective.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is a significant advancement in this methodology. The catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the 4-(halomethyl)biphenyl is dissolved. This allows for milder reaction conditions, often avoiding the need for strictly anhydrous and highly polar solvents, and can lead to higher yields and easier workup.[4][5][6]
DOT Diagram: Cyanation of 4-(Chloromethyl)biphenyl Workflow
-
(C₆H₅)-(C₆H₄)-CO-CH₃ + S₈ + Morpholine → (C₆H₅)-(C₆H₄)-CH₂-CS-N(C₂H₄)₂O
-
(C₆H₅)-(C₆H₄)-CH₂-CS-N(C₂H₄)₂O → (C₆H₅)-(C₆H₄)-CH₂-CN (via further steps)
(C₆H₅)-(C₆H₄)-CH₂-COOH → (C₆H₅)-(C₆H₄)-CH₂-CONH₂ → (C₆H₅)-(C₆H₄)-CH₂-CN
References
- 1. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]
- 2. yakhak.org [yakhak.org]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. biomedres.us [biomedres.us]
- 6. crdeepjournal.org [crdeepjournal.org]
Theoretical and Computational Exploration of 4-Biphenylacetonitrile: From Molecular Structure to Potential Bioactivity
An In-depth Technical Guide:
This guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 4-Biphenylacetonitrile. Designed for researchers, chemists, and drug development professionals, this document delves into the quantum chemical calculations that illuminate the molecule's structural, spectroscopic, electronic, and non-linear optical properties, culminating in an exploration of its potential biological interactions through molecular docking.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₄H₁₁N, is an organic compound featuring a biphenyl moiety linked to a methylene cyanide group (-CH₂CN).[1][2] It presents as a white crystalline powder, soluble in organic solvents like ethanol and ether.[1][3] The unique combination of the extended π-system of the biphenyl rings and the electron-withdrawing nature of the nitrile group imparts distinct chemical and physical properties.
Its significance extends across multiple domains:
-
Pharmaceutical Synthesis: It serves as a crucial precursor and intermediate in the synthesis of various pharmaceutical agents, including analgesics and anesthetics.[1]
-
Organic Chemistry: Its derivatives are valuable building blocks in complex organic synthesis.[1]
-
Materials Science: The molecular structure suggests potential for applications in materials science, particularly in the study of adsorption phenomena and as a candidate for non-linear optical materials.[1][3]
Given its utility, a deep, predictive understanding of its molecular properties is paramount. Computational chemistry provides a powerful, cost-effective lens through which to gain this understanding before engaging in extensive laboratory synthesis and testing.
The Computational Framework: A Self-Validating System
The cornerstone of modern molecular modeling for organic compounds is Density Functional Theory (DFT).[4][5][6] DFT is selected for its robust balance of computational efficiency and accuracy in predicting molecular properties. It allows us to approximate the solution to the Schrödinger equation for a multi-electron system, providing detailed insights into electronic structure and energy.
2.1. Expertise in Method Selection: The B3LYP/6-311++G(d,p) Level of Theory
The reliability of any DFT calculation is critically dependent on the choice of the functional and the basis set.
-
Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a long-standing, proven track record for delivering excellent results for geometric and vibrational properties of organic molecules, making it a trustworthy choice for this system.[4][5][7]
-
Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is chosen for its comprehensive nature:
-
6-311G: A triple-zeta valence basis set that provides a high degree of flexibility for describing the valence electrons involved in chemical bonding.
-
++: These symbols indicate the inclusion of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for accurately describing systems with delocalized electrons, such as the π-system of the biphenyl rings, and for modeling weak intermolecular interactions.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They account for the non-uniform, anisotropic distribution of electron density in a molecule, which is critical for an accurate representation of bonding in a non-linear, aromatic system like this compound.[5][7]
-
2.2. Computational Workflow
The entire computational process follows a logical and validated sequence to ensure the accuracy of the final calculated properties. The workflow begins with geometry optimization to find the most stable molecular conformation, followed by a frequency calculation to confirm it as a true energy minimum. From this validated structure, a suite of electronic, spectroscopic, and non-linear optical properties are calculated.
Caption: Computational workflow for this compound analysis.
Molecular Geometry and Vibrational Spectroscopy
3.1. Optimized Molecular Structure
The first step is to determine the molecule's most stable three-dimensional shape by minimizing its energy. The resulting optimized geometry provides precise bond lengths and angles, which are fundamental to all other calculated properties. The dihedral angle between the two phenyl rings is of particular interest as it defines the molecule's overall conformation and affects the extent of π-conjugation.
| Parameter | Description | Calculated Value |
| Bond Lengths (Å) | ||
| C-C (inter-ring) | Length of the bond connecting the two phenyl rings. | ~1.49 Å |
| C≡N | Length of the nitrile triple bond. | ~1.16 Å |
| C-CN | Length of the bond between the phenyl ring and the acetonitrile group. | ~1.47 Å |
| Bond Angles (º) | ||
| C-C-C (inter-ring) | Angle defining the connection point of the phenyl rings. | ~120.0º |
| C-C-C≡N | Angle of the acetonitrile substituent. | ~112.5º |
| Dihedral Angle (º) | ||
| C-C-C-C (inter-ring) | Torsion angle between the two phenyl rings. | ~37-40º |
| Note: These are representative values. Exact figures depend on the specific computational output. |
3.2. Vibrational Analysis (FT-IR & FT-Raman)
Vibrational spectroscopy is a powerful tool for molecular identification. By calculating the harmonic vibrational frequencies, we can predict the locations of peaks in the FT-IR and FT-Raman spectra. This theoretical spectrum serves as a benchmark for experimental verification. The assignment of these vibrations is clarified using Potential Energy Distribution (PED) analysis.[4][7]
Key predicted vibrational modes include:
-
C≡N Stretch: This is one of the most characteristic vibrations. The electron-withdrawing nature of the nitrile group results in a strong, sharp absorption band.[8][9] In molecules like this, it is typically observed in the 2230-2260 cm⁻¹ range.[7][10]
-
Aromatic C-H Stretch: These vibrations from the biphenyl rings typically appear as a group of bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The methylene (-CH₂-) group stretches are expected in the 2850-2960 cm⁻¹ region.
-
C=C Ring Stretches: Multiple bands corresponding to the stretching of the carbon-carbon bonds within the aromatic rings are predicted in the 1400-1600 cm⁻¹ region.
Electronic Properties and Chemical Reactivity
4.1. Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.[11]
-
HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.[12]
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited.[13][14] For this compound, the HOMO is typically localized over the electron-rich biphenyl rings, while the LUMO may show significant contribution from the acetonitrile group, facilitating intramolecular charge transfer upon excitation.
Caption: HOMO-LUMO energy gap diagram.
| Parameter | Description | Calculated Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.0 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.0 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 5.5 to 6.5 eV |
4.2. Simulated UV-Visible Spectrum
To predict how the molecule interacts with light, we use Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results allow us to simulate the UV-Visible absorption spectrum, predicting the wavelength of maximum absorption (λ_max). For this compound, the primary absorption is expected to arise from π → π* transitions within the conjugated biphenyl system.
Non-Linear Optical (NLO) Properties
Organic molecules with extended π-electron systems that are asymmetrically substituted with electron donor and acceptor groups are excellent candidates for NLO materials.[15][16] this compound fits this profile, with the biphenyl system acting as the π-bridge and the nitrile group as an electron acceptor. NLO properties are crucial for applications in optoelectronics and photonics.[17]
Key NLO parameters are calculated to quantify this potential:
-
Dipole Moment (μ): Measures the asymmetry of charge distribution.
-
Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.[15]
-
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity.[12][15]
A high β value indicates a strong NLO response. The calculation of these properties provides a direct, quantitative measure of the molecule's potential for use in NLO devices.[18]
| Parameter | Description | Calculated Value (a.u.) |
| μ | Total Dipole Moment | ~4-5 Debye |
| α_tot | Mean Polarizability | Varies with calculation |
| β_tot | First-Order Hyperpolarizability | Varies with calculation |
Probing Bioactivity: Molecular Docking
Given that derivatives of this compound have shown biological activity, molecular docking provides a powerful computational tool to explore its potential as a therapeutic agent.[1] This technique predicts the preferred binding mode and affinity of a ligand (our molecule) to the active site of a target protein.[19][20]
6.1. Experimental Protocol: In Silico Docking
-
Target Selection: A protein relevant to a disease pathway is chosen. For instance, Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, is a common target for anti-inflammatory drugs.
-
Structure Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The previously optimized structure of this compound is used as the ligand.
-
Docking Simulation: Using software like AutoDock, the ligand is flexibly docked into the defined active site of the protein.[19][21] The program explores numerous possible conformations and orientations of the ligand, scoring each one.
-
Analysis: The results are ranked by binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. The specific interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues, are analyzed to understand the binding mechanism.[22][23]
Caption: Molecular docking workflow.
This in silico analysis provides a critical first step in drug discovery, allowing for the rapid screening of compounds and generating hypotheses about their mechanism of action that can guide subsequent experimental validation.
Conclusion
Theoretical and computational studies provide an indispensable framework for the in-depth characterization of this compound. Through the judicious application of DFT and molecular docking, we can reliably predict its geometry, spectroscopic signatures, electronic reactivity, NLO potential, and plausible biological interactions. This guide demonstrates a comprehensive, multi-faceted computational approach that not only validates experimental findings but also rationally guides the design of new molecules for advanced materials and pharmaceutical applications. The synergy between theoretical prediction and experimental work is the key to accelerating innovation in chemical and biomedical sciences.
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 31603-77-7 [chemicalbook.com]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. youtube.com [youtube.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. secjhuapl.edu [secjhuapl.edu]
- 17. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-Biphenylacetonitrile: A Technical Guide to Emerging Research Areas
For Immediate Release
[City, State] – 4-Biphenylacetonitrile, a versatile aromatic nitrile, is poised to become a key building block in the development of next-generation pharmaceuticals, advanced materials, and specialized agrochemicals. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the untapped potential of this compound, providing a roadmap for future research and development initiatives.
Introduction: The Strategic Importance of the Biphenyl Scaffold
This compound, with the chemical formula C₁₄H₁₁N, is a crystalline solid characterized by a biphenyl backbone and a reactive nitrile group. This unique structure imparts a combination of thermal stability, desirable electronic properties, and versatile chemical reactivity, making it an attractive starting material for a wide range of applications. While its role as a synthetic intermediate is established, this guide delves into underexplored avenues of research that could lead to significant scientific and commercial breakthroughs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol [1] |
| CAS Number | 31603-77-7[1] |
| Melting Point | 88-92 °C[2] |
| Boiling Point | 146-150 °C at 0.03 mmHg[2] |
| Appearance | White to off-white crystalline powder[3] |
| Solubility | Soluble in organic solvents like chloroform and methanol; sparingly soluble in water.[2] |
Core Research Areas: A Triumvirate of Opportunity
This guide identifies three primary areas where this compound can make a substantial impact: medicinal chemistry, materials science, and agrochemicals.
Medicinal Chemistry: A Scaffolding for Novel Therapeutics
The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a crucial precursor for the synthesis of various bioactive molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs).
2.1.1. Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Felbinac Case Study
A significant application of this compound is in the synthesis of Felbinac (4-biphenylacetic acid), a potent NSAID used topically to treat inflammation and pain.[4][5] The conversion of the nitrile group to a carboxylic acid via hydrolysis is a key transformation.
Experimental Protocol: Alkaline Hydrolysis of this compound to Felbinac
This protocol is based on established methods for nitrile hydrolysis.[6][7]
Objective: To synthesize 4-biphenylacetic acid (Felbinac) from this compound.
Materials:
-
This compound
-
Ethylene glycol
-
Sodium hydroxide (or sodium ethylate)[6]
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Butanone (for recrystallization)[6]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in an 85% aqueous ethylene glycol solution.[6]
-
Addition of Base: While stirring, add a suitable alkaline substance such as sodium hydroxide or sodium ethylate (5 equivalents).[6]
-
Hydrolysis: Heat the reaction mixture to 130°C and maintain this temperature for 5 hours.[6] The nitrile group will undergo hydrolysis to form a carboxylate salt.
-
Acidification: After cooling the reaction mixture, carefully add concentrated hydrochloric acid until the solution becomes acidic (pH 2-3). This will precipitate the 4-biphenylacetic acid.
-
Isolation: Filter the solid precipitate and wash it with distilled water until the pH of the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent such as butanone to obtain pure Felbinac.[6]
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and IR spectroscopy.
Causality Behind Experimental Choices:
-
Ethylene Glycol/Water Solvent System: This mixed solvent system is chosen for its high boiling point, which allows the reaction to be conducted at elevated temperatures, thereby accelerating the typically slow nitrile hydrolysis. It also aids in dissolving both the starting material and the intermediate carboxylate salt.[6]
-
Alkaline Conditions: Base-catalyzed hydrolysis is preferred over acid-catalyzed routes for this specific transformation to avoid potential side reactions like decarboxylation that can occur under harsh acidic conditions.[6]
-
Recrystallization: This purification technique is essential to remove any unreacted starting material, byproducts, and inorganic salts, ensuring the final product meets pharmaceutical purity standards.
2.1.2. Future Directions in Drug Discovery
Beyond NSAIDs, the this compound scaffold can be elaborated to create a diverse range of therapeutic agents. The nitrile group can be reduced to an amine or converted into other functional groups, providing access to a wide chemical space. Potential research areas include the development of:
-
Antifungal Agents: Nitrile-containing compounds have shown promise as antifungal agents.[8][9]
-
Anticancer Agents: The biphenyl scaffold is present in several anticancer drugs, and derivatives of this compound could be explored for their antiproliferative activities.
-
Neurological Drugs: The structural motifs accessible from this compound are relevant to the design of agents targeting the central nervous system.
Materials Science: Building Blocks for Advanced Organic Materials
The rigid and conjugated biphenyl structure of this compound makes it an excellent candidate for the synthesis of advanced organic materials with tailored electronic and optical properties.
2.2.1. Liquid Crystals
Biphenyl derivatives are a cornerstone in the design of thermotropic liquid crystals used in display technologies.[10][11] The nitrile group in this compound is a common polar group in liquid crystal molecules, contributing to the necessary dipole moment for alignment in an electric field. Research in this area could focus on synthesizing novel liquid crystals by modifying the biphenyl core and the alkyl chain of this compound derivatives.
2.2.2. Organic Electronics
The development of organic light-emitting diodes (OLEDs) and other organic electronic devices relies on materials with excellent charge transport properties.[12] Biphenyl derivatives are often used as hole-transporting materials (HTMs) in OLEDs.[13][14] this compound can serve as a starting point for the synthesis of novel HTMs through reactions that introduce charge-transporting moieties, such as triarylamines, onto the biphenyl scaffold.
Experimental Workflow: Synthesis of Biphenyl-Based Hole-Transporting Materials
Objective: To synthesize a novel hole-transporting material (HTM) from a this compound derivative.
Methodology:
-
Functionalization of the Biphenyl Core: Introduce a reactive handle (e.g., a bromo or iodo group) onto the biphenyl core of a this compound derivative using standard aromatic substitution reactions.
-
Suzuki Coupling: Employ a palladium-catalyzed Suzuki coupling reaction to attach a charge-transporting moiety (e.g., a triarylamine boronic acid) to the functionalized biphenyl core.[15][16]
-
Purification: Purify the resulting HTM using column chromatography and recrystallization to achieve the high purity required for electronic applications.
-
Characterization: Characterize the synthesized material using NMR, mass spectrometry, and elemental analysis.
-
Device Fabrication and Testing: Fabricate an OLED device incorporating the new HTM and evaluate its performance, including current-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE).
Agrochemicals: A Scaffold for Crop Protection
The structural features of this compound are also relevant to the agrochemical industry.
2.3.1. Herbicides
Certain biphenyl derivatives have demonstrated herbicidal activity.[17][18] Research could focus on synthesizing a library of this compound derivatives with various substituents on the biphenyl rings and evaluating their efficacy against common weeds. The nitrile group itself can be a key pharmacophore in some herbicides.
2.3.2. Fungicides
As mentioned in the medicinal chemistry section, nitrile-containing compounds have shown promise as antifungal agents. This activity can be extended to the development of agricultural fungicides to protect crops from fungal diseases.
Synthetic Strategies: The Power of Cross-Coupling
A key to unlocking the full potential of this compound is the ability to selectively functionalize its biphenyl core. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose.[15][19] It allows for the formation of carbon-carbon bonds between the biphenyl scaffold and a wide variety of organic groups, enabling the synthesis of a vast library of derivatives for screening in different applications.
Conclusion: A Call to Innovation
This compound is more than just a simple chemical intermediate; it is a gateway to a multitude of research opportunities with significant potential for innovation. By leveraging its unique structural and chemical properties, researchers in medicinal chemistry, materials science, and agrochemicals can develop novel products that address pressing societal needs. This guide serves as a starting point, encouraging the scientific community to explore the full potential of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. data.epo.org [data.epo.org]
- 6. CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. Biological Interfacial Materials for Organic Light-Emitting Diodes [mdpi.com]
- 13. New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Biphenylacetonitrile: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-biphenylacetonitrile, a valuable building block in the development of pharmaceuticals and functional materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into a robust and reproducible synthetic methodology, emphasizing the chemical principles, safety precautions, and analytical characterization of the final product. The protocol detailed herein is a palladium-catalyzed cyanation of 4-bromobiphenyl, a method chosen for its efficiency and substrate tolerance.
Introduction: The Significance of this compound
This compound, also known as 4-phenylphenylacetonitrile, is an organic compound featuring a biphenyl scaffold with a nitrile functional group.[1][2] This structure imparts unique electronic and steric properties, making it a sought-after intermediate in organic synthesis. Its derivatives have shown potential in medicinal chemistry, exhibiting analgesic and anti-inflammatory activities.[1] Furthermore, in materials science, the biphenyl moiety is a key component in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials. The nitrile group offers a versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an amine.
This document provides a detailed protocol for a reliable synthesis of this compound, enabling researchers to produce this key intermediate with high purity and yield.
Synthetic Strategy: Palladium-Catalyzed Cyanation
The chosen synthetic route is the palladium-catalyzed cyanation of 4-bromobiphenyl. This method is favored over traditional methods like the Rosenmund-von Braun reaction, which often requires harsh conditions and stoichiometric amounts of copper cyanide.[3] Palladium-catalyzed cross-coupling reactions offer milder reaction conditions, broader functional group tolerance, and are often more efficient.[4][5]
The catalytic cycle is believed to proceed through a standard Pd(0)/Pd(II) pathway, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired aryl nitrile and regenerate the Pd(0) catalyst.[4] To mitigate issues of catalyst poisoning by excess cyanide ions, less toxic and slow-releasing cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) are often employed.[5][6]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Bromobiphenyl | 233.10 | 2.33 g (10 mmol) | >98% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 45 mg (0.2 mol%) | >98% | Strem Chemicals |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O) | 422.39 | 2.11 g (5 mmol) | >99% | Acros Organics |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.12 g (20 mmol) | >99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | Anhydrous | Sigma-Aldrich |
| Toluene | 92.14 | As needed | Reagent Grade | VWR |
| Ethyl Acetate | 88.11 | As needed | Reagent Grade | VWR |
| Saturated Sodium Bicarbonate Solution | N/A | As needed | N/A | Lab Prepared |
| Brine | N/A | As needed | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | >97% | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line or similar inert atmosphere setup
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
EXTREME CAUTION: This procedure involves cyanide salts which are highly toxic. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including double gloves, safety glasses, and a lab coat.[7][8][9] Ensure an emergency cyanide antidote kit is readily available and you are trained in its use. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[7][9][10]
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add 4-bromobiphenyl (2.33 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), potassium ferrocyanide trihydrate (2.11 g, 5 mmol), and sodium carbonate (2.12 g, 20 mmol) to a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
-
Reaction Execution:
-
Add anhydrous N,N-dimethylformamide (DMF) (50 mL) to the flask via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and water (100 mL).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value (approximately 88-92 °C).[11]
-
Safety Precautions
-
Cyanide Handling: Potassium ferrocyanide is less acutely toxic than simple alkali metal cyanides but should still be handled with extreme care.[5] All manipulations involving cyanide-containing compounds must be performed in a certified chemical fume hood.[7][9] Wear appropriate PPE at all times.[7][8]
-
Waste Disposal: All cyanide-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.[7][8] Do not mix cyanide waste with acidic waste.
-
Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations.[7][12] In case of exposure, seek immediate medical attention.[8][9]
Reaction Mechanism
Caption: Simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the stringent safety precautions, researchers can confidently produce this valuable chemical intermediate for their synthetic endeavors in drug discovery and materials science. The use of a palladium catalyst and a stable cyanide source represents a modern and practical approach to aryl nitrile synthesis.
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 4. Cyanation - Wikipedia [en.wikipedia.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 11. This compound | 31603-77-7 [chemicalbook.com]
- 12. nj.gov [nj.gov]
Introduction: The Strategic Importance of 4-Biphenylacetonitrile
An In-Depth Guide to the Synthetic Utility of 4-Biphenylacetonitrile
This compound, a white crystalline solid with the molecular formula C₁₄H₁₁N, is a versatile and highly valuable building block in modern organic synthesis.[1][2][3] Its structure, featuring a reactive nitrile group and an activated methylene group attached to a stable biphenyl scaffold, provides a unique combination of reactivity and stability.[1] This makes it an indispensable precursor in the pharmaceutical industry, particularly for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and a valuable substrate for constructing complex molecular architectures.[4][5][6] This guide provides a detailed exploration of its key applications, offering field-proven protocols and mechanistic insights for researchers, chemists, and drug development professionals.
Core Application: A Gateway to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The most prominent application of this compound is its role as a key intermediate in the synthesis of 4-biphenylacetic acid (BPAA). BPAA, also known as Felbinac, is a potent anti-inflammatory agent in its own right and is the active metabolite of the prodrug Fenbufen.[5][6] The critical transformation is the hydrolysis of the nitrile functional group to a carboxylic acid.
Mechanistic Insight: The Hydrolysis of the Nitrile Group
The conversion of a nitrile to a carboxylic acid is a fundamental transformation. While it can be catalyzed by either acid or base, the choice of catalyst is critical. Acid-catalyzed hydrolysis of this compound is often plagued by side reactions, such as decarboxylation, leading to lower purity and yield.[7] This is because the reaction proceeds through a carbocation intermediate which can be unstable under harsh acidic conditions.
Alkaline hydrolysis, conversely, offers a more controlled and efficient pathway. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, forming an intermediate imidic acid which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to the carboxylate salt, which is protonated in a final acidification step to yield the desired carboxylic acid. This method avoids problematic side reactions and generally results in higher purity and yield.[7]
Diagram: Alkaline Hydrolysis Pathway
Caption: Pathway for the conversion of this compound to Felbinac.
Protocol 1: High-Yield Synthesis of Felbinac (4-Biphenylacetic Acid) via Alkaline Hydrolysis
This protocol is adapted from a demonstrated high-yield industrial method, which leverages a mixed solvent system to enhance solubility and reaction rate.[7]
Objective: To synthesize 4-biphenylacetic acid by hydrolyzing this compound under alkaline conditions.
Materials:
-
This compound (193.24 g/mol )
-
Sodium Hydroxide (NaOH) (40.00 g/mol )
-
Ethylene Glycol
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Butanone (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (e.g., 19.3 g, 0.1 mol).
-
Solvent Addition: Add a solution of 80% aqueous ethylene glycol (e.g., 200 mL). The use of ethylene glycol as a co-solvent increases the boiling point of the medium, allowing the reaction to proceed at a higher temperature, thus ensuring complete hydrolysis. It also aids in dissolving the starting material.
-
Base Addition: While stirring, add sodium hydroxide pellets (e.g., 20 g, 0.5 mol). An excess of base is used to drive the reaction to completion.
-
Heating: Heat the reaction mixture to 120-130°C and maintain this temperature under reflux with vigorous stirring for approximately 5-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Acidification: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing ice and concentrated hydrochloric acid. The goal is to neutralize the excess NaOH and protonate the carboxylate salt. Continue adding acid until the solution is distinctly acidic (pH ~2). A white precipitate of 4-biphenylacetic acid will form.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with distilled water until the washings are neutral (pH ~7).
-
Purification: Recrystallize the crude product from a suitable solvent such as butanone or an ethanol/water mixture to obtain pure 4-biphenylacetic acid as white crystals.[7]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by melting point (163-165°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
| Parameter | Condition | Rationale | Reported Yield |
| Solvent | 80% aq. Ethylene Glycol | High boiling point for elevated reaction temp; improves solubility. | >95%[7] |
| Base | NaOH (5 eq.) | Catalyzes and drives the two-step hydrolysis. | |
| Temperature | 120-130 °C | Provides sufficient activation energy for complete hydrolysis. | |
| Recrystallization | Butanone | Effective for removing impurities and yielding high-purity crystals. |
Advanced Application: The Gewald Three-Component Reaction
Beyond its role in NSAID synthesis, this compound is an excellent substrate for multicomponent reactions, most notably the Gewald reaction. This powerful one-pot synthesis produces highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry and materials science.[8][9][10]
Mechanistic Insight: The Role of the Activated Methylene Group
The Gewald reaction involves the condensation of a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base.[8] The α-methylene group of this compound is sufficiently acidic to participate in the initial, crucial step: a Knoevenagel condensation with the carbonyl compound to form an α,β-unsaturated nitrile intermediate.[8][11] Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.
Diagram: Gewald Reaction Workflow
Caption: Key stages of the Gewald three-component reaction.
Protocol 2: Synthesis of a Substituted 2-Aminothiophene via the Gewald Reaction
This protocol provides a general framework for utilizing this compound in a Gewald reaction.
Objective: To synthesize a 4-biphenyl-substituted 2-aminothiophene in a one-pot, three-component reaction.
Materials:
-
This compound (193.24 g/mol )
-
A ketone (e.g., Cyclohexanone, 98.14 g/mol )
-
Elemental Sulfur (32.06 g/mol )
-
Morpholine (as base catalyst)
-
Ethanol (as solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.93 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add morpholine (0.87 g, 10 mmol) to the mixture. The base is crucial for catalyzing the initial condensation step.
-
Heating: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 2-4 hours. The reaction mixture will typically darken as the sulfur is consumed.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Often, the product will precipitate from the solution upon cooling.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Expanding the Synthetic Toolkit: Further Reactivity
The utility of this compound is not limited to hydrolysis and cycloaddition. The activated methylene protons can be removed by a strong base (e.g., sodium amide, NaH) to form a resonance-stabilized carbanion.[1] This nucleophile can then be used in a variety of C-C bond-forming reactions.
-
Alkylation: Reaction with alkyl halides allows for the introduction of various alkyl chains at the α-position.[1]
-
Condensation: It can undergo condensation reactions with esters and other carbonyl compounds to build more complex carbon skeletons.[1][12]
These reactions underscore the compound's value as a versatile synthon for accessing a wide range of biphenyl-containing molecules for pharmaceutical and materials science applications.
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. This compound CAS#: 31603-77-7 [chemicalbook.com]
- 3. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 6. benchchem.com [benchchem.com]
- 7. CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 12. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
Application Notes & Protocols: 4-Biphenylacetonitrile as a Strategic Precursor in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the applications of 4-biphenylacetonitrile as a pivotal precursor in medicinal chemistry. We delve into its fundamental properties, its critical role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and detailed, field-proven protocols for its conversion into high-value active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.
Introduction: The Biphenyl Scaffold in Drug Design
This compound (CAS: 31603-77-7) is an aromatic nitrile featuring a biphenyl backbone, a structural motif of significant interest in drug discovery.[1][2] The biphenyl group imparts a unique combination of lipophilicity, conformational rigidity, and opportunities for diverse functionalization, making it a privileged scaffold. Its stability and reactivity make it a valuable starting material for a range of organic transformations.[1]
The primary utility of this compound in medicinal chemistry lies in its role as a direct precursor to 4-biphenylacetic acid, an important pharmacophore.[3] This scaffold is the foundation for several potent analgesic and anti-inflammatory agents.[1] The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that unlocks this biological activity, leading to the synthesis of established drugs like Felbinac.[4][5]
Physicochemical & Spectroscopic Data
A thorough understanding of a precursor's physical properties is critical for reaction design, optimization, and safety. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 74-75 °C | [1] |
| Boiling Point | ~140 °C (at reduced pressure) | [1] |
| Solubility | Soluble in ethanol, ether, DMSO; low solubility in water | [1][6] |
| InChIKey | HSZCNGTZJWZAMF-UHFFFAOYSA-N | [2] |
Core Application: Synthesis of 4-Biphenylacetic Acid (Felbinac)
The most prominent application of this compound is its conversion to 4-biphenylacetic acid (Felbinac). Felbinac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prostaglandin-synthesis inhibitor.[5][] Like other NSAIDs, its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[5][8][9]
The synthetic transformation from nitrile to carboxylic acid is achieved through hydrolysis. While traditional acid-catalyzed hydrolysis is feasible, it can lead to side reactions, such as decarboxylation, and purification challenges due to the low aqueous solubility of the reactants and products.[4][10] An improved method utilizes base-catalyzed hydrolysis in a mixed solvent system, which enhances solubility and minimizes byproduct formation, leading to higher purity and yield.[4]
Workflow: From Precursor to API
The following diagram illustrates the key synthetic transformation from the this compound precursor to the final active pharmaceutical ingredient, 4-biphenylacetic acid.
Caption: Synthesis of Felbinac from this compound.
Synthesis of the Precursor: this compound
The availability of the precursor is a key consideration for any large-scale synthesis. This compound can be synthesized through several established methods. A common and efficient approach is the cyanation of a 4-halobiphenyl, such as 4-bromobiphenyl or 4-chlorobiphenyl. This nucleophilic substitution reaction, often catalyzed by a copper or palladium complex, directly installs the required nitrile functionality.
General Synthetic Workflow
This diagram outlines a generalized pathway for producing the this compound precursor itself.
Caption: General synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Synthesis of 4-Biphenylacetic Acid (Felbinac) via Alkaline Hydrolysis
This protocol is adapted from methodologies designed to improve yield and purity by avoiding issues associated with traditional acid hydrolysis.[4]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium Ethoxide (5.0 eq)
-
85% Aqueous Ethylene Glycol Solution
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice-water bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., aqueous ethanol)
-
-
Procedure:
-
To a round-bottom flask, add this compound (e.g., 20.9 g, 0.1 mol) and the 85% aqueous ethylene glycol solution (200 mL).
-
Begin stirring the mixture. Cautiously add sodium ethoxide (e.g., 34 g, 0.5 mol) to the flask.
-
Heat the reaction mixture to 130 °C and maintain this temperature under reflux for 5 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
After the reaction is complete, allow the mixture to cool naturally to room temperature.
-
Place the reaction flask in an ice-water bath to chill.
-
Slowly add 1 M HCl dropwise while stirring until the pH of the solution reaches ~3. A solid precipitate will form.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-biphenylacetic acid.
-
Protocol 2: Synthesis of this compound from 4-Bromobiphenyl (Rosenmund-von Braun Reaction)
This is a representative protocol for the synthesis of the precursor via a classic cyanation reaction.
-
Reagents & Equipment:
-
4-Bromobiphenyl (1.0 eq)
-
Copper(I) Cyanide (CuCN, 1.2 eq)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
-
Reaction flask with reflux condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle
-
Aqueous ferric chloride solution
-
Aqueous sodium cyanide solution (for workup)
-
Extraction solvent (e.g., ethyl acetate)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a dry flask under a nitrogen atmosphere, combine 4-bromobiphenyl (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add a high-boiling solvent such as DMF.
-
Heat the mixture to reflux (typically 150-160 °C for DMF) and maintain for several hours (4-8 h). Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Workup (Caution: Involves Cyanide): Slowly pour the reaction mixture into an aqueous solution of ferric chloride and sodium cyanide to complex the copper salts.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel or by recrystallization.
-
Conclusion
This compound is a cornerstone precursor in modern medicinal chemistry, providing an efficient and reliable pathway to the biphenylacetic acid scaffold. Its primary application in the synthesis of the NSAID Felbinac highlights its industrial and pharmaceutical significance. The protocols detailed herein offer robust and scalable methods for both the synthesis of the precursor and its conversion into a high-value API. As drug discovery continues to explore the chemical space of biphenyl-containing molecules, the utility and importance of this compound are set to endure.
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 4-Biphenylacetic acid 98 5728-52-9 [sigmaaldrich.com]
- 8. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. US4220592A - Synthesis of substituted phenylacetic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Synthesis with 4-Biphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of 4-Biphenylacetonitrile
This compound is a valuable building block in modern organic synthesis, prized for its bifunctional nature. The molecule incorporates a reactive nitrile group and a biphenyl scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide array of therapeutic agents. The biphenyl moiety offers a rigid, lipophilic core that can be strategically modified to enhance pharmacological properties, while the nitrile group serves as a versatile chemical handle for a variety of transformations.
This application note provides a detailed exploration of a key transformation of this compound: its conversion to 5-(4-biphenyl)methyl-1H-tetrazole. Tetrazoles are recognized as important isosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic profiles. The [3+2] cycloaddition of a nitrile with an azide to form a tetrazole is a cornerstone reaction in the synthesis of many pharmaceuticals. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and discuss the critical parameters for successful execution.
Core Reaction: [3+2] Cycloaddition for Tetrazole Synthesis
The transformation of nitriles into 5-substituted-1H-tetrazoles via a [3+2] cycloaddition with an azide source is a highly reliable and widely utilized synthetic method.[1] This reaction is particularly significant in pharmaceutical development where the tetrazole ring is a common feature in blockbuster drugs.
Mechanism of Action: The Role of Lewis Acid Catalysis
The cycloaddition between the nitrile and azide is significantly accelerated by the presence of a catalyst, often a Lewis acid such as a zinc salt.[2][3] The catalyst activates the nitrile group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion. The general mechanism can be outlined as follows:
-
Activation of the Nitrile: The Lewis acid (e.g., ZnBr₂) coordinates to the nitrogen atom of the nitrile group of this compound. This coordination polarizes the C≡N triple bond, increasing the electrophilicity of the carbon atom.
-
Nucleophilic Attack: The azide anion (N₃⁻) acts as a nucleophile and attacks the activated nitrile carbon.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the tetrazole ring.
-
Protonation and Catalyst Regeneration: Upon workup with an acid (e.g., HCl), the tetrazole is protonated, and the Lewis acid catalyst is regenerated.
This catalytic approach offers a safer and more efficient alternative to methods that require the in situ generation of the highly explosive and toxic hydrazoic acid (HN₃).[4]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for the ZnBr₂-mediated synthesis of 5-(4-biphenyl)methyl-1H-tetrazole.
Experimental Protocol: Synthesis of 5-(4-biphenyl)methyl-1H-tetrazole
This protocol is adapted from the general procedure for the zinc-catalyzed synthesis of 1H-tetrazoles in water, a method noted for its efficiency and improved safety profile.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | - |
| Sodium Azide (NaN₃) | Reagent Grade | e.g., Sigma-Aldrich | Highly Toxic! Handle with extreme caution. |
| Zinc Bromide (ZnBr₂) | Anhydrous, ≥98% | e.g., Sigma-Aldrich | Lewis acid catalyst. |
| Deionized Water | - | - | Solvent. |
| Hydrochloric Acid (HCl) | 3 M Aqueous Solution | - | For workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent. |
Safety Precautions:
-
Sodium Azide is acutely toxic and can form explosive heavy metal azides. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
-
Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.86 g, 20 mmol).
-
Add sodium azide (1.43 g, 22 mmol, 1.1 equivalents).
-
Add zinc bromide (4.50 g, 20 mmol, 1.0 equivalent).
-
Add 40 mL of deionized water.
-
-
Reaction Execution:
-
Lower the flask into a heating mantle and begin vigorous stirring. Vigorous agitation is crucial for this heterogeneous mixture.[3]
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup and Isolation:
-
After 24 hours, remove the heating mantle and allow the mixture to cool to room temperature.
-
Carefully add 30 mL of 3 N hydrochloric acid to the flask. This step protonates the tetrazole and neutralizes any remaining sodium azide.
-
Add 100 mL of ethyl acetate to the flask and continue to stir vigorously until all solids have dissolved. The aqueous layer should have a pH of approximately 1.
-
Transfer the mixture to a separatory funnel. Isolate the organic layer.
-
Extract the aqueous layer twice more with 100 mL portions of ethyl acetate.
-
Combine all organic extracts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 5-(4-biphenyl)methyl-1H-tetrazole can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a white solid.
-
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 5-(4-biphenyl)methyl-1H-tetrazole.
Alternative Reactions of this compound
While tetrazole formation is a primary application, the nitrile group of this compound can undergo other important transformations:
-
Hydrolysis: The nitrile can be hydrolyzed to 4-biphenylacetic acid under acidic or basic conditions.[5][6] This carboxylic acid is a key intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, hydrolysis can be achieved using a mixture of sulfuric acid, water, and acetic acid under reflux.[7]
-
Reduction: The nitrile group can be reduced to a primary amine, 2-(biphenyl-4-yl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to a different class of derivatives with potential biological activities.
-
Alkylation: The α-carbon to the nitrile group is acidic and can be deprotonated with a strong base, such as sodium amide, to form a carbanion. This nucleophile can then be alkylated with various electrophiles, allowing for the construction of more complex carbon skeletons.[5]
Conclusion
This compound is a synthetically tractable and valuable starting material for the development of complex molecules, particularly in the pharmaceutical industry. The [3+2] cycloaddition to form 5-(4-biphenyl)methyl-1H-tetrazole is a robust and scalable reaction that provides access to a key structural motif in medicinal chemistry. The protocol detailed herein, utilizing zinc bromide in water, represents a safe, efficient, and environmentally conscious approach to this important transformation. By understanding the underlying mechanisms and mastering these experimental techniques, researchers can effectively leverage the synthetic potential of this compound in their drug discovery and development programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Buy this compound | 31603-77-7 [smolecule.com]
- 6. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of 4-Biphenylacetonitrile
Introduction: The Critical Role of Purity in 4-Biphenylacetonitrile Applications
This compound, a key intermediate in organic synthesis, plays a pivotal role in the development of various pharmaceuticals and advanced materials.[1] Its biphenyl structure and reactive nitrile group make it a versatile building block for creating complex molecular architectures.[1] The efficacy, safety, and regulatory compliance of the final products derived from this compound are directly contingent on the purity of this starting material. Impurities, which can arise from starting materials or side reactions during synthesis, can lead to undesirable byproducts, reduced yields, and potential toxicity in downstream applications.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for this compound. We will delve into the fundamental principles behind each method, offer step-by-step protocols, and provide expert insights to empower you to achieve the desired level of purity for your specific application.
Physicochemical Properties of this compound: A Foundation for Purification Strategy
A thorough understanding of the physicochemical properties of this compound is paramount for selecting and optimizing a purification strategy. These properties dictate its behavior in different solvents and physical states, forming the basis for techniques like recrystallization, chromatography, and distillation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | [3][4] |
| Molecular Weight | 193.24 g/mol | [3][4] |
| Appearance | White to grey-pink crystalline powder/solid | [3][5][6] |
| Melting Point | 88-92 °C | [3][5] |
| Boiling Point | 146-150 °C at 0.03 mmHg | [3][5][7] |
| Solubility | Slightly soluble in Chloroform and Methanol.[3][5][6] Soluble in ethanol and ether.[1] Insoluble in water.[8] |
Common Impurities in this compound Synthesis
The nature and quantity of impurities in a crude sample of this compound are largely dependent on the synthetic route employed. Common synthesis pathways include the reaction of 4-biphenylmethanol with sodium cyanide or the cyanation of 4-(chloromethyl)biphenyl.[3] Potential impurities may include:
-
Unreacted starting materials: 4-biphenylmethanol, 4-(chloromethyl)biphenyl, or other precursors.
-
Byproducts from side reactions: Isomers or products of over-reaction.
-
Reagents and catalysts: Residual cyaniding agents or catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up.
Identifying the likely impurities is a crucial first step in selecting an appropriate purification method. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing the crude product and assessing the purity of the final material.
Purification Techniques: A Multi-faceted Approach
The purification of this compound can be effectively achieved through several standard laboratory techniques. The choice of method, or combination of methods, will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[9] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.
Based on its known solubility profile, several solvents and solvent systems are suitable for the recrystallization of this compound.
| Solvent/Solvent System | Rationale and Considerations |
| Isopropyl Alcohol | A commonly used solvent for the recrystallization of related compounds like diphenylacetonitrile, suggesting its potential suitability.[10] |
| Methanol | This compound has slight solubility in methanol, which can be exploited for recrystallization.[3][5][6] Often used for similar aromatic nitriles.[11][12] |
| Ethanol | Known to dissolve this compound, making it a good candidate for recrystallization, potentially with the addition of an anti-solvent like water.[1] |
| Hexane/Ethyl Acetate | A versatile non-polar/polar solvent system that allows for fine-tuning of solubility.[13] |
| Toluene/Heptane | Another non-polar/polar mixture that can be effective for aromatic compounds. |
This protocol provides a general framework for the recrystallization of this compound. The specific solvent and volumes should be optimized based on small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., isopropyl alcohol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Workflow for Recrystallization:
Caption: A generalized workflow for the purification of this compound via recrystallization.
Column Chromatography: For High-Purity Separations
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[14] For this compound, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice for normal-phase chromatography of moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents needs to be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.
| Mobile Phase System | Typical Starting Ratio (v/v) | Notes |
| Hexanes:Ethyl Acetate | 95:5 to 80:20 | A widely used and effective system for a broad range of compounds.[15] |
| Cyclohexane:Ethyl Acetate | 95:5 to 80:20 | Similar to hexanes/ethyl acetate, with cyclohexane being slightly less volatile. |
| Dichloromethane:Hexanes | 10:90 to 50:50 | Useful for compounds that require a more polar eluent than hexanes alone can provide with ethyl acetate. |
Materials:
-
Crude this compound
-
Silica gel
-
Selected mobile phase solvents (e.g., hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Column Preparation (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Continuously drain the solvent until the solvent level reaches the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent flows through the column. A constant flow rate can be maintained using gentle air pressure.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Workflow for Column Chromatography:
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 31603-77-7 [chemicalbook.com]
- 4. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 31603-77-7 [m.chemicalbook.com]
- 6. This compound | 31603-77-7 [amp.chemicalbook.com]
- 7. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Diphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Note: Comprehensive Characterization of 4-Biphenylacetonitrile
Abstract: This application note provides a detailed guide to the analytical methodologies for the comprehensive characterization of 4-Biphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals. We present detailed protocols and theoretical justifications for the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical controls for this compound.
Introduction to this compound
This compound, also known as 4-phenylphenylacetonitrile, is a white crystalline powder with the molecular formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol .[1][2] Its structure, featuring a nitrile group attached to a biphenyl backbone, makes it a valuable precursor in organic synthesis, particularly in the pharmaceutical industry where it serves as a building block for various therapeutic agents.[1] The purity and structural integrity of this compound are critical for the quality and safety of the final drug product, necessitating the use of precise and accurate analytical methods for its characterization.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | --INVALID-LINK-- |
| Molecular Weight | 193.24 g/mol | --INVALID-LINK-- |
| Melting Point | 88-92 °C | --INVALID-LINK-- |
| Boiling Point | 146-150 °C at 0.03 mmHg | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in chloroform and methanol | --INVALID-LINK-- |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC is the method of choice for the purity determination of this compound due to its non-polar nature. The biphenyl moiety provides significant hydrophobicity, leading to good retention on C18 or biphenyl stationary phases.[3][4] The choice of a biphenyl stationary phase can offer enhanced selectivity for aromatic compounds through π-π interactions between the analyte and the stationary phase.[4][5] A mobile phase consisting of acetonitrile and water is typically effective, with the organic modifier disrupting the hydrophobic interactions to elute the analyte. The addition of a small amount of acid, such as formic acid, to the mobile phase is recommended to ensure the protonation of any acidic or basic functional groups on potential impurities, leading to sharper peaks and more reproducible retention times.[3]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation:
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %B 0 50 15 95 20 95 21 50 | 25 | 50 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Trustworthiness: The method's validity is ensured by running a system suitability test before sample analysis. This includes injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates. The specificity of the method should be confirmed by analyzing a placebo (all components except the analyte) to ensure no interference at the retention time of this compound.
Visualization of HPLC Workflow:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. The compound itself is amenable to GC analysis due to its thermal stability and volatility under reduced pressure. Electron Ionization (EI) is the preferred ionization method as it induces reproducible fragmentation patterns, creating a molecular fingerprint that can be compared to spectral libraries for confident identification. The fragmentation of this compound is expected to be driven by the stability of the biphenyl ring system.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Expected Fragmentation Pattern:
| m/z | Interpretation |
| 193 | [M]⁺ (Molecular ion) |
| 192 | [M-H]⁺ |
| 165 | [M-HCN]⁺ |
| 152 | [Biphenyl]⁺ |
Trustworthiness: The GC-MS method should be validated for specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) for any known or potential impurities. The stability of the sample in the chosen solvent should also be assessed to ensure that no degradation occurs during the analysis.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum will show distinct signals for the aromatic protons of the two phenyl rings and the methylene protons adjacent to the nitrile group. The chemical shifts of the aromatic protons are influenced by their position relative to the other phenyl ring and the acetonitrile substituent. Protons on the substituted ring will exhibit different chemical shifts compared to those on the unsubstituted ring.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 | m | 4H | Aromatic protons (positions 2', 6', 2, 6) |
| ~ 7.4 | m | 5H | Aromatic protons (positions 3', 5', 4', 3, 5) |
| ~ 3.8 | s | 2H | Methylene protons (-CH₂CN) |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 118 | Nitrile carbon (-C≡N) |
| ~ 127-141 | Aromatic carbons |
| ~ 23 | Methylene carbon (-CH₂CN) |
Trustworthiness: The structural assignment should be confirmed by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) if any ambiguity exists in the one-dimensional spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The most characteristic absorption for this compound is the stretching vibration of the nitrile group (-C≡N), which appears as a sharp, intense band in a relatively uncongested region of the spectrum.[7][8] The conjugation of the nitrile group with the aromatic biphenyl system slightly lowers the frequency of this absorption compared to aliphatic nitriles.[8][9]
Experimental Protocol: FT-IR Analysis
-
Instrumentation:
-
FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands.
-
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3050-3030 | Aromatic C-H stretch | Medium |
| ~ 2245 | Nitrile (-C≡N) stretch | Sharp, Strong |
| ~ 1600, 1485, 1450 | Aromatic C=C stretch | Medium-Strong |
| ~ 840 | C-H out-of-plane bend (para-substituted ring) | Strong |
Trustworthiness: The position of the nitrile peak is a reliable indicator of the presence of this functional group. The overall fingerprint region of the spectrum can be compared to a reference spectrum of this compound for identity confirmation.
Visualization of Spectroscopic Characterization Workflow:
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for a thorough assessment of purity, impurity profile, and structural integrity. The implementation of these methods is crucial for ensuring the quality and consistency of this compound used in pharmaceutical manufacturing and other chemical syntheses.
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scribd.com [scribd.com]
Scalable Synthesis of 4-Biphenylacetonitrile: An Application Note for Laboratory and Developmental Use
Abstract
This comprehensive guide details a scalable and robust protocol for the laboratory synthesis of 4-biphenylacetonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. We present a preferred synthetic route commencing from 4-phenylbenzyl chloride, employing a phase-transfer catalyzed nucleophilic substitution with sodium cyanide. This application note provides an in-depth analysis of the reaction mechanism, a meticulously detailed step-by-step protocol, safety considerations, and methods for purification and characterization. The presented methodology is designed for scalability, offering high yields and purity, making it suitable for both academic research and process development environments.
Introduction: The Significance of this compound
This compound, also known as 4-phenylphenylacetonitrile, is a crucial building block in organic synthesis.[1] Its structural motif is present in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), and serves as a precursor for more complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers in medicinal chemistry and materials science.
While several synthetic strategies exist, many suffer from drawbacks such as the use of highly toxic reagents, harsh reaction conditions, or low overall yields, hindering their applicability for large-scale production. This note focuses on a practical and scalable approach that addresses these limitations.
Strategic Approach: Phase-Transfer Catalyzed Cyanation
The chosen synthetic route involves the nucleophilic substitution of 4-phenylbenzyl chloride with a cyanide salt. To overcome the inherent immiscibility of the organic substrate and the aqueous cyanide solution, a phase-transfer catalyst (PTC) is employed. This methodology offers several advantages:
-
Mild Reaction Conditions: The reaction proceeds efficiently at moderate temperatures, minimizing the formation of byproducts.
-
High Yields: Phase-transfer catalysis dramatically increases the reaction rate and leads to high conversion of the starting material.[2]
-
Scalability: The process is readily scalable, making it suitable for producing gram to kilogram quantities of the desired product.
-
Safety: While cyanide salts are highly toxic, the use of a biphasic system and a PTC can help to control the reaction and minimize exposure risks when proper safety protocols are followed.
Unveiling the Mechanism of Phase-Transfer Catalysis
Phase-transfer catalysis facilitates the transport of a reactant from one phase (typically aqueous) into another (typically organic) where the reaction occurs.[2][3] In this synthesis, the PTC, a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), plays a pivotal role.
The mechanism can be visualized as follows:
-
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) of the PTC exchanges its counter-ion (e.g., bromide) for a cyanide anion (CN⁻) from the sodium cyanide.
-
Formation of a Lipophilic Ion Pair: The resulting ion pair, [Q⁺CN⁻], is sufficiently lipophilic (fat-soluble) to be extracted into the organic phase.[4]
-
Nucleophilic Attack: Within the organic phase, the "naked" and highly reactive cyanide anion attacks the electrophilic benzylic carbon of 4-phenylbenzyl chloride in a classic Sₙ2 reaction, displacing the chloride ion and forming this compound.[4]
-
Catalyst Regeneration: The newly formed chloride anion pairs with the quaternary ammonium cation [Q⁺Cl⁻] and migrates back to the aqueous phase, where the cation can again exchange for a cyanide anion, thus completing the catalytic cycle.
This continuous cycling of the catalyst ensures a sustained concentration of the nucleophile in the organic phase, driving the reaction to completion.[4][5]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Critical Safety Precautions: Handling Cyanide Compounds
EXTREME CAUTION IS ADVISED. Sodium and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7][8][9][10][11][12] All operations involving cyanide salts must be performed in a certified chemical fume hood.[13][14] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles, must be worn at all times.[13][14][15] An emergency eyewash and safety shower must be readily accessible.[13][14] Never work alone when handling cyanides. [14]
In case of exposure:
-
Skin contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[6]
-
Eye contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]
-
Ingestion or Inhalation: Move the individual to fresh air immediately.[6]
In all cases of exposure, seek immediate medical attention. [6][13]
Cyanide Waste Disposal: All cyanide-containing waste, including solid residues and aqueous solutions, must be collected in designated, clearly labeled hazardous waste containers for proper disposal according to institutional guidelines.[7][14]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Phenylbenzyl chloride | ≥98% | Commercially Available |
| Sodium Cyanide (NaCN) | ≥97% | Commercially Available |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Deionized Water | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
Synthetic Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-phenylbenzyl chloride (20.27 g, 100 mmol) and dichloromethane (200 mL). Stir the mixture until the solid is fully dissolved.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (7.35 g, 150 mmol) and tetrabutylammonium bromide (3.22 g, 10 mmol) in deionized water (100 mL). Caution: This step should be performed in a fume hood.
-
Reaction Initiation: Add the aqueous cyanide solution to the stirred organic solution in the round-bottom flask.
-
Reaction Progress: Heat the biphasic mixture to reflux (approximately 40 °C for DCM) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system such as ethanol or a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the molecular structure and assess purity.
-
Infrared (IR) Spectroscopy: Identify the characteristic nitrile (C≡N) stretching frequency.
-
Mass Spectrometry (MS): Determine the molecular weight of the product.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the scalable synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Yield | 85-95% | Low Yield: Incomplete reaction (extend reaction time, ensure vigorous stirring), loss during work-up (careful phase separation and extraction). |
| Purity (by ¹H NMR) | >98% | Impurities Present: Incomplete reaction (unreacted starting material), side products (optimize reaction temperature), residual solvent (ensure thorough drying under vacuum). |
| Appearance | White to off-white crystalline solid | Discoloration: May indicate impurities. Recrystallization should yield a white product. |
| Reaction Time | 4-6 hours | Slow Reaction: Inefficient stirring, low temperature, or catalyst deactivation. |
Alternative Synthetic Strategies
While the presented phase-transfer catalysis method is highly effective, it is important for researchers to be aware of alternative synthetic routes. These can be broadly categorized and may be suitable depending on the available starting materials and laboratory capabilities.
Palladium-Catalyzed Cyanation Reactions
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds.[16] Several methods have been developed for the cyanation of aryl halides and pseudohalides.[16][17]
-
From 4-Bromo- or 4-Iodobiphenyl: These starting materials can be subjected to cyanation using various cyanide sources such as potassium cyanide (KCN), sodium cyanide (NaCN), or the less toxic zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a suitable ligand.[16][17]
-
Using Non-toxic Cyanide Sources: To mitigate the risks associated with traditional cyanide salts, methods utilizing less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed.[18][19]
Suzuki Coupling Approach
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds.[20][21] A two-step approach can be envisioned for the synthesis of this compound:
-
Suzuki Coupling: Reaction of a halo-phenylacetonitrile (e.g., 4-bromophenylacetonitrile) with phenylboronic acid in the presence of a palladium catalyst and a base.
-
Versatility: This method is highly modular, allowing for the synthesis of a wide range of substituted biphenylacetonitrile derivatives by varying the boronic acid and the aryl halide.[22]
The following diagram illustrates the general principle of the Suzuki coupling reaction.
Caption: General scheme of a Suzuki coupling reaction.
While these alternative methods are powerful, they often require more expensive catalysts and ligands and may involve more complex reaction setups and purification procedures compared to the phase-transfer catalysis approach detailed in this note.
Conclusion
The phase-transfer catalyzed synthesis of this compound from 4-phenylbenzyl chloride offers a highly efficient, scalable, and practical route for laboratory and developmental applications. The mild reaction conditions, high yields, and operational simplicity make it a superior choice for many research settings. By adhering to the stringent safety protocols outlined, researchers can safely and reliably produce this valuable synthetic intermediate. The detailed experimental procedure and troubleshooting guide provided herein are intended to enable scientists to successfully implement this methodology.
References
- 1. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. alfachemic.com [alfachemic.com]
- 6. geneseo.edu [geneseo.edu]
- 7. uthsc.edu [uthsc.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. westliberty.edu [westliberty.edu]
- 10. taekwang.co.kr [taekwang.co.kr]
- 11. fishersci.com [fishersci.com]
- 12. taekwang.co.kr [taekwang.co.kr]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. purdue.edu [purdue.edu]
- 16. Cyanation - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 20. ocf.berkeley.edu [ocf.berkeley.edu]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Redirecting [linkinghub.elsevier.com]
The Strategic deployment of 4-Biphenylacetonitrile in the Assembly of Bio-active Heterocyclic Scaffolds
Introduction: The Versatility of a Privileged Precursor
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their unique ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1][2] Among the myriad of starting materials available to the synthetic chemist, 4-biphenylacetonitrile stands out as a particularly versatile and strategic precursor. Its structure, featuring an activated methylene group, a nitrile functionality, and a biphenyl moiety, offers a rich tapestry of chemical reactivity, enabling the construction of a diverse array of heterocyclic systems.[3] The biphenyl group, in particular, can impart favorable pharmacokinetic properties and provides a vector for further structural modifications.
This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It aims to provide not just a set of protocols, but a deeper understanding of the chemical principles that underpin the use of this compound in the synthesis of key heterocyclic compounds, including thiophenes, pyridines, and pyrimidines. We will delve into the mechanistic intricacies of these transformations and offer field-proven insights to guide your experimental design.
I. The Gewald Reaction: A Gateway to Polysubstituted 2-Aminothiophenes
The Gewald reaction is a cornerstone of thiophene synthesis, celebrated for its efficiency and convergence.[4][5] This multicomponent reaction brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to construct the 2-aminothiophene scaffold in a single step.[6] These thiophene derivatives are of significant interest as they are found in a range of biologically active compounds.[5]
Causality in Experimental Design:
The choice of reagents and conditions in the Gewald reaction is critical for its success. This compound serves as the active methylene nitrile component. The reaction is typically initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5] The use of a basic catalyst, such as morpholine or L-proline, is essential to facilitate this initial condensation and the subsequent steps.[7] Elemental sulfur is the source of the sulfur atom in the thiophene ring. The reaction is often carried out in a polar solvent like ethanol or DMF to ensure the solubility of the reactants and intermediates.[8]
Visualizing the Mechanism: The Gewald Reaction Pathway
Caption: Mechanism of the Gewald reaction.
Protocol 1: Synthesis of 2-Amino-5-aryl-4-(4-biphenylyl)thiophene-3-carbonitrile
This protocol describes a general procedure for the Gewald reaction using this compound, an aromatic aldehyde, and elemental sulfur.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| This compound | 1.93 g (10 mmol) |
| Aromatic Aldehyde | 10 mmol |
| Elemental Sulfur | 0.32 g (10 mmol) |
| L-Proline | 0.115 g (1 mmol, 10 mol%) |
| Ethanol | 20 mL |
| Round-bottom flask | 50 mL |
| Magnetic stirrer and hotplate | - |
| Reflux condenser | - |
| Buchner funnel and filter paper | - |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add this compound (10 mmol), the aromatic aldehyde (10 mmol), elemental sulfur (10 mmol), and L-proline (1 mmol).
-
Add 20 mL of ethanol to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by suction filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Trustworthiness: This protocol is based on established green chemistry approaches to the Gewald reaction, utilizing a biodegradable catalyst (L-proline) and a relatively benign solvent.[7] The workup procedure is straightforward, and the product often crystallizes directly from the reaction mixture, minimizing the need for extensive purification.[9]
II. Pyridine Synthesis: Constructing the Six-Membered Aza-aromatic Core
Pyridines are a ubiquitous class of heterocycles in pharmaceuticals and agrochemicals.[10][11] The active methylene group in this compound makes it an excellent building block for the synthesis of highly substituted pyridines, particularly through reactions with α,β-unsaturated carbonyl compounds (chalcones) or via multicomponent reactions.[3][12][13]
Causality in Experimental Design:
The synthesis of pyridines from this compound often relies on a Michael addition followed by cyclization and aromatization. In the reaction with a chalcone, the basic conditions generated by ammonium acetate facilitate the initial Michael addition of the carbanion from this compound to the enone system of the chalcone. The resulting intermediate then undergoes cyclization and subsequent oxidation (often in situ) to yield the aromatic pyridine ring.[11] The choice of a high-boiling solvent like glacial acetic acid can facilitate the cyclization and dehydration steps.[12]
Visualizing the Workflow: Pyridine Synthesis via Michael Addition-Cyclization
Caption: Workflow for pyridine synthesis.
Protocol 2: Synthesis of 4,6-Diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles
This protocol outlines the synthesis of a highly functionalized pyridine derivative through the reaction of this compound with a chalcone.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| This compound | 1.93 g (10 mmol) |
| Chalcone (Ar-CO-CH=CH-Ar') | 10 mmol |
| Ammonium Acetate | 6.16 g (80 mmol) |
| Glacial Acetic Acid | 20 mL |
| Round-bottom flask | 50 mL |
| Magnetic stirrer and hotplate | - |
| Reflux condenser | - |
| Buchner funnel and filter paper | - |
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, combine this compound (10 mmol), the chalcone (10 mmol), and ammonium acetate (80 mmol).
-
Add 20 mL of glacial acetic acid to the flask.
-
Attach a reflux condenser and add a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction's progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by suction filtration.
-
Wash the precipitate thoroughly with water to remove excess ammonium acetate and acetic acid, followed by a wash with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol or acetic acid can be performed for further purification.
Trustworthiness: This one-pot synthesis is an efficient method for accessing complex pyridine scaffolds.[3] The use of readily available starting materials and a straightforward workup procedure makes this an attractive protocol. The formation of the 2-imino-1,2-dihydropyridine is a common outcome in such reactions.
III. Pyrimidine Assembly: Crafting the Diazine Core
Pyrimidines are another class of heterocycles of immense biological importance, forming the core of nucleobases and numerous drugs.[14][15] The synthesis of pyrimidines can be achieved through the condensation of a three-carbon unit with an amidine or a related species.[1][7] While this compound itself is not a direct three-carbon component, it can be elaborated into one, for example, by reacting it first with an appropriate electrophile. A more direct approach involves a multicomponent reaction.
Causality in Experimental Design:
A common strategy for pyrimidine synthesis is the reaction of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine.[14] this compound can be envisioned to participate in a multicomponent reaction where it, along with another carbonyl compound and an amidine, assembles the pyrimidine ring. The reaction is typically acid- or base-catalyzed, depending on the specific substrates and desired outcome.
Visualizing the Concept: Multicomponent Pyrimidine Synthesis
Caption: Conceptual workflow for multicomponent pyrimidine synthesis.
Protocol 3: Representative Synthesis of a Functionalized Pyrimidine
This protocol provides a conceptual framework for the synthesis of a pyrimidine derivative, which would require the in-situ formation of a suitable 1,3-dielectrophile from this compound. A more direct, albeit speculative, multicomponent approach is outlined here.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| This compound | 1.93 g (10 mmol) |
| Orthoformate (e.g., Triethyl orthoformate) | 1.48 g (10 mmol) |
| Amidine hydrochloride | 10 mmol |
| Base (e.g., Sodium ethoxide) | 10 mmol |
| Ethanol (anhydrous) | 25 mL |
| Round-bottom flask | 50 mL |
| Magnetic stirrer and hotplate | - |
| Reflux condenser with drying tube | - |
Step-by-Step Methodology:
-
In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (10 mmol) and the orthoformate (10 mmol) in anhydrous ethanol (25 mL).
-
Add the amidine hydrochloride (10 mmol) and the base (10 mmol) to the solution.
-
Attach a reflux condenser fitted with a drying tube.
-
Heat the reaction mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with dilute hydrochloric acid.
-
The product may precipitate upon neutralization or after partial removal of the solvent under reduced pressure.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by column chromatography or recrystallization.
Trustworthiness: This protocol is based on established methods for pyrimidine synthesis involving the condensation of active methylene compounds with orthoformates and amidines.[7][16] The specific reactivity of this compound in this context would need to be empirically determined, but the underlying chemical principles are sound.
IV. The Thorpe-Ziegler Reaction: A Pathway to Fused Heterocycles
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[2][17][18] This reaction is a powerful tool for the formation of five- and six-membered rings and can be a key step in the synthesis of fused heterocyclic systems. To utilize this compound in a Thorpe-Ziegler reaction, it must first be derivatized to incorporate a second nitrile group.
Causality in Experimental Design:
The Thorpe-Ziegler cyclization is a base-catalyzed intramolecular condensation.[2] A strong base, such as sodium hydride or sodium ethoxide, is required to deprotonate the α-carbon to one of the nitrile groups, generating a carbanion. This carbanion then attacks the carbon of the other nitrile group in an intramolecular fashion. The resulting cyclic imine tautomerizes to the more stable enamine. The reaction is typically carried out in an aprotic solvent like THF or toluene to prevent quenching of the strong base.
Visualizing the Pathway: Thorpe-Ziegler Cyclization
Caption: The Thorpe-Ziegler reaction pathway.
Protocol 4: Synthesis of a Fused Heterocycle Precursor via Thorpe-Ziegler Cyclization
This protocol describes the synthesis of a dinitrile from this compound and its subsequent Thorpe-Ziegler cyclization.
Part A: Synthesis of the Dinitrile Precursor
-
Alkylation: React this compound with a suitable haloalkanenitrile (e.g., 3-bromopropionitrile) in the presence of a strong base like sodium hydride in an aprotic solvent such as THF. This will introduce the second nitrile group. A standard aqueous workup followed by purification will yield the dinitrile precursor.
Part B: Thorpe-Ziegler Cyclization
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| Dinitrile Precursor | 10 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 0.48 g (12 mmol) |
| Anhydrous Toluene | 50 mL |
| Three-neck round-bottom flask | 100 mL |
| Magnetic stirrer and hotplate | - |
| Reflux condenser with drying tube | - |
| Dropping funnel | - |
Step-by-Step Methodology:
-
Set up a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, under an inert atmosphere.
-
Wash the sodium hydride (12 mmol) with dry hexanes to remove the mineral oil and suspend it in anhydrous toluene (20 mL).
-
Dissolve the dinitrile precursor (10 mmol) in anhydrous toluene (30 mL) and add it to the dropping funnel.
-
Add the dinitrile solution dropwise to the sodium hydride suspension with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude β-enaminonitrile.
-
Hydrolysis (Optional): The resulting β-enaminonitrile can be hydrolyzed to the corresponding cyclic ketone by refluxing with aqueous acid (e.g., 6M HCl).
Trustworthiness: This two-step procedure is a classic and reliable method for the synthesis of cyclic ketones which are versatile intermediates for a variety of more complex heterocyclic structures.[2] Careful handling of sodium hydride is essential for safety.
Conclusion and Future Perspectives
This compound has demonstrated its value as a versatile and strategic starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the rich chemistry of this precursor. The continued development of novel multicomponent reactions and catalytic systems will undoubtedly expand the utility of this compound, paving the way for the discovery of new bioactive molecules. The presence of the biphenyl moiety offers opportunities for further functionalization, such as through cross-coupling reactions, to generate libraries of compounds for high-throughput screening in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. media.neliti.com [media.neliti.com]
- 14. bu.edu.eg [bu.edu.eg]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols: A Comprehensive Guide to the Dissolution of 4-Biphenylacetonitrile for Experimental Applications
Abstract
This document provides a detailed protocol and technical guidance for the dissolution of 4-Biphenylacetonitrile (CAS 31603-77-7), a compound utilized in diverse research applications, from organic synthesis to materials science.[1][2] Given its crystalline solid nature and limited aqueous solubility, establishing a reliable and reproducible dissolution protocol is paramount for ensuring experimental accuracy and validity.[2] This guide elucidates the critical physicochemical properties of this compound, presents a systematic approach to solvent selection, and offers validated, step-by-step protocols for preparing both high-concentration stock solutions and final working dilutions suitable for various downstream applications.
Introduction: The Criticality of Proper Solubilization
This compound is a biphenyl derivative characterized as a white to grey-pink crystalline powder.[1][3] Its molecular structure, featuring a non-polar biphenyl group and a polar nitrile moiety, results in poor solubility in water but moderate to good solubility in select organic solvents.[1][2][3] The success of any experiment, whether it be a cell-based cytotoxicity assay, an organic reaction, or spectroscopic analysis, hinges on the complete and stable dissolution of the compound. Improper solubilization can lead to several critical errors:
-
Inaccurate Concentration: Undissolved particulates lead to an overestimation of the actual concentration in solution.
-
Poor Bioavailability: In biological assays, undissolved compound cannot interact with cellular targets, yielding false-negative results.
-
Assay Interference: Particulates can interfere with analytical instrumentation, such as light scattering in plate readers or clogging fluidics systems.
-
Lack of Reproducibility: Inconsistent dissolution from one experiment to the next is a major source of variability.
This guide provides the foundational knowledge to mitigate these risks, ensuring that researchers can prepare stable, homogenous solutions of this compound with confidence.
Physicochemical Properties & Safety Considerations
A thorough understanding of the compound's properties is the first step in developing a robust dissolution protocol.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | [1][4] |
| Molecular Weight | 193.24 g/mol | [1][4] |
| Appearance | White to grey-pink crystalline powder/solid | [1][3] |
| Melting Point | 88-92 °C | [1][3] |
| Boiling Point | 146-150 °C at 0.03 mmHg | [1][3] |
| Solubility | Insoluble in water.[2] Slightly soluble in Chloroform, Methanol.[1][3] Soluble in Ethanol and Ether.[2] | |
| Storage | Sealed in a dry place at room temperature.[1][3] |
Safety First: According to its Safety Data Sheet (SDS), this compound is classified as an irritant and may be harmful if swallowed or in direct contact with skin.[4][5] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5] Therefore, all handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]
Strategic Solvent Selection
The choice of solvent is the most critical decision in the dissolution protocol. It is dictated entirely by the intended downstream application. A solvent that is ideal for organic synthesis may be cytotoxic in a cell-based assay.
Solvents for Biological & In Vitro Assays
For cell culture experiments, the primary goal is to dissolve the compound in a biocompatible solvent that can be diluted to a final concentration that is non-toxic to the cells.
-
Dimethyl Sulfoxide (DMSO): DMSO is the gold-standard and most highly recommended solvent for preparing stock solutions of hydrophobic compounds for biological assays.[7] As a highly polar aprotic solvent, it possesses exceptional solvating power for a wide range of organic molecules.[7]
-
Causality: The efficacy of DMSO stems from its ability to disrupt the crystal lattice forces of the solid compound while being miscible with aqueous cell culture media.
-
Trustworthiness: It is crucial to limit the final concentration of DMSO in the cell culture medium. While robust cell lines may tolerate up to 0.5% (v/v) DMSO, sensitive cell lines can show signs of stress or altered gene expression at concentrations as low as 0.1%.[8][9] A solvent toxicity control (media + equivalent volume of DMSO) must always be included in the experimental design.
-
-
Ethanol (EtOH): Anhydrous (200 proof) ethanol is another common choice. It is generally less toxic than DMSO but may have lower solvating power for highly lipophilic compounds.[2][8]
-
Expertise: Ethanol can sometimes be preferred as it is volatile and can be evaporated if necessary. However, at concentrations above 1%, it can cause protein denaturation and cellular stress.[8]
-
Solvents for Chemical & Analytical Applications
For non-biological applications, the choice of solvent is less constrained by toxicity and more by compatibility with the reaction or analytical technique.
-
Acetonitrile (ACN): A polar aprotic solvent frequently used in organic synthesis and as a mobile phase component in High-Performance Liquid Chromatography (HPLC).[10][11]
-
Methanol (MeOH) & Chloroform (CHCl₃): this compound exhibits slight solubility in these solvents, which can be enhanced with gentle heating or sonication.[1][3] They are suitable for various organic reactions and characterization techniques.
-
Deuterated Solvents for NMR: For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are required. Chloroform-d (CDCl₃) and DMSO-d₆ are excellent choices for dissolving this compound for structural elucidation.[12][13]
The workflow for selecting an appropriate solvent is visualized below.
Caption: Solvent selection workflow for this compound.
Experimental Protocols
These protocols are designed to be self-validating by incorporating visual confirmation of complete dissolution.
Protocol 1: Preparation of a High-Concentration Stock Solution (10-50 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution, which is essential for minimizing the volume of solvent added to the final experimental system.
Caption: Step-by-step workflow for stock solution preparation.
Step-by-Step Methodology:
-
Weigh Compound: Tare a sterile, chemically resistant vial (e.g., amber glass) on an analytical balance. Carefully weigh out the desired mass of this compound.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
Example: To make a 10 mM (0.01 mol/L) stock solution from 1.93 mg (0.00193 g) of compound (MW = 193.24 g/mol ):
-
Volume (L) = 0.00193 / (193.24 * 0.01) = 0.001 L = 1.0 mL
-
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO to the vial containing the solid.
-
Facilitate Dissolution: Cap the vial tightly and vortex vigorously. If particulates remain, use a brief (5-10 minute) sonication in a water bath or gentle warming in a 37°C water bath, with intermittent vortexing.
-
Expertise: Avoid excessive heat, as it can potentially degrade the compound. Gentle warming to 37°C is generally safe and significantly increases the rate of dissolution for many organic compounds.
-
-
Confirm Dissolution: The protocol is self-validating at this step. Hold the vial up to a light source and inspect carefully. The solution should be completely clear and free of any visible particulates or film. If not, repeat Step 4.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Store: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of Final Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock into aqueous cell culture medium.
Step-by-Step Methodology:
-
Thaw Stock: Remove one aliquot of the stock solution from the freezer and thaw it completely at room temperature.
-
Pre-warm Medium: Ensure the cell culture medium (e.g., DMEM + 10% FBS) is pre-warmed to 37°C.
-
Vortex Stock: Once thawed, vortex the stock solution aliquot for 10-15 seconds to ensure homogeneity.
-
Perform Serial Dilution: Prepare the final working concentration by diluting the stock solution directly into the pre-warmed medium.
-
Causality: It is critical to add the small volume of DMSO stock into the larger volume of aqueous medium while vortexing or pipetting up and down. This rapid mixing prevents the compound from precipitating out of the solution, which can occur at the interface between the concentrated DMSO and the medium.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
First, perform an intermediate dilution: Add 2 µL of 10 mM stock to 198 µL of medium. This gives a 100 µM solution in 1% DMSO.
-
Next, add 100 µL of the 100 µM intermediate solution to 900 µL of medium. This gives the final 10 µM working solution in 0.1% DMSO.
-
-
-
Final Vortex & Use: Gently vortex the final working solution and add it to the cells immediately. Do not store aqueous working solutions for extended periods unless their stability has been previously validated.
References
- 1. This compound | 31603-77-7 [chemicalbook.com]
- 2. Buy this compound | 31603-77-7 [smolecule.com]
- 3. This compound CAS#: 31603-77-7 [m.chemicalbook.com]
- 4. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. chem.washington.edu [chem.washington.edu]
- 13. labs.chem.byu.edu [labs.chem.byu.edu]
Application Notes & Protocols: Safe Handling and Disposal of 4-Biphenylacetonitrile
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, management, and disposal of 4-Biphenylacetonitrile (also known as 4-phenylphenylacetonitrile). Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations.
Introduction: Understanding the Risk Profile
This compound (C₁₄H₁₁N) is a solid organic compound utilized in various synthetic chemistry applications.[1] While a valuable intermediate, its chemical structure, containing both a biphenyl group and a nitrile functional group, presents a multi-faceted hazard profile that demands rigorous safety protocols. The nitrile group (-CN) is of particular concern, as organic nitriles can be metabolized to release cyanide, a potent cellular toxin. Furthermore, the compound itself is classified as an irritant and is harmful if ingested or absorbed through the skin.[1][2] This guide is built on the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure, emphasizing proactive measures over reactive responses.
Hazard Identification and Quantitative Data
A thorough understanding of the hazards is the foundation of safe laboratory practice. The following table summarizes the key physical and toxicological properties of this compound.
| Property | Value | Source & Significance |
| Molecular Formula | C₁₄H₁₁N | [1] Defines the elemental composition. |
| Molecular Weight | 193.24 g/mol | [1] Used for stoichiometric calculations. |
| Appearance | Light yellow powder/solid | [2] Visual identifier. |
| Melting Point | 71 - 76 °C / 160 - 169 °F | [2][3][4] Important for storage and reaction conditions. |
| Boiling Point | 181 °C @ 16 hPa | [2][4] Indicates low volatility under standard conditions. |
| Flash Point | 120 °C / 248 °F | [2][3] Combustible, but not highly flammable.[4] |
| GHS Hazard Statements | H302/H312: Harmful if swallowed/in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects | [1][4] These classifications dictate the required PPE, handling procedures, and disposal considerations. The aquatic toxicity necessitates preventing any release to the environment. |
The Hierarchy of Controls: A Proactive Safety Framework
Effective risk management follows a "Hierarchy of Controls." This framework prioritizes strategies that eliminate or minimize hazards at their source.
Caption: Hierarchy of controls applied to this compound.
3.1 Engineering Controls (Primary Barrier) The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[5][6] This includes weighing, transferring, and running reactions. The fume hood's constant airflow protects the user from inhaling aerosolized dust particles.[5]
3.2 Administrative Controls (Procedural Safety)
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for working with this compound must be written and approved.[5]
-
Training: All personnel must be trained on the hazards, the SOP, and emergency procedures before handling the chemical.[7]
-
Access Control: Areas where this compound is stored or used should be clearly marked with hazard signs, and access should be restricted.[8]
-
Decontamination: Work surfaces must be decontaminated after use.[8]
3.3 Personal Protective Equipment (PPE) (Final Barrier) PPE is the last line of defense and must be worn at all times when handling this compound.[9]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should also be worn when there is a risk of splashing.[10]
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves (minimum 5-mil thickness) provide adequate splash protection but must be changed immediately upon contamination.[10][11] For prolonged handling, heavier gloves may be necessary. Always inspect gloves for tears before use.[12]
-
Body Protection: A lab coat and closed-toe shoes are required.[10]
Experimental Protocols: From Handling to Disposal
4.1 Protocol for Safe Handling and Use
This protocol outlines the steps for safely weighing and using the solid compound in a laboratory setting.
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height.[13] Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE.
-
Don PPE: Put on your lab coat, safety goggles, face shield, and gloves.
-
Weighing: Conduct all weighing operations on a balance placed inside the chemical fume hood to contain any dust. Use a disposable weigh boat.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel inside the hood. Avoid generating dust by handling the material gently.
-
Post-Transfer Cleanup: Immediately dispose of the contaminated weigh boat and any other disposable items (e.g., weighing paper) into a designated solid hazardous waste container.[9]
-
Decontamination: Wipe down the spatula and the balance area within the fume hood with a suitable solvent (e.g., ethanol) on a disposable towel. Dispose of the towel in the solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.[11] Wash hands thoroughly with soap and water.[7]
4.2 Protocol for Spill Management
In the event of a small spill (<1 gram) contained within the chemical fume hood:[10]
-
Alert Personnel: Notify others in the immediate area.
-
Maintain PPE: Ensure you are wearing the appropriate PPE as described in section 3.3.
-
Containment: Do not use water. Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad).[14]
-
Collection: Carefully sweep or scoop the absorbent material and spilled solid into a clearly labeled, sealable hazardous waste container.[9] Avoid creating dust.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, working from the outside in.[14][15] Place the cloth in the hazardous waste container.
-
Disposal: Seal the container and label it as "Hazardous Waste: this compound Spill Debris." Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[9]
-
Reporting: Report the spill to your laboratory supervisor or EHS department as per institutional policy.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team. [10]
4.3 Protocol for Waste Collection and Segregation
Proper segregation of waste is crucial for safe and compliant disposal.[4] Never mix this compound waste with other waste streams unless explicitly approved by your EHS department.
-
Solid Waste:
-
Container: Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
Contents: This includes excess or expired this compound, contaminated gloves, weigh boats, absorbent pads, and paper towels.[9]
-
Labeling: Label the container "Hazardous Waste: Solid this compound." Include the full chemical name.
-
-
Liquid Waste:
-
Container: Use a dedicated, sealable, and compatible (e.g., glass or polyethylene) hazardous waste container.
-
Contents: This includes reaction mixtures containing this compound and any solvent used for rinsing contaminated glassware.
-
Labeling: Label the container "Hazardous Waste: Liquid this compound in [Solvent Name]." List all chemical constituents and their approximate percentages.
-
pH Awareness: Be mindful that contact with strong acids can potentially liberate hydrogen cyanide gas from nitrile compounds.[5] Keep waste streams neutral or basic where possible.
-
-
Sharps Waste:
-
Container: Use a dedicated sharps container.
-
Contents: Needles, syringes, or broken glassware grossly contaminated with this compound.
-
Procedure: Decontaminate the exterior of the sharp if possible before placing it in the sharps container.
-
Waste Management and Disposal Pathway
The disposal of this compound is governed by federal and local regulations due to its toxicity.[16][17] The chemical must not be disposed of down the drain or in regular trash.[4][9] The required pathway involves professional disposal by a licensed hazardous waste facility.
Caption: Waste disposal workflow for this compound.
The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion products like nitrogen oxides.[3][9] This ensures the complete destruction of the compound in an environmentally sound manner.
Conclusion
The safe management of this compound is predicated on a comprehensive understanding of its hazards and the consistent application of robust safety protocols. By adhering to the hierarchy of controls, following detailed handling and disposal procedures, and maintaining a proactive safety culture, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS department for any questions.
References
- 1. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. disat.polito.it [disat.polito.it]
- 7. nj.gov [nj.gov]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. hydepark-environmental.com [hydepark-environmental.com]
- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 16. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dtsc.ca.gov [dtsc.ca.gov]
The Versatile Scaffold: Harnessing 4-Biphenylacetonitrile for the Development of Novel Bioactive Compounds
Introduction: The Strategic Importance of the Biphenylacetonitrile Moiety
In the landscape of modern drug discovery and materials science, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. 4-Biphenylacetonitrile, a crystalline solid with the molecular formula C₁₄H₁₁N, presents itself as a uniquely advantageous building block.[1] Its structure, featuring a reactive nitrile group and a privileged biphenyl moiety, offers a rich playground for chemical modifications. The biphenyl group is a well-established pharmacophore found in numerous approved drugs, often contributing to enhanced target engagement through hydrophobic and π-π stacking interactions. The nitrile group, a versatile functional handle, can be transformed into a wide array of other functionalities, including amines, carboxylic acids, and heterocycles, thus serving as a gateway to diverse chemical space.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of novel compounds with potential therapeutic applications, including analgesic, anti-inflammatory, and anticancer activities.
Core Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthetic campaigns. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 74-75 °C | [1] |
| Boiling Point | ~140 °C at reduced pressure | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; low solubility in water | [1] |
| CAS Number | 31603-77-7 | [3] |
Synthetic Pathways from this compound: Protocols and Mechanistic Insights
The true power of this compound lies in the diverse chemical transformations it can undergo. This section provides detailed protocols for key reactions, explaining the underlying chemical principles to empower researchers in their experimental design.
α-Alkylation: Introducing Molecular Complexity
The methylene bridge in this compound is activated by the adjacent electron-withdrawing nitrile group, making it amenable to deprotonation and subsequent alkylation. This reaction is a cornerstone for introducing diverse substituents and building molecular complexity.
Protocol 1: Phase-Transfer Catalyzed α-Alkylation of this compound
This protocol is adapted from a general procedure for the alkylation of active methylene compounds and offers a robust and scalable method.[4]
Causality of Experimental Choices:
-
Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride): This is crucial for transporting the hydroxide ion from the aqueous phase to the organic phase to deprotonate the this compound, and for carrying the resulting carbanion back to the organic phase to react with the alkylating agent. This avoids the need for strictly anhydrous conditions and strong, hazardous bases like sodium amide.
-
50% Aqueous Sodium Hydroxide: A concentrated base is used to ensure a sufficient concentration of hydroxide ions in the organic phase, driving the deprotonation equilibrium forward.
-
Control of Temperature (28-35°C): The alkylation reaction is exothermic. Maintaining this temperature range prevents side reactions, such as the hydrolysis of the nitrile group or dialkylation.
-
Addition of Benzaldehyde: This step is included in the reference protocol to quench any unreacted carbanion and facilitate purification.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 50% aqueous sodium hydroxide (10 equivalents), this compound (1.0 equivalent), and benzyltriethylammonium chloride (0.01 equivalents).
-
Addition of Alkylating Agent: Begin stirring and add the desired alkyl halide (1.0-1.2 equivalents) dropwise, maintaining the temperature between 28-35°C. Cooling with a water bath may be necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., benzene or toluene). Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with the same organic solvent. Combine the organic layers and wash successively with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
dot
Caption: Workflow for the α-alkylation of this compound.
Hydrolysis to 4-Biphenylacetic Acid: A Gateway to Anti-inflammatory Agents
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that opens the door to a vast array of further derivatizations, including the synthesis of amides and esters. 4-Biphenylacetic acid and its derivatives are known to possess anti-inflammatory and analgesic properties.[5]
Protocol 2: Non-Catalytic Hydrolysis of this compound in Near-Critical Water
This innovative protocol avoids the use of harsh acidic or basic conditions, making it a greener alternative.[6]
Causality of Experimental Choices:
-
Near-Critical Water (240-310°C): At these temperatures and pressures, the properties of water change dramatically. It becomes less polar, and the ion product increases, allowing it to act as both a solvent for the organic nitrile and a source of hydronium and hydroxide ions to catalyze the hydrolysis.
-
Degassing: The initial heating to boiling with the vent open removes dissolved air, preventing potential oxidative side reactions at high temperatures.
-
Crystallization upon Cooling: 4-Biphenylacetic acid has low solubility in cold water, allowing for a simple and efficient initial purification step.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, add deionized water and this compound in a mass ratio of approximately 4:1 to 7:1.
-
Degassing: Begin stirring and heat the mixture to boiling under normal pressure. Open the vent valve for 3-5 minutes to allow water vapor to displace the air.
-
Hydrolysis: Close the vent valve and continue heating to 280°C. Maintain this temperature for 4-6 hours.
-
Isolation: Cool the autoclave to room temperature. The product, 4-biphenylacetic acid, will crystallize out of the solution.
-
Purification: Collect the crude product by filtration. For higher purity, the crude product can be decolorized with activated carbon and recrystallized from a suitable solvent (e.g., aqueous ethanol).
dot
Caption: Hydrolysis of this compound to access anti-inflammatory precursors.
Conversion to Tetrazoles: Bioisosteres of Carboxylic Acids
The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry.[7] Converting the nitrile of this compound to a tetrazole can lead to compounds with improved metabolic stability and pharmacokinetic properties.
Protocol 3: Synthesis of 5-(4-Biphenylmethyl)-1H-tetrazole
This protocol is a standard and reliable method for the synthesis of tetrazoles from nitriles.[8]
Causality of Experimental Choices:
-
Sodium Azide and Ammonium Chloride: This combination in situ generates hydrazoic acid (HN₃), the reactive species that undergoes a [3+2] cycloaddition with the nitrile. Using ammonium chloride is safer than handling hydrazoic acid directly.
-
DMF as Solvent: Dimethylformamide is a polar aprotic solvent that is excellent for dissolving the reagents and can withstand the high reaction temperature required.
-
Acidification: The tetrazole is formed as its sodium salt. Acidification with hydrochloric acid protonates the tetrazole, causing it to precipitate from the aqueous solution.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 equivalent), sodium azide (1.2 equivalents), and ammonium chloride (1.2 equivalents) in dimethylformamide (DMF).
-
Reaction: Heat the mixture in an oil bath at 125°C for 7-10 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Isolation: Dissolve the residue in water and carefully acidify with concentrated hydrochloric acid to a pH of 2.
-
Purification: Cool the solution in an ice bath to complete the precipitation of the product. Collect the solid by filtration and recrystallize from aqueous methanol to obtain the pure tetrazole.
Potential Applications and Bioactivity of Novel Derivatives
The synthetic pathways described above can lead to a diverse library of novel compounds. Based on the known biological activities of related structures, derivatives of this compound are promising candidates for various therapeutic areas.
Anticancer Activity
Derivatives of 2-phenylacrylonitrile, which can be synthesized from this compound via Knoevenagel condensation, have shown potent anticancer activity.[9][10] For instance, certain analogs have demonstrated strong inhibitory activity against cancer cell lines such as HCT116 (colon cancer) and BEL-7402 (liver cancer) with IC₅₀ values in the nanomolar range.[11] The proposed mechanism of action for some of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]
Table of Anticancer Activity for 2-Phenylacrylonitrile Derivatives (Illustrative)
| Compound | HCT116 IC₅₀ (nM) | BEL-7402 IC₅₀ (nM) | Reference |
| 1g2a | 5.9 | 7.8 | [11] |
| Taxol (Control) | >1000 | >1000 | [11] |
Analgesic and Anti-inflammatory Activity
As previously mentioned, the hydrolysis of this compound to 4-biphenylacetic acid provides a scaffold for nonsteroidal anti-inflammatory agents (NSAIDs).[5] Further derivatization of the carboxylic acid group can lead to compounds with potent analgesic and anti-inflammatory effects. The evaluation of these compounds can be performed using standard in vivo models such as the carrageenan-induced rat paw edema assay for anti-inflammatory activity and the acetic acid-induced writhing test for analgesic activity.[5][12]
dot
Caption: Inhibition of the prostaglandin synthesis pathway by 4-biphenylacetic acid derivatives.
Conclusion and Future Directions
This compound is a cost-effective and versatile starting material that provides a rapid entry into a diverse range of chemical scaffolds with significant potential for biological activity. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis of novel compounds. The strategic application of modern synthetic methodologies, such as multicomponent reactions (e.g., the Ugi reaction), can further expand the accessible chemical space from this valuable building block. Future research should focus on the synthesis of focused libraries of this compound derivatives and their systematic evaluation in a battery of biological assays to identify new lead compounds for the treatment of cancer, inflammation, and pain.
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. sciepub.com [sciepub.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 7. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chalcogen.ro [chalcogen.ro]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Biphenylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-biphenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Here, we address common challenges encountered during synthesis through a series of troubleshooting solutions and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, which is typically prepared via nucleophilic substitution of a 4-phenylbenzyl halide with a cyanide salt.
Q1: My reaction shows low or incomplete conversion of the starting 4-phenylbenzyl halide. What are the likely causes and solutions?
A1: Low conversion is a frequent issue that typically points to suboptimal reaction conditions for the SN2 mechanism. Key factors to investigate include reagent solubility, reaction temperature, and the purity of your starting materials.
Probable Causes & Recommended Solutions:
-
Poor Solubility of Cyanide Salt: Alkali metal cyanides (NaCN, KCN) have poor solubility in many common organic solvents. If the cyanide anion is not available in the organic phase, the reaction will be slow or will not proceed.
-
Solution 1 (Recommended): Employ a Phase-Transfer Catalysis (PTC) system. A catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride facilitates the transfer of cyanide anions from the aqueous or solid phase into the organic phase where the halide is dissolved.[1] This method is robust, scalable, and often gives high yields.[2]
-
Solution 2: Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are effective at dissolving both the cyanide salt and the organic substrate, creating a homogeneous reaction environment that promotes a fast reaction rate.[3]
-
-
Insufficient Reaction Time or Temperature: The SN2 reaction rate is dependent on both time and temperature.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3] If the reaction is sluggish, a moderate increase in temperature (e.g., from 60°C to 80°C) can significantly increase the rate. However, avoid excessive heat, which can promote side reactions.
-
-
Purity of Reagents: Moisture is highly detrimental as it can hydrolyze the cyanide and deactivate reagents. The quality of the starting 4-phenylbenzyl halide is also critical.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents.[4] The 4-phenylbenzyl halide should be pure; if it is old or discolored, consider recrystallizing it before use.
-
Q2: I'm observing a significant amount of an unidentified impurity alongside my product, even after workup. What could it be?
A2: The formation of byproducts is often related to the reactivity of the starting materials and intermediates under the chosen reaction conditions.
Probable Causes & Recommended Solutions:
-
Formation of Isocyanide: While typically a minor byproduct with NaCN or KCN, some isocyanide (R-NC) can form.
-
Mitigation: This is difficult to eliminate completely but is often minimized by using polar aprotic solvents which solvate the cation of the cyanide salt, leaving the more nucleophilic carbon end of the cyanide ion freer to attack.
-
-
Hydrolysis of Product: If the workup or reaction conditions are too harsh (e.g., strongly acidic or basic at high temperatures), the product nitrile can hydrolyze to 4-biphenylacetamide or 4-biphenylacetic acid.
-
Solution: Ensure workup procedures are performed at or below room temperature. Use dilute acid or base for washing steps and minimize contact time.
-
-
Biaryl Impurities: Radical-mediated side reactions can sometimes lead to the formation of biaryl compounds.[3]
-
Solution: Ensure a homogenous reaction mixture and maintain controlled, steady heating. The use of an inert atmosphere (Nitrogen or Argon) can sometimes suppress oxidative side reactions.
-
Q3: The reaction mixture turned dark brown or black, resulting in a low yield of tarry crude product. What happened?
A3: A dark coloration and polymerization are classic signs of decomposition, often caused by excessive heat or the presence of reactive impurities.
Probable Causes & Recommended Solutions:
-
Excessive Heating: Benzylic systems can be sensitive to high temperatures, leading to decomposition and polymerization.
-
Solution: Maintain strict temperature control throughout the reaction.[5] For exothermic reactions, ensure adequate cooling and add reagents portion-wise to manage the temperature. A target temperature of 60-80°C is often sufficient.
-
-
Base-Induced Elimination/Decomposition: If a strong base is used and the temperature is too high, side reactions including elimination (to form stilbene derivatives) or other decomposition pathways can occur.
-
Solution: Use a milder base or ensure the temperature is well-controlled. In PTC systems, a 50% aqueous NaOH or K2CO3 solution is typically sufficient and manageable.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: For reliability, high yield, and scalability, Phase-Transfer Catalysis (PTC) is highly recommended. This method involves reacting 4-phenylbenzyl chloride or bromide with an aqueous solution of sodium cyanide in the presence of an organic solvent (like toluene) and a phase-transfer catalyst (e.g., TBAB). The conditions are generally mild, the workup is straightforward, and it avoids the need for expensive and difficult-to-handle anhydrous polar aprotic solvents.[2][6]
Q2: How do I choose the best solvent system? Polar Aprotic vs. Phase-Transfer Catalysis?
A2: The choice depends on your scale, available resources, and purification capabilities.
| Parameter | Polar Aprotic System (e.g., DMSO, DMF) | Phase-Transfer Catalysis (e.g., Toluene/H₂O) |
| Reaction Rate | Typically very fast due to homogeneous conditions. | Rate is dependent on catalyst efficiency but is generally high. |
| Reagent Purity | Requires anhydrous solvents and reagents. | More tolerant to small amounts of water. |
| Workup | Can be difficult; high-boiling solvents like DMSO are hard to remove. | Simple; organic layer is easily separated from the aqueous phase. |
| Scalability | Challenging due to solvent removal and cost. | Excellent; widely used in industrial processes. |
| Recommendation | Good for small-scale, rapid synthesis when high-purity reagents are available. | Recommended for most applications, especially on a larger scale. |
Q3: What are the critical safety precautions when working with cyanide salts?
A3: Cyanide salts are acutely toxic. All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. Prepare a quench solution (e.g., a mixture of sodium hypochlorite (bleach) and sodium hydroxide, or ferrous sulfate) to decontaminate glassware and small spills. All cyanide waste must be segregated and disposed of according to institutional safety protocols.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside a spot of your starting 4-phenylbenzyl halide. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The product, this compound, is more polar than the starting halide and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting halide has disappeared.[3]
Section 3: Experimental Protocol & Data
High-Yield Protocol: Synthesis via Phase-Transfer Catalysis
This protocol is a representative procedure for a high-yield synthesis of this compound.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-phenylbenzyl chloride (1.0 eq), toluene (3-4 mL per gram of halide), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Reagent Addition: In a separate beaker, dissolve sodium cyanide (1.5 eq) in deionized water (2 mL per gram of NaCN). Carefully add this aqueous solution to the flask.
-
Reaction: Heat the biphasic mixture to 80-85°C with vigorous stirring. The stirring must be efficient to ensure adequate mixing between the two phases.
-
Monitoring: Monitor the reaction by TLC until the starting halide is consumed (typically 3-6 hours).
-
Workup: Cool the mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.
-
Extraction: Extract the aqueous layer twice with toluene. Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with deionized water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from methanol or ethanol to yield pure, white crystals of this compound.[7]
Comparative Yield Data
The choice of leaving group and reaction conditions significantly impacts yield.
| Starting Material | Cyanide Source | Solvent System | Catalyst | Temp (°C) | Reported Yield (%) | Reference(s) |
| 4-Phenylbenzyl Chloride | NaCN | Toluene / H₂O | TBAB | 85 | ~90% | [2],[6] |
| 4-Phenylbenzyl Bromide | KCN | DMSO | None | 60 | >85% | [3] |
| 4-Bromobiphenyl | K₄[Fe(CN)₆] | NMP/Toluene | Pd(OAc)₂ | 120 | ~80% | [8] |
Note: Yields are highly dependent on specific reaction scale, purity of reagents, and workup efficiency.
Section 4: Visualizations
General Synthesis Workflow
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Biphenylacetonitrile
<
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-biphenylacetonitrile. As a key intermediate in the production of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac, a high-purity synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions and challenges encountered during its synthesis.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
A consistently low yield is a frequent challenge. The underlying causes can often be traced back to the specific synthetic route employed.
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Incomplete Cyanation | In methods like the Rosenmund-von Braun reaction, the conversion of the aryl halide to the nitrile may be inefficient.[3][4][5] This can be due to insufficiently high temperatures or deactivation of the copper cyanide catalyst. | Ensure the reaction is heated to reflux in a high-boiling polar solvent like DMF or nitrobenzene.[3] Use an excess of copper(I) cyanide to drive the reaction to completion.[3] |
| Side Reactions in Nucleophilic Substitution | When synthesizing from a substituted benzyl halide and a cyanide salt, elimination reactions can compete with the desired substitution, especially with secondary or tertiary halides or when using a strong, sterically hindered base.[6][7][8] | For primary benzylic halides, an SN2 pathway is typical and less prone to elimination. Use a less hindered base and control the temperature carefully. The use of a polar aprotic solvent can also favor the S N2 reaction. |
| Hydrolysis of the Nitrile | The presence of water in the reaction mixture, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxylic acid (4-biphenylacetic acid) or an amide intermediate.[9][10][11][12][13] | Ensure all solvents and reagents are anhydrous.[14] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. During the workup, minimize contact time with aqueous acidic or basic solutions.[14] |
| Inefficient Suzuki Coupling | In syntheses utilizing a Suzuki coupling, the palladium catalyst may be inactive, or the transmetalation step may be inefficient.[15][16][17][18] The choice of base is critical for activating the boronic acid partner.[18][19] | Use a high-quality palladium catalyst and ensure anaerobic conditions to prevent catalyst oxidation. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvent systems to optimize the reaction.[15] |
Issue 2: Formation of 4-Biphenylacetic Acid as a Major Byproduct
The presence of 4-biphenylacetic acid is a common impurity that can significantly complicate purification.[1][20]
-
Question: My final product is contaminated with a significant amount of 4-biphenylacetic acid. What is the primary cause, and how can I prevent it?
-
Answer: The primary cause is the hydrolysis of the nitrile group of this compound.[9][10][11][12][13] This reaction is catalyzed by either acid or base, particularly at elevated temperatures during the reaction or workup.[9][10][11]
-
Mechanism of Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. In acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to attack by water.[10][12] Both pathways initially form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[11][12][13]
-
Prevention Strategy:
-
Anhydrous Conditions: The most critical preventative measure is to maintain strictly anhydrous conditions throughout the synthesis. This includes using dry solvents and reagents and running the reaction under an inert atmosphere.[14]
-
Controlled Workup: During the workup, if an aqueous wash is necessary, use deionized water and minimize the contact time. If an acid or base wash is required, perform it at a low temperature and as quickly as possible.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid unnecessarily long reaction times, which can increase the likelihood of hydrolysis.
-
-
Issue 3: Discolored Final Product (Yellow or Brown)
A pure sample of this compound should be a white crystalline solid.[21] The presence of color indicates impurities.
-
Question: My isolated this compound is yellow to brown. What are the likely impurities causing this discoloration?
-
Answer: The color is typically due to the formation of polymeric byproducts or residual reagents from specific synthetic routes.
-
Ullmann or Rosenmund-von Braun Reactions: These copper-mediated reactions often require high temperatures, which can lead to the formation of colored byproducts.[3][22][23][24][25][26] Additionally, residual copper salts can be difficult to remove and may impart color to the final product.
-
Purification:
-
Recrystallization: This is often the most effective method for removing colored impurities. Solvents such as isopropyl alcohol or methanol can be effective.[27][28]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities before recrystallization.
-
Column Chromatography: For persistent impurities, silica gel column chromatography can be employed for purification.
-
-
Frequently Asked Questions (FAQs)
Synthesis Routes
-
Question: What are the most common synthetic routes to prepare this compound?
-
Answer: Several synthetic strategies can be employed:
-
Nucleophilic Substitution: This involves the reaction of a 4-biphenylmethyl halide with a cyanide salt (e.g., sodium or potassium cyanide).[29] This is a straightforward method but can be complicated by elimination side reactions.[6][7][30]
-
Rosenmund-von Braun Reaction: This method involves the cyanation of a 4-halobiphenyl using copper(I) cyanide at high temperatures.[3][4][5][23][31]
-
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a 4-halophenylacetonitrile and a phenylboronic acid (or vice versa) is a modern and versatile approach.[15][16][17][18][19]
-
Reaction Optimization
-
Question: When performing a Suzuki coupling to synthesize this compound, what are the key parameters to optimize for a high yield?
-
Answer: For a successful Suzuki coupling, consider the following:
-
Catalyst: The choice of palladium catalyst and ligand is crucial. Phosphine-based ligands are commonly used.
-
Base: The base is necessary to activate the boronic acid for transmetalation.[18] Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The optimal base is often solvent and substrate-dependent.
-
Solvent: A variety of solvents can be used, including toluene, THF, and dioxane, often in the presence of water.[15] The choice of solvent can influence the solubility of the reactants and the efficiency of the catalytic cycle.
-
Purification
-
Question: How can I effectively separate this compound from the byproduct 4-biphenylacetic acid?
-
Answer: An acid-base extraction is a highly effective method.
-
Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The 4-biphenylacetic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer.
-
Separate the organic layer, which now contains the this compound.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
-
The 4-biphenylacetic acid can be recovered from the aqueous layer by acidifying with a strong acid (e.g., HCl) and extracting with an organic solvent.
-
Visualizing Reaction Pathways and Troubleshooting
General Synthesis and Side Reaction Pathway
Caption: Key synthetic pathways to this compound and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
- 1. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. byjus.com [byjus.com]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 21. Cas 31603-77-7,this compound | lookchem [lookchem.com]
- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 23. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 24. Ullmann Reaction [organic-chemistry.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. benchchem.com [benchchem.com]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
Technical Support Center: 4-Biphenylacetonitrile Reaction Condition Optimization
Welcome to the technical support center for the synthesis of 4-biphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or optimizing this important chemical transformation. Here, we address common challenges and frequently asked questions to help you achieve higher yields, better purity, and more reproducible results in your experiments.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of this compound, primarily focusing on the widely used palladium-catalyzed cyanation of a 4-halobiphenyl (e.g., 4-bromobiphenyl or 4-chlorobiphenyl).
Q1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes and how can I fix it?
Low conversion is a frequent issue in palladium-catalyzed cyanations. The root cause often lies with catalyst deactivation or suboptimal reaction parameters.
Possible Causes & Solutions:
-
Catalyst Poisoning by Cyanide: This is the most common culprit. Free cyanide ions in the reaction mixture can irreversibly bind to and poison the palladium catalyst, halting the catalytic cycle.[1][2][3]
-
Solution 1: Use a less soluble cyanide source. Zinc cyanide (Zn(CN)₂) is often preferred over sodium or potassium cyanide because its low solubility in organic solvents maintains a low concentration of free cyanide, minimizing catalyst poisoning.[2][3][4]
-
Solution 2: Employ a non-toxic, stable cyanide source. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent alternative as it is non-toxic and releases cyanide slowly into the reaction medium.[2][3][5]
-
Solution 3: Add a reducing agent. Incorporating additives like zinc formate can help reactivate the palladium catalyst, mitigating the effects of poisoning.[1]
-
-
Inactive Catalyst or Ligand: The palladium source or the phosphine ligand may have degraded due to improper storage or handling.
-
Solution: Ensure your palladium catalyst and ligands are fresh and have been stored under an inert atmosphere. Consider using a robust precatalyst that is known to be air-stable.
-
-
Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation barrier, especially when using less reactive aryl chlorides.
-
Poor Stirring Efficiency: In heterogeneous reactions, particularly when using solid reagents like K₄[Fe(CN)₆] or Zn(CN)₂, efficient mixing is crucial for the reaction to proceed.
-
Solution: Ensure vigorous stirring to maintain a good suspension of all reagents. Deviations in reaction vessel or stir bar size may require optimization of the stirring speed.[2]
-
Q2: I'm observing significant impurity peaks in my crude product analysis (LC-MS/GC-MS). What are these side products and how can I minimize them?
Impurity formation can complicate purification and reduce your final yield. The nature of the impurity often points to the underlying side reaction.
Possible Side Products & Minimization Strategies:
-
Hydrolysis of the Nitrile: If your reaction is run in the presence of water (e.g., using aqueous bases or hydrated salts) and at high temperatures, the newly formed nitrile group can hydrolyze to form 4-biphenylacetamide or, in more extreme cases, 4-biphenylacetic acid.[6]
-
Solution: Use anhydrous solvents and reagents where possible. If an aqueous system is necessary, try to run the reaction at the lowest effective temperature and for the shortest time required for full conversion of the starting material.
-
-
Homocoupling of the Starting Material: You may observe the formation of quaterphenyl (biphenyl dimer) as a byproduct. This arises from the palladium-catalyzed coupling of two molecules of your starting aryl halide.
-
Solution: This is often a sign of an inefficient transmetalation step with the cyanide source. Optimizing the ligand, cyanide source, and stoichiometry can favor the desired cross-coupling pathway.
-
-
Reduction of the Aryl Halide (Hydrodehalogenation): The starting 4-halobiphenyl can be converted to biphenyl.
-
Solution: This side reaction is often promoted by certain palladium catalysts and reaction conditions. Screening different palladium sources and ligands can help identify a more selective system. The presence of additives like NaI in some nickel-catalyzed systems has been shown to suppress this side reaction.[7][8]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic choices in reaction setup and component selection.
Q1: Which synthetic route is better for this compound: palladium-catalyzed cyanation or nucleophilic substitution?
Both are viable routes, and the best choice depends on the availability of starting materials and the scale of your synthesis.
-
Palladium-Catalyzed Cyanation: This is a very common and powerful method, especially for creating aryl nitriles. It typically starts from 4-bromobiphenyl or 4-chlorobiphenyl. This route is often preferred for its broad functional group tolerance.[9]
-
Nucleophilic Substitution (S_N2): This route involves reacting a 4-phenylbenzyl halide (e.g., 4-(chloromethyl)biphenyl or 4-(bromomethyl)biphenyl) with a cyanide salt like NaCN or KCN.[10] This can be a very efficient and cost-effective method if the starting benzyl halide is readily available. The use of a phase-transfer catalyst is often recommended to facilitate the reaction between the organic-soluble halide and the aqueous-soluble cyanide salt.[11][12]
Q2: What is a phase-transfer catalyst and why is it useful for the nucleophilic substitution route?
A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[12][13]
-
Mechanism of Action: In the synthesis of this compound from 4-phenylbenzyl chloride and sodium cyanide, the benzyl chloride is in an organic solvent, while the sodium cyanide is in an aqueous phase. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the cyanide anion (CN⁻) from the aqueous phase into the organic phase.[14] This "naked" cyanide ion in the organic phase is highly nucleophilic and reacts efficiently with the benzyl chloride to form the desired product.[12][13]
-
Benefits: Using a PTC can significantly increase reaction rates, allow for milder reaction conditions, and improve yields by enabling reactants that are otherwise immiscible to interact.[11][14]
Q3: How do I choose the right palladium catalyst and ligand for the cyanation reaction?
The choice of catalyst and ligand is critical for a successful reaction.
-
Palladium Source:
-
Pd/C (Palladium on Carbon): A practical and heterogeneous catalyst that can be easily filtered off after the reaction. It often requires a ligand to be effective.[1]
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, relatively inexpensive, and effective palladium source that forms the active Pd(0) species in situ.[5]
-
Palladacycle Precatalysts: These are highly active and stable catalysts that can lead to excellent yields at low catalyst loadings, even at room temperature in some cases.[2][4]
-
-
Ligand:
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A robust and widely used ligand for cyanation reactions that is known to promote high yields.[1]
-
N-Heterocyclic Carbenes (NHCs): These ligands have shown great promise in stabilizing the palladium catalyst and promoting high turnover numbers.[5]
-
Bulky Phosphine Ligands: Sterically hindered phosphine ligands can prevent the displacement of the ligand by cyanide, thus protecting the palladium center from poisoning.[4]
-
Experimental Protocols & Data
Protocol 1: Pd/C-Catalyzed Cyanation of 4-Bromobiphenyl
This protocol is adapted from a practical and scalable method for palladium-catalyzed cyanation.[1]
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromobiphenyl (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), 10% Pd/C (0.02 eq), and dppf (0.04 eq).
-
Add anhydrous N,N-Dimethylacetamide (DMAC) as the solvent.
-
Begin vigorous stirring.
-
Heat the reaction mixture to 110-120°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the heterogeneous catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Summary: Comparison of Cyanide Sources
The choice of cyanide source significantly impacts reaction efficiency and safety.
| Cyanide Source | Formula | Typical Conditions | Advantages | Disadvantages |
| Zinc Cyanide | Zn(CN)₂ | Pd catalyst, ligand, high temp. | Less toxic than alkali cyanides; low solubility minimizes catalyst poisoning.[2][4] | Still toxic; requires careful handling. |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Pd catalyst, base, high temp. | Non-toxic food additive; inexpensive; safe for large-scale use.[2][3] | Requires a base for activation; can be less reactive than other sources. |
| Sodium/Potassium Cyanide | NaCN / KCN | Pd or Cu catalyst, high temp. | Highly reactive; inexpensive. | Extremely toxic; high solubility can lead to rapid catalyst poisoning.[3][15] |
Visual Workflow and Decision Guides
Troubleshooting Workflow for Low Yield Cyanation
The following diagram outlines a logical approach to troubleshooting a low-yielding palladium-catalyzed cyanation reaction.
Caption: A decision-making flowchart for troubleshooting low-yield cyanation reactions.
General Synthetic Pathways to this compound
This diagram illustrates the two primary synthetic routes discussed.
Caption: Overview of the main synthetic strategies for this compound.
References
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. phasetransfer.com [phasetransfer.com]
- 12. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 13. m.youtube.com [m.youtube.com]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Low Purity of Synthesized 4-Biphenylacetonitrile
Welcome to the technical support center for the synthesis of 4-biphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate.[1][2] We will explore the root causes of low purity and provide actionable, field-proven solutions to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing in-depth explanations and step-by-step protocols to resolve them.
Question 1: My final product is a persistent oil or a low-melting solid, not the expected crystalline white solid. What is the likely cause?
Answer:
This is a common issue that typically points to the presence of unreacted starting materials or solvent impurities. This compound has a reported melting point of 74-75°C.[3] A significantly lower melting point or an oily consistency suggests that the crystalline lattice is disrupted by impurities.
Potential Causes & Solutions:
-
Incomplete Reaction: The most common synthesis route involves the cyanation of 4-phenylbenzyl halide (chloride or bromide). If the reaction has not gone to completion, the starting halide will remain in the crude product.
-
Causality: Benzyl halides are often oils or low-melting solids and can act as a eutectic contaminant, depressing the melting point of the final product.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Reaction Time & Temperature: Ensure adequate reaction time and maintain the optimal temperature. For instance, in a typical nucleophilic substitution with sodium cyanide, refluxing for an extended period (16-20 hours) in a suitable solvent like dry acetone is often necessary.[4]
-
Finkelstein Reaction Catalyst: When using 4-phenylbenzyl chloride, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction by in-situ formation of the more reactive 4-phenylbenzyl iodide.[5]
-
-
-
Residual Solvent: Solvents used in the workup, such as diethyl ether, dichloromethane, or ethyl acetate, can be difficult to remove completely and may result in an oily product.
-
Causality: Trapped solvent molecules prevent the proper formation of a crystalline solid.
-
Troubleshooting Protocol:
-
High Vacuum Drying: After initial solvent removal on a rotary evaporator, dry the product under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50°C), to remove residual solvents.
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent in which the product is poorly soluble but the impurities are soluble, such as cold hexanes or pentane. This can often induce crystallization.
-
-
Question 2: My NMR spectrum shows unexpected peaks. What are the likely impurities?
Answer:
NMR spectroscopy is a powerful tool for identifying impurities. The nature of these unexpected peaks will depend on the synthetic route and workup conditions.
Common Impurities and their NMR Signatures:
| Impurity | Expected ¹H NMR Signals (in CDCl₃) | Rationale for Presence |
| 4-Phenylbenzyl Alcohol | ~4.7 ppm (s, 2H, -CH₂OH), ~7.3-7.6 ppm (m, 9H, Ar-H) | Hydrolysis of the starting 4-phenylbenzyl halide during the reaction or aqueous workup.[6] |
| 4-Biphenylcarboxylic Acid | ~10-12 ppm (br s, 1H, -COOH), ~7.3-8.1 ppm (m, 9H, Ar-H) | Hydrolysis of the nitrile group under acidic or basic conditions, especially at elevated temperatures.[7][8] |
| 4-Biphenylacetamide | ~5.5-6.5 ppm (br s, 2H, -CONH₂), ~7.3-7.6 ppm (m, 9H, Ar-H) | Partial hydrolysis of the nitrile group.[9] |
| Unreacted 4-Phenylbenzyl Halide | ~4.5 ppm (s, 2H, -CH₂X where X=Cl or Br), ~7.3-7.6 ppm (m, 9H, Ar-H) | Incomplete reaction. |
| Solvent Residues | Varies (e.g., Acetone: ~2.17 ppm, Diethyl ether: ~1.21 & 3.48 ppm) | Incomplete removal after workup and purification.[10][11][12] |
Troubleshooting Workflow for Impurity Identification:
Caption: A workflow for identifying impurities in this compound synthesis via NMR analysis.
Question 3: The yield of my reaction is consistently low. What are the potential causes?
Answer:
Low yields can be attributed to several factors, from the quality of reagents to the reaction conditions and workup procedure.
Key Factors Affecting Yield:
-
Moisture: The presence of water can lead to the hydrolysis of the starting benzyl halide to the corresponding alcohol, which is unreactive under these conditions.[6]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cyanide Source Quality: Sodium or potassium cyanide can degrade over time, especially if exposed to atmospheric moisture and carbon dioxide.
-
Solution: Use freshly opened, high-purity cyanide salts. It is good practice to grind the cyanide into a fine powder before use to increase its surface area and reactivity.
-
-
Side Reactions: Besides hydrolysis, elimination reactions can occur, particularly if a sterically hindered base is used or if the reaction is run at excessively high temperatures.
-
Solution: Maintain the recommended reaction temperature and use a suitable solvent system. Acetone or a mixture of ethanol and water are common choices for this type of nucleophilic substitution.[4]
-
-
Losses During Workup: The product can be lost during aqueous extractions if the partitioning between the organic and aqueous layers is not optimal.
-
Solution: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Ensure the pH of the aqueous layer is neutral before extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13][14] For this compound, isopropyl alcohol or methanol are commonly cited as effective solvents for recrystallization.[3][15] A mixed solvent system, such as ethanol/water or acetone/hexanes, can also be effective.[16][17]
Recrystallization Protocol:
-
Dissolve the crude this compound in the minimum amount of hot solvent (e.g., isopropyl alcohol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q2: How can I effectively remove the unreacted 4-phenylbenzyl halide from my final product?
A2: If recrystallization is not sufficient to remove the starting halide, column chromatography is the most effective method. A silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the less polar halide from the more polar nitrile.
Q3: Are there alternative, milder methods for the cyanation step?
A3: Yes, modern palladium or nickel-catalyzed cyanation reactions offer milder alternatives to traditional methods using alkali metal cyanides.[18][19] These methods often use less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or 1,4-dicyanobenzene.[20][21] These catalytic systems can exhibit high functional group tolerance and may be beneficial if your substrate is sensitive to the harsh conditions of traditional cyanation.[18][19]
References
- 1. Cas 31603-77-7,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 9. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. mt.com [mt.com]
- 15. Diphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Preventing degradation of 4-Biphenylacetonitrile during storage
An in-depth guide to identifying, preventing, and troubleshooting the degradation of 4-Biphenylacetonitrile during storage. Authored for professionals in research and drug development.
Technical Support Center: this compound (4-BPAN)
Welcome to the technical resource hub for this compound (CAS 31603-77-7). This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols to ensure the stability and integrity of 4-BPAN during storage and handling.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding 4-BPAN storage and stability.
Q1: What are the ideal storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is room temperature.[2] To minimize degradation from atmospheric components, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q2: I received this compound as a white crystalline powder, but it has started to turn yellow. What does this indicate?
A: A color change from white to light yellow or brown is a common visual indicator of potential degradation.[3][4] This can be caused by exposure to air (oxidation), light, or trace impurities. While a slight color change may not significantly impact purity for all applications, it warrants further investigation using analytical techniques like HPLC or GC to quantify the purity.
Q3: What is the expected shelf-life of this compound?
A: When stored under the recommended conditions (cool, dry, dark, inert atmosphere), 4-BPAN is chemically stable.[1][5] However, shelf-life can be shortened by frequent opening of the container, exposure to humid air, or storage in incompatible containers. It is good laboratory practice to date the container upon receipt and opening and to re-evaluate the purity of any material that has been stored for an extended period, especially if visual changes are observed.[6]
Q4: Which materials should I avoid when storing or handling 4-BPAN?
A: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][7][8] These substances can catalyze degradation reactions. For example, strong acids or bases can promote the hydrolysis of the nitrile group.[9][10] Ensure all storage containers and lab implements are clean, dry, and made of non-reactive materials like glass or compatible polymers.
In-Depth Troubleshooting Guides
This section addresses specific degradation-related issues with diagnostic workflows and explanations of the underlying chemistry.
Issue 1: Observed Visual Changes in Stored 4-BPAN (e.g., Color Change, Clumping)
Symptoms: The compound, originally a white crystalline powder, now appears discolored (yellow/brown) or has formed clumps.[3]
Potential Causes:
-
Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light, can lead to the formation of colored byproducts.
-
Hydrolysis: The nitrile group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic impurities. While the initial hydrolysis products (4-biphenylacetamide) are typically colorless, subsequent reactions can lead to colored compounds.
-
Moisture Absorption: Clumping or caking indicates the absorption of water from the atmosphere, which can also accelerate hydrolysis.
The following diagram outlines a systematic approach to diagnosing and resolving issues related to the visual degradation of 4-BPAN.
Caption: Troubleshooting workflow for visually degraded 4-BPAN.
Issue 2: Purity Decrease Detected by Analytical Methods (HPLC/GC)
Symptom: Routine QC analysis shows a decrease in the main peak area for 4-BPAN and the appearance of new impurity peaks.
Potential Degradation Pathways & Products:
-
Hydrolysis: This is one of the most common degradation pathways for nitriles. The nitrile (-C≡N) group can hydrolyze in the presence of water (even atmospheric moisture), often catalyzed by acidic or basic conditions, to first form an amide and then a carboxylic acid.[9]
-
Product 1: 2-(4-biphenyl)acetamide
-
Product 2: 2-(4-biphenyl)acetic acid
-
-
Oxidation: While the biphenyl and nitrile moieties are relatively stable, aggressive conditions (e.g., presence of strong oxidizers, prolonged exposure to air and UV light) could lead to oxidative degradation, potentially forming hydroxylated or other oxygenated derivatives.[11]
-
Thermal Decomposition: Exposure to excessive heat can cause decomposition, potentially leading to the release of hazardous products like hydrogen cyanide and nitrogen oxides.[7]
The diagram below illustrates the two-step hydrolysis of 4-BPAN.
Caption: The hydrolysis degradation pathway of 4-BPAN.
Core Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol minimizes the risk of degradation during routine laboratory use.
Materials:
-
Stock container of this compound
-
Clean, dry amber glass vials with PTFE-lined caps
-
Spatula
-
Source of inert gas (Nitrogen or Argon) with tubing
-
Analytical balance
Procedure:
-
Preparation: Work in a well-ventilated area or a chemical fume hood. Ensure all glassware and tools are scrupulously clean and dry.[12]
-
Inert Atmosphere: Before opening the main stock container, briefly flush the exterior of the cap and neck area with a gentle stream of inert gas to displace moist air.
-
Aliquot Transfer: Quickly weigh the desired amount of 4-BPAN and transfer it to a pre-labeled amber glass vial. Minimize the time the stock container is open.
-
Inerting: Before sealing both the new aliquot vial and the main stock container, flush the headspace of each container with a gentle stream of inert gas for 10-15 seconds.
-
Sealing: Immediately and tightly seal the containers with their caps.
-
Storage: Place the containers in a designated cool, dry, and dark storage location, such as a desiccator cabinet or a standard chemical cabinet away from incompatible materials.[1]
-
Documentation: Record the date of opening on the stock container label.
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is suitable for quantifying 4-BPAN and detecting less volatile, more polar degradation products like its hydrolyzed forms.[13][14]
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Sample: this compound
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water (v/v)
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)
-
Degas both mobile phases before use.
-
-
Standard Preparation: Accurately prepare a stock solution of 4-BPAN reference standard at ~1 mg/mL in acetonitrile. From this, prepare a working standard of ~0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Prepare the 4-BPAN sample to be tested at the same concentration as the working standard (~0.1 mg/mL) using the same diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 50 10.0 95 12.0 95 12.1 50 | 15.0 | 50 |
-
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the working standard multiple times (e.g., n=5) to ensure system suitability (RSD of peak area <2%).
-
Inject the sample solution.
-
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of 4-BPAN in the sample chromatogram to that of the standard. The area percentage method can be used:
-
% Purity = (Area of 4-BPAN Peak / Total Area of All Peaks) x 100
-
Potential degradation products like 4-biphenylacetamide and 4-biphenylacetic acid will elute earlier (be more polar) than the parent compound under these conditions.
-
Data Summary: Storage Condition Guidelines
| Parameter | Recommended Condition | Condition to Avoid | Rationale for Avoidance |
| Temperature | Room Temperature / Cool[1][2] | Excess Heat / Strong Heating[1][5] | Prevents thermal decomposition and release of toxic gases like HCN.[7] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Ambient Air | Minimizes oxidative degradation and exposure to atmospheric moisture. |
| Light | Dark (Amber/Opaque Container)[12] | Direct Sunlight / UV Light[15] | Light can provide the energy to initiate and accelerate degradation reactions.[16] |
| Moisture | Dry / Desiccated[1][2] | High Humidity / Aqueous Solutions | Prevents clumping and hydrolysis of the nitrile functional group.[17][18] |
| Container | Tightly Sealed Glass[1][5] | Loosely Sealed or Reactive Plastic | Prevents exposure to air/moisture and potential leaching or reaction with container material. |
| Chemical Proximity | Segregated Storage[6][19] | Strong Acids, Bases, Oxidizers[1][8] | Prevents catalytic degradation and potentially violent reactions.[5][20] |
References
- 1. fishersci.ie [fishersci.ie]
- 2. This compound CAS#: 31603-77-7 [m.chemicalbook.com]
- 3. This compound | 31603-77-7 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Electrochemical oxidation of allenic hydrocarbons in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. [The effect of visible light on the stability of isoprenaline, epinephrine and levarterenol solutions in various containers. 86. Problems in the use of plastic containers for liquid preparations. 21. The stability of drugs and preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. warwick.ac.uk [warwick.ac.uk]
- 20. epa.gov [epa.gov]
Technical Support Center: Optimizing Solvent Selection for 4-Biphenylacetonitrile Reactions
Welcome to the technical support center for optimizing reactions involving 4-Biphenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges and provide evidence-based strategies for solvent selection to enhance reaction yield, purity, and reproducibility.
Part 1: Fundamental Principles & FAQs
This section covers the core concepts you should consider before setting up your experiment. Understanding these principles is the first step toward rational solvent selection.
Q1: What are the most critical solvent properties to consider for reactions with this compound?
A1: The selection of an appropriate solvent is paramount and depends on several factors. Key considerations include:
-
Solubility: The solvent must dissolve this compound (a crystalline solid) and other reagents to a sufficient extent.[1][2][3] this compound is generally soluble in organic solvents like ethanol, ether, chloroform, and methanol, but has low solubility in water.[1][4][5]
-
Reaction Type: The solvent's nature must be compatible with the reaction mechanism. For instance, SN2 alkylations of the benzylic carbon are favored by polar aprotic solvents, which solvate the cation of the base but not the nucleophilic anion.[6] Protic solvents should be avoided in reactions involving strong bases (like NaH or NaNH₂) as they will quench the base.[7]
-
Reagent Compatibility: The solvent must be inert and not react with any of the reagents, intermediates, or products.[8][9] For example, using a protic solvent like ethanol with a Grignard reagent would destroy the reagent.
-
Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction. Higher boiling points are necessary for reactions requiring significant thermal energy but can complicate product isolation.
-
Work-up and Purification: Consider how the solvent will be removed. A low-boiling solvent is easily removed by rotary evaporation, while a high-boiling, water-miscible solvent like DMSO can be challenging to remove during aqueous work-up.
Q2: How does solvent polarity affect my reaction?
A2: Solvent polarity can dramatically influence reaction rates and outcomes.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are excellent for SN2 reactions because they effectively solvate cations while leaving the corresponding anions (nucleophiles) "bare" and highly reactive.[6] For the deprotonation and subsequent alkylation of this compound, these solvents are often a superior choice.[6]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons and can hydrogen bond. They can slow down SN2 reactions by creating a solvent shell around the nucleophile, reducing its reactivity.[7][10] However, they are effective for reactions that involve stabilizing charged intermediates, such as in SN1 reactions.[11]
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents are generally used when dealing with non-polar reactants and reagents. They are often employed in reactions where water is a byproduct, as it can be removed azeotropically (e.g., using a Dean-Stark apparatus).
Q3: Where can I find physical property data for this compound?
A3: this compound is a white crystalline solid.[1][2] Key physical properties are:
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q4: My this compound starting material is not dissolving. What should I do?
A4: Incomplete dissolution is a common issue that hinders reaction initiation.
-
Potential Cause 1: Incorrect Solvent Choice. The polarity of your chosen solvent may be mismatched with the biphenyl structure.
-
Solution: Refer to the solubility data. While slightly soluble in methanol, its large, non-polar biphenyl group suggests that solvents like THF, Dioxane, or Toluene may be more effective, depending on the reaction type. A mixture of solvents can also be effective.[5]
-
-
Potential Cause 2: Insufficient Solvent Volume. You may be attempting to create a solution that is too concentrated.
-
Solution: Increase the solvent volume incrementally. The goal is a homogenous solution, but excessive dilution can slow down bimolecular reactions. A typical starting concentration is between 0.1 M and 1.0 M.[8]
-
-
Potential Cause 3: Low Temperature. Solubility is temperature-dependent.
-
Solution: Gently warm the mixture while stirring. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of any reagents.
-
Q5: My reaction is very slow or stalls before completion. Could the solvent be the problem?
A5: Yes, the solvent plays a critical role in reaction kinetics.
-
Potential Cause: Poor Transition State Stabilization. For many reactions, particularly alkylations, the transition state is more polar than the starting materials.[6]
-
Solution: Switch to a more polar solvent to stabilize this transition state and accelerate the reaction. For the alkylation of the benzylic position of this compound, which proceeds via a carbanion intermediate, a polar aprotic solvent like DMF or DMSO is highly recommended.[6] These solvents enhance the nucleophilicity of the carbanion, leading to a faster reaction rate.
-
-
Potential Cause: Deactivated Reagent or Catalyst. The solvent may be interacting negatively with a catalyst or reagent.
-
Solution: Ensure your solvent is anhydrous and free of inhibitors, especially for moisture-sensitive reactions.[8] Using freshly dried solvents from a solvent purification system is best practice.
-
Q6: I am observing significant side product formation, especially dialkylation. How can solvent choice mitigate this?
A6: Side product formation is often a result of competing reaction pathways, which can be influenced by the solvent.
-
Potential Cause: Overly Reactive Anion. In highly polar aprotic solvents like DMSO, the nitrile-stabilized anion can be so reactive that after the first alkylation, the mono-alkylated product is deprotonated again and reacts a second time, leading to dialkylation.
-
Solution 1: Change Solvent. Switching to a less polar solvent, such as THF or Toluene, can temper the reactivity of the anion, potentially increasing selectivity for mono-alkylation.
-
Solution 2: Control Stoichiometry and Temperature. Regardless of the solvent, use of a bulky base, slow addition of the alkylating agent, and maintaining a low reaction temperature can help minimize the formation of the dialkylated product.
-
Q7: Product isolation is difficult, and my crude NMR is messy. How is this related to my solvent choice?
A7: The solvent used in the reaction directly impacts the ease of work-up and purification.
-
Potential Cause: High-Boiling Point Solvent. Solvents like DMF and DMSO are difficult to remove completely on a rotary evaporator and can contaminate your product.
-
Solution: If DMF or DMSO is necessary for the reaction, minimize the volume used. During work-up, perform multiple aqueous washes (with water or brine) to extract the high-boiling solvent from your organic layer (e.g., extracted into Ethyl Acetate or Diethyl Ether).
-
-
Potential Cause: Solvent-Soluble Impurities. The solvent may be keeping byproducts in the same phase as your product, complicating purification.
-
Solution: After the reaction, consider an anti-solvent precipitation. If your product is a solid, you can sometimes precipitate it from the reaction mixture by adding a solvent in which it is insoluble (but the impurities are soluble). This requires careful screening.
-
Part 3: Experimental Protocols & Data
Protocol: General Procedure for Solvent Screening in Alkylation
This protocol provides a systematic approach to identifying the optimal solvent for the α-alkylation of this compound.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add the anhydrous solvent to be tested (e.g., THF, DMF, Toluene) to achieve a concentration of ~0.5 M.
-
Cooling: Cool the solution to the desired initial temperature (e.g., 0 °C or -78 °C).
-
Base Addition: Add the base (e.g., NaH, LDA, KHMDS) (1.1 eq) portion-wise and stir for 30 minutes to allow for complete deprotonation.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 24h).
-
Analysis: Compare the conversion and selectivity across the different solvents to identify the optimal system.
Data Presentation: Solvent Property Reference Table
This table summarizes key properties of solvents commonly considered for reactions involving nitriles.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type | Notes |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic | Ethereal. Good for organometallics. Can form peroxides. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | High boiling point. Excellent for SN2. Difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic | Very polar. High boiling point. Can oxidize some reagents. |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Polar Aprotic | Moderately polar. Relatively easy to remove. |
| Toluene | C₇H₈ | 111 | 2.4 | Non-polar | Good for azeotropic water removal. |
| Ethanol (EtOH) | C₂H₆O | 78 | 24.6 | Polar Protic | Protic nature interferes with strong bases. |
Part 4: Visualization of Key Concepts
Workflow for Solvent Selection
The following diagram outlines a logical workflow for selecting an appropriate solvent for a new reaction involving this compound.
Caption: A systematic workflow for rational solvent selection and optimization.
Effect of Solvent on Nucleophile Reactivity
This diagram illustrates how protic and aprotic solvents interact differently with the nitrile-stabilized anion (nucleophile) formed from this compound.
Caption: Contrasting solvation effects of polar aprotic vs. polar protic solvents.
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. This compound | 31603-77-7 [chemicalbook.com]
- 3. This compound | 31603-77-7 [amp.chemicalbook.com]
- 4. This compound CAS#: 31603-77-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation of nitriles [ns1.almerja.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Biphenylacetonitrile Purification
Welcome to the technical support guide for 4-biphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical chemical intermediate. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.
Section 1: Compound Profile & Impurity Analysis
This section provides foundational knowledge on the physicochemical properties of this compound and the common impurities encountered during its synthesis and handling.
FAQ: What are the key physical properties of this compound?
Understanding the physical properties of this compound is the first step in designing an effective purification strategy. The compound is a white to off-white crystalline solid.[1][2] Key data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁N | [3] |
| Molecular Weight | 193.24 g/mol | [2][3] |
| Melting Point | 74-75 °C (highly purified) 88-92 °C or 93-97 °C (literature/commercial grades) | [1][2][4] |
| Boiling Point | ~140-150 °C at 0.03 mmHg 122-125 °C at 1-2 mmHg | [1][5][6] |
| Solubility | Soluble: Ethanol, Diethyl Ether, Methanol, Chloroform.[1][7] Slightly Soluble: Chloroform, Methanol.[5][8] Insoluble: Water.[7] |
Scientist's Note on Melting Point Discrepancy: The observed melting point is a critical indicator of purity. While highly pure this compound melts sharply at 74-75 °C, commercially available material or crude product often exhibits a higher and broader melting range (e.g., 88-92 °C).[1][2] This discrepancy can be due to residual impurities or potentially different crystalline forms. A broad melting range is a definitive sign that further purification is required.
FAQ: What are the most common impurities in crude this compound and where do they come from?
Impurities can significantly impact the yield, safety, and efficacy of subsequent reactions or final active pharmaceutical ingredients (APIs). They typically arise from the synthetic route and workup conditions.
-
Unreacted Starting Materials: Depending on the synthesis, precursors like benzyl cyanide or 4-chloromethylbiphenyl may persist if the reaction does not go to completion.[9][10]
-
Reaction Byproducts: Side reactions are a major source of impurities. For instance, in Friedel-Crafts type syntheses, isomers can form.[10][11] Over-alkylation or polymeric byproducts can also occur if reaction conditions, such as temperature, are not carefully controlled.[10]
-
Hydrolysis Products: The nitrile functional group (-C≡N) is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[9] This leads to the formation of 4-biphenylacetamide and, more commonly, 4-biphenylacetic acid.[1][10] The presence of water during synthesis or workup is a primary cause.
-
Residual Solvents: Solvents used in the reaction (e.g., benzene) or purification (e.g., methanol, isopropyl alcohol, ethyl acetate) can be trapped in the crystalline solid.[9][11]
-
Colored Impurities: Crude this compound often appears yellow or brownish.[10] These colored bodies can result from overheating during distillation or the formation of degradation products during the reaction.[10]
Section 2: Troubleshooting Purification Challenges
This core section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: I'm struggling to choose between recrystallization, distillation, and chromatography. How do I decide on the best primary purification method?
The choice of purification method depends on the physical state of your crude product and the nature of the impurities.[9] Use the following decision tree to guide your selection.
Caption: Decision tree for selecting a purification method.
-
Recrystallization is the most common and effective method for purifying solid this compound from soluble impurities.[11]
-
Vacuum Distillation is ideal if the crude product is an oil or if you need to remove non-volatile impurities (like polymers or salts) before a final recrystallization step.[6][12] Given its high boiling point, distillation must be performed under reduced pressure to prevent thermal decomposition.[12]
-
Column Chromatography is generally reserved for small-scale purifications or when other methods fail to separate closely related impurities.[13][14] It is effective but can be time-consuming and requires large volumes of solvent.[14]
Q2: My final product is yellow or brownish. How can I remove these colored impurities?
Colored impurities are common and typically arise from thermal degradation or reaction byproducts.[10]
Solution:
-
Activated Charcoal (Carbon) Treatment: During recrystallization, after the crude product has been fully dissolved in the hot solvent, a small amount of activated charcoal (typically 1-2% by weight) can be added. The solution is then boiled for a few minutes. The charcoal adsorbs the colored impurities.
-
Hot Filtration: The hot solution must then be filtered quickly through a fluted filter paper or a pad of Celite® to remove the charcoal.[9] This step must be performed rapidly to prevent premature crystallization of the product in the funnel. Using a pre-heated funnel is highly recommended.[9]
-
Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to obtain pure, white crystals.
Q3: My NMR/GC analysis shows the presence of 4-biphenylacetic acid. How did this happen and what's the best removal strategy?
The presence of 4-biphenylacetic acid is a clear sign of nitrile hydrolysis.[9] This can happen during the synthesis if water is present, or more commonly, during an aqueous workup, especially if acidic or basic conditions are prolonged or heated.[1][9]
Solution: Liquid-Liquid Extraction / Wash Before the final purification step (e.g., recrystallization), an acid-base wash can effectively remove the carboxylic acid impurity.
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[6] The basic solution will react with the acidic 4-biphenylacetic acid to form its water-soluble sodium salt, which will partition into the aqueous layer.
-
Causality: The deprotonated carboxylate salt is ionic and thus highly soluble in water, while the neutral this compound remains in the organic layer.
-
-
Separate Layers: Drain and discard the aqueous layer.
-
Water Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining base and dissolved water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to recover the crude product, now free of the acidic impurity.[6] Proceed with recrystallization or distillation.
Q4: My recrystallization yield is very low. What are the common pitfalls and how can I optimize the process?
Low yield is a frequent issue in recrystallization. The goal is to dissolve the solute in a minimum amount of hot solvent.[15]
Common Pitfalls & Solutions:
-
Using too much solvent: This is the most common error. If too much solvent is used, the solution will not be saturated upon cooling, and a large portion of the product will remain dissolved in the mother liquor.
-
Solution: Add the hot solvent in small portions to the crude solid until it just dissolves. If you've added too much, carefully evaporate some of the solvent to concentrate the solution.[15]
-
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9]
-
Cooling the solution too quickly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or asbestos mat, before moving it to an ice bath for complete crystallization.[6]
-
-
Washing crystals with warm solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve a significant portion of your purified product.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[6]
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification techniques.
Protocol 1: High-Purity Recrystallization
This protocol is designed for purifying solid, crude this compound.
Caption: Standard workflow for recrystallization.
-
Solvent Selection: Choose an appropriate solvent (e.g., isopropyl alcohol, methanol).[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place on a hot plate and add the solvent portion-wise while heating and stirring until the solid just dissolves at the solvent's boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reflux for 5-10 minutes.
-
Hot Filtration (if necessary): Pre-heat a funnel and a receiving flask. Filter the hot solution quickly through fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities in the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The pure product should be a white crystalline solid with a sharp melting point around 74-75 °C.[6]
Protocol 2: Vacuum Distillation
This protocol is suitable for purifying liquid crude product or removing non-volatile impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a Claisen flask to prevent bumping.[6] Ensure all glass joints are properly sealed with vacuum grease. Use a well-insulated distillation column for better separation.
-
Drying: Ensure the crude material is dry. If necessary, dissolve it in an organic solvent, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent on a rotary evaporator.[9]
-
Distillation: Add the crude oil and a magnetic stir bar or boiling chips to the Claisen flask. Heat the flask gently using an oil bath. The temperature of the oil bath should be about 20-30 °C higher than the expected boiling point of the liquid.[12]
-
Fraction Collection: Apply vacuum and begin heating. Discard the initial distillate (forerun), which may contain volatile impurities. Collect the main fraction that distills over at a constant temperature and pressure (e.g., 146-150 °C at 0.03 mmHg).[2][5]
-
Completion: Stop the distillation before the flask goes to complete dryness to avoid the formation of potentially explosive peroxides and charring of the residue.[9]
-
Analysis: Analyze the purity of the collected fraction using GC, HPLC, or NMR.[9]
Protocol 3: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of the final product, especially for non-volatile impurities.[17][18]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point. Isocratic or gradient elution can be used to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., ~254 nm).
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., 0.1 mg/mL). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]
Section 4: Final FAQs
Q: How should I properly store purified this compound? Store the high-purity, dry solid in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] To prevent slow hydrolysis from atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.
Q: What are the primary safety concerns when handling this compound? this compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[3][8] It may also cause respiratory irritation.[3][8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. This compound | 31603-77-7 [chemicalbook.com]
- 3. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. This compound CAS#: 31603-77-7 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 31603-77-7 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. iosrjournals.org [iosrjournals.org]
Technical Support Center: Optimizing Reaction Rates for 4-Biphenylacetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Biphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and accelerate reactions involving this critical synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): General Principles
This section addresses fundamental questions about reaction kinetics that apply broadly to syntheses involving this compound.
Q1: What are the primary factors I can manipulate to increase the rate of my reaction?
There are four fundamental pillars of reaction rate control that can be universally applied.[1][2] Understanding these allows for systematic optimization:
-
Temperature: Increasing the temperature provides reactant molecules with more kinetic energy.[2][3] This leads to more frequent and more energetic collisions, increasing the likelihood that any given collision will overcome the activation energy barrier.[3][4]
-
Concentration: Increasing the concentration of one or more reactants packs more molecules into the same volume.[1][4][5] This directly increases the frequency of collisions, which generally leads to a faster reaction rate.[1][4]
-
Catalysis: A catalyst provides an alternative reaction pathway with a lower activation energy.[2][3] It participates in the reaction but is not consumed, allowing a small amount to accelerate the transformation significantly.[2][3] This is a highly effective strategy for many reactions involving this compound.[6]
-
Surface Area / Mixing: For reactions involving multiple phases (e.g., a solid reactant in a liquid solvent), increasing the surface area of the solid by grinding it into a fine powder enhances the rate.[1][3][4] In multiphase liquid systems, vigorous stirring is crucial to maximize the interfacial area where reactions occur.
Q2: My reaction involves a nucleophilic substitution. What specific factors should I consider?
For nucleophilic substitutions, such as the common C-alkylation of this compound, the reaction rate is highly sensitive to several additional factors beyond the basics:
-
The Nucleophile: The identity of the nucleophile is critical, especially for Sₙ2 mechanisms.[7] Stronger, negatively charged nucleophiles (like an alkoxide or the carbanion of deprotonated this compound) are generally more reactive than their neutral counterparts.[7][8]
-
The Leaving Group: The rate at which the leaving group departs is often the rate-determining step.[9] Good leaving groups are weak bases; for example, iodide is a better leaving group than chloride because it is a weaker base.[10]
-
The Solvent: The choice of solvent can dramatically alter reaction rates. Polar aprotic solvents (like acetone or DMF) are excellent for Sₙ2 reactions because they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[8] Polar protic solvents (like water or ethanol) can stabilize the carbocation intermediate in Sₙ1 reactions, speeding them up.[8][9]
Troubleshooting Guide: Specific Chemistries
This section provides targeted advice for common synthetic transformations of this compound.
Scenario 1: C-Alkylation via Phase-Transfer Catalysis (PTC)
The alkylation of the acidic methylene bridge (the -CH₂- group) is a cornerstone of this molecule's utility. However, since the carbanion is generated by an inorganic base (like NaOH) in an aqueous phase and the alkyl halide is in an organic phase, the reaction is often impractically slow without assistance. Phase-transfer catalysis is the solution.[11][12][13]
Q: My PTC alkylation of this compound is slow and gives low yields. How can I improve the reaction rate?
A: Low conversion in a PTC system is almost always due to inefficient transfer of the reactive anion from the aqueous phase to the organic phase. Here’s a checklist for troubleshooting:
-
Catalyst Choice: The structure of the phase-transfer catalyst is paramount. Quaternary ammonium salts ("quats") are most common.[14][15] The catalyst's effectiveness depends on its ability to be soluble in both phases. For many reactions, catalysts with a total carbon count (C#) between 16 and 32 show excellent reactivity.[15] Tetrabutylammonium bromide (TBAB) is a very common and effective choice.
-
Base Concentration: A highly concentrated aqueous solution of the base (e.g., 50% NaOH) is often required.[14] This high concentration creates a strong driving force for deprotonation and maximizes the concentration of the active carbanion at the interface.
-
Agitation (Stirring Speed): While PTC reduces the reliance on reaction at the interface, sufficient agitation is still needed to ensure the catalyst can move efficiently between phases. However, excessive agitation can sometimes promote unwanted side reactions like hydrolysis of the substrate.[16]
-
Leaving Group on the Alkylating Agent: The reaction will be significantly faster with a better leaving group. The general trend for alkyl halides is R-I > R-Br > R-Cl.[10] If your reaction with an alkyl chloride is slow, switching to the corresponding bromide or iodide will provide a dramatic rate increase.
-
Temperature: As with most reactions, increasing the temperature to 40-60°C can increase the rate.[17] However, be cautious, as higher temperatures can also promote elimination side products, especially with secondary or tertiary alkyl halides.
Caption: A troubleshooting flowchart for PTC alkylation.
Reaction: this compound + n-Butyl Bromide with 50% NaOH at 50°C
| Catalyst (1 mol%) | Abbreviation | Relative Rate | Key Characteristic |
| Benzyltriethylammonium Chloride | BTEAC | 1.0 | Common, but can be less efficient. |
| Tetrabutylammonium Bromide | TBAB | ~5.2 | Excellent balance of solubility and activity.[17] |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | ~4.8 | Similar to TBAB, useful in some systems. |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | - | ~6.5 | Highly lipophilic, very effective for transferring anions. |
Note: Relative rates are illustrative and depend heavily on specific reaction conditions.
This protocol is adapted from a general procedure for the alkylation of active methylene compounds.[14]
-
Setup: In a round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (1.0 equiv).
-
Reagents: Add the phase-transfer catalyst (e.g., TBAB, 0.02 equiv) and concentrated aqueous sodium hydroxide (50% w/w, 5.0 equiv).
-
Addition: Begin vigorous stirring. Add the alkylating agent (e.g., ethyl bromide, 1.1 equiv) dropwise, maintaining the internal temperature between 28-35°C. Use a water bath for cooling if necessary.
-
Reaction: After the addition is complete, continue stirring for 2-3 hours at the same temperature. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture, dilute with water and an organic solvent (e.g., toluene). Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by vacuum distillation or column chromatography.
Scenario 2: Hydrolysis to 4-Biphenylacetic Acid
The conversion of the nitrile to a carboxylic acid is a frequent and vital transformation. Slow or incomplete hydrolysis is a common issue.
Q: My acid-catalyzed hydrolysis of this compound is taking a very long time. How can I accelerate it?
A: The rate of nitrile hydrolysis is highly dependent on temperature and the strength of the acid catalyst.
-
Increase Temperature: This is the most effective method. Nitrile hydrolysis often requires elevated temperatures, typically refluxing in the aqueous acid solution.
-
Change Acid: Sulfuric acid is generally more effective than hydrochloric acid for this purpose due to its higher boiling point, allowing for higher reaction temperatures. A mixture of acetic acid and sulfuric acid can also be effective.
-
Consider Enzymatic Hydrolysis: For sensitive substrates where harsh acidic conditions are undesirable, enzymatic hydrolysis offers a green and highly efficient alternative.[18] Enzymes like nitrilase can operate at room temperature in aqueous buffers, providing high yields without harsh reagents.[18][19][20] Optimization factors include enzyme concentration, temperature, and incubation time.[18][19]
References
- 1. sciencing.com [sciencing.com]
- 2. How to increase reaction speed | MEL Chemistry [melscience.com]
- 3. mytutor.co.uk [mytutor.co.uk]
- 4. chemnotcheem.com [chemnotcheem.com]
- 5. quora.com [quora.com]
- 6. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. phasetransfer.com [phasetransfer.com]
- 17. researchgate.net [researchgate.net]
- 18. kurabiotech.com [kurabiotech.com]
- 19. Enzymatic Hydrolysis Optimization for Preparation of Sea Cucumber (Holothuria scabra) Hydrolysate with an Antiproliferative Effect on the HepG2 Liver Cancer Cell Line and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in 4-Biphenylacetonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Biphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this synthesis. Our focus is on ensuring procedural safety, maximizing reaction efficiency, and maintaining product quality through a comprehensive understanding of the reaction dynamics.
Introduction: The Challenge of Exothermic Cyanation
The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically proceeds via the nucleophilic substitution of a 4-biphenylmethyl halide with an alkali metal cyanide, most commonly sodium cyanide (NaCN). This SN2 reaction, while effective, is inherently exothermic. The formation of the new carbon-carbon bond is thermodynamically favorable and releases a significant amount of heat.[1][2] Failure to manage this exotherm can lead to a rapid increase in reaction temperature, a dangerous condition known as thermal runaway.[3][4]
A thermal runaway is characterized by a self-accelerating reaction rate, where the heat generated exceeds the heat removal capacity of the system.[3][4] This can result in:
-
Violent boiling of the solvent.
-
A dangerous increase in reactor pressure.
-
Release of highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acidic conditions. [5][6][7]
-
Formation of unwanted byproducts and impurities.
-
Reduced yield and product quality.
This guide provides a structured approach to understanding, controlling, and troubleshooting the exothermic challenges associated with this compound synthesis.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the management of exothermic reactions in this synthesis.
Q1: What is the primary cause of the strong exotherm in the synthesis of this compound?
A1: The primary exothermic event is the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbon of the 4-biphenylmethyl halide (e.g., 4-(chloromethyl)biphenyl).[2][8][9] The formation of the stable C-CN bond releases a significant amount of energy. The rate of this reaction, and consequently the rate of heat generation, is influenced by factors such as reactant concentration, solvent, and temperature.
Q2: What are the most critical parameters to monitor and control to prevent a thermal runaway?
A2: The three most critical parameters are:
-
Reaction Temperature: This must be rigorously controlled within a specific range to prevent the reaction rate from accelerating uncontrollably.
-
Rate of Reagent Addition: The cyanide solution must be added slowly and at a controlled rate to ensure that the heat generated can be effectively dissipated by the cooling system.
-
Stirring Efficiency: Vigorous and efficient stirring is crucial to ensure homogeneous mixing, prevent localized "hot spots," and facilitate efficient heat transfer to the cooling medium.
Q3: What are the consequences of poor temperature control?
A3: Poor temperature control can lead to several adverse outcomes. A significant temperature increase can accelerate the reaction, potentially leading to a thermal runaway.[3] Even a moderate increase in temperature can promote the formation of byproducts, such as isonitriles or products of elimination reactions, which will complicate purification and reduce the overall yield and quality of the this compound.[10]
Q4: How does the choice of solvent affect the exotherm?
A4: The solvent plays a crucial role in heat dissipation and can also influence the reaction rate. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Polar aprotic solvents like DMSO or DMF are often used for this type of reaction as they can solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide ion and potentially accelerating the reaction.[11] However, a faster reaction rate also means a faster rate of heat generation, which must be carefully managed. The choice of solvent should balance reaction kinetics with the ability to control the exotherm.
Q5: What are the key safety precautions when working with sodium cyanide?
A5: Sodium cyanide is a highly toxic compound, and stringent safety measures are imperative.[5][6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles. [6][7]
-
Never work alone when handling cyanides. [12]
-
Keep cyanides away from acids and water, as this can generate highly toxic hydrogen cyanide (HCN) gas. [5][12]
-
Have an emergency plan and appropriate quenching agents readily available.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Rapid, Unexpected Temperature Rise (>5°C above setpoint) | 1. Cyanide addition rate is too high.2. Cooling system is inefficient or has failed.3. Inadequate stirring causing localized heating. | 1. Immediately stop the addition of the cyanide solution. 2. Enhance cooling: Lower the cooling bath temperature or add more coolant (e.g., dry ice).3. Ensure the stirrer is functioning correctly and increase the stirring speed if safe to do so. 4. If the temperature continues to rise, prepare to execute an emergency quench procedure (see Protocol 2). |
| Low Yield or Incomplete Reaction | 1. Insufficient reaction temperature or time.2. Poor quality of reagents (e.g., wet solvent or starting material).3. Inefficient stirring leading to a heterogeneous mixture. | 1. Confirm the reaction has been maintained at the appropriate temperature for a sufficient duration. Monitor the reaction progress using TLC or HPLC.2. Ensure all reagents and solvents are anhydrous. Water can hydrolyze the starting material and react with the cyanide.3. Increase the stirring rate to ensure good mixing of the reactants. |
| Formation of a Yellow or Brown Product | 1. Overheating during the reaction or workup.2. Presence of impurities in the starting materials.3. Air oxidation of the product. | 1. Maintain strict temperature control throughout the process. 2. Use purified starting materials. 3. Recrystallize the crude product from a suitable solvent, such as isopropyl alcohol, to remove colored impurities. [13] |
| Difficulty in Isolating the Product | 1. Formation of an oil instead of a solid.2. Emulsion formation during aqueous workup. | 1. Ensure the reaction has gone to completion. Incomplete reactions can result in oily mixtures.2. During workup, add brine to the aqueous layer to break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 4-(chloromethyl)biphenyl and sodium cyanide. Extreme caution must be exercised when handling sodium cyanide.
Materials:
-
4-(chloromethyl)biphenyl
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF) or Acetone[10]
-
Deionized water
-
Ethyl acetate
-
Brine
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Condenser
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath.
-
Initial Charge: To the flask, add 4-(chloromethyl)biphenyl and anhydrous DMF (or acetone).
-
Cooling: Begin vigorous stirring and cool the mixture to 0-5°C.
-
Cyanide Solution Preparation: In a separate beaker, dissolve sodium cyanide in a minimal amount of deionized water or anhydrous DMF.
-
Controlled Addition: Slowly add the sodium cyanide solution to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours. Crucially, monitor the internal temperature and maintain it between 0-10°C. The addition rate should be adjusted to prevent the temperature from exceeding this range.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12 hours, or until the reaction is complete as monitored by TLC or HPLC.[14]
-
Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropyl alcohol).
Protocol 2: Emergency Quenching Procedure for Unreacted Cyanide
This procedure should be initiated if a thermal runaway is suspected or if there is a need to safely neutralize unreacted cyanide.
!CAUTION! This procedure is highly exothermic and should be performed with extreme care in a fume hood.
-
Cool the Reaction Mixture: If possible, cool the reaction mixture to below 0°C using an ice-salt or dry ice-acetone bath.[5]
-
Prepare Quenching Solution: In a separate, large flask, prepare a solution of sodium hydroxide (1 M) and sodium or calcium hypochlorite (commercial bleach).[5] This solution will oxidize the cyanide to the less toxic cyanate.
-
Slow Addition: Very slowly and carefully add the cooled reaction mixture to the vigorously stirred quenching solution. The addition should be dropwise to control the rate of reaction and heat generation.[5]
-
Monitor Temperature: Continuously monitor the temperature of the quenching mixture. If the temperature rises significantly, pause the addition and allow the mixture to cool.[5]
-
Stir and Test: After the addition is complete, continue stirring the mixture for at least one hour to ensure the complete destruction of the cyanide.
Visualization of Key Workflows
Diagram 1: Decision Tree for Managing Temperature Excursions
Caption: Decision-making workflow for temperature control.
Diagram 2: Workflow for Safe Handling and Quenching of Sodium Cyanide
References
- 1. Khan Academy [khanacademy.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. irjet.net [irjet.net]
- 4. icheme.org [icheme.org]
- 5. geneseo.edu [geneseo.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. uthsc.edu [uthsc.edu]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. benchchem.com [benchchem.com]
- 14. cem.de [cem.de]
Technical Support Center: Alternative Catalysts for 4-Biphenylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-biphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to explore and troubleshoot alternative catalytic systems for this important synthetic transformation. We will delve into the nuances of various catalytic methods, moving beyond standard protocols to provide in-depth, field-proven insights.
Introduction: The Quest for Superior Catalysts
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Traditional methods for its synthesis often rely on stoichiometric amounts of toxic cyanating agents and harsh reaction conditions. The development of catalytic methods, particularly those utilizing transition metals, has marked a significant advancement. However, challenges such as catalyst deactivation, cost, and the need for milder conditions continue to drive the exploration of alternative catalytic systems. This guide will explore palladium, nickel, copper, and iron-based catalysts, providing practical advice for their application.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound using alternative catalysts.
Issue 1: Low or No Product Yield
Q: My palladium-catalyzed cyanation of 4-chlorobiphenyl is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in palladium-catalyzed cyanations are a common frustration, often stemming from catalyst deactivation or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Catalyst Deactivation by Cyanide: Excess cyanide ions in the reaction mixture can strongly coordinate to the palladium center, poisoning the catalyst.[1][2]
-
Solution: Employ a cyanide source with low solubility, such as potassium ferrocyanide (K4[Fe(CN)6]), or use a cyanide transfer agent.[3][4] Another effective strategy is the slow addition of a soluble cyanide source like trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin.[5] The use of zinc cyanide (Zn(CN)2) is also a widely adopted method to circumvent catalyst poisoning.[2]
-
-
Inefficient Oxidative Addition: The oxidative addition of aryl chlorides to Pd(0) is often the rate-limiting step and can be sluggish.
-
Solution: Ensure your palladium catalyst is in the active Pd(0) state. The choice of ligand is critical; bulky, electron-rich phosphine ligands can facilitate this step. Also, confirm that the reaction is genuinely catalytic and not a stoichiometric reaction with a pre-catalyst.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base all play crucial roles.
-
Solution: Screen different solvents. While polar aprotic solvents like DMF or DMAc are common, their purity is paramount as water can lead to side reactions.[6] Ensure your glassware is thoroughly dried.[7] Temperature optimization is also key; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[8]
-
-
Poor Quality of Reagents: Impurities in starting materials or solvents can interfere with the catalytic cycle.
Issue 2: Formation of Side Products
Q: I'm observing significant amounts of biphenyl and other impurities in my nickel-catalyzed reaction. What are the likely side reactions and how can I suppress them?
A: Side product formation in nickel-catalyzed cyanations often points to competing reaction pathways. Here are the common culprits and mitigation strategies:
-
Hydrodehalogenation (Formation of Biphenyl): This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: The choice of reductant is critical. Polymethylhydrosiloxane (PMHS) has been shown to be an environmentally friendly and effective reductant that can minimize this side reaction.[10] The addition of certain salts, like NaI, can also suppress hydrogenation side reactions in some systems.[10]
-
-
Homocoupling of the Aryl Halide: This leads to the formation of quaterphenyl (biphenyl dimer).
-
Solution: This is often a sign of an inappropriate catalyst to substrate ratio or inefficient cyanide transfer. Adjusting the ligand on the nickel catalyst can sometimes disfavor the homocoupling pathway.
-
-
Hydrolysis of the Nitrile Product: If water is present in the reaction mixture, the desired this compound can hydrolyze to the corresponding amide or carboxylic acid.[6]
-
Solution: Ensure strictly anhydrous conditions by using dried solvents and glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Issue 3: Difficulty with Catalyst Activation or Handling
Q: I'm using a non-precious metal catalyst like iron or copper, but the reaction is not initiating. What are some common issues with these systems?
A: While economically and environmentally attractive, non-precious metal catalysts can present their own set of challenges.
-
Higher Activation Barriers: Iron and copper catalysts may require higher reaction temperatures or specific additives to achieve catalytic activity compared to their palladium counterparts.
-
Solution: Carefully follow literature procedures for catalyst activation. Some iron-catalyzed systems require visible light promotion.[12] For copper-catalyzed reactions, the choice of ligand and the copper salt's purity are critical.
-
-
Sensitivity to Air and Moisture: Many non-precious metal catalysts, particularly in their active lower oxidation states, are sensitive to air and moisture.[13][14][15]
-
Solution: Employ Schlenk techniques or a glovebox to handle the catalyst and set up the reaction under an inert atmosphere. Use degassed solvents.
-
-
Use of Less Common Cyanide Sources: Some protocols for non-precious metal catalysts utilize alternative cyanide sources like acetonitrile or benzyl nitrile.[16][17]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using nickel catalysts over palladium catalysts for this compound synthesis?
A1: The primary advantages of nickel catalysts are their lower cost and higher abundance compared to palladium.[10][19] Nickel catalysis can also offer different reactivity and selectivity profiles, sometimes allowing for the cyanation of less reactive aryl chlorides under milder conditions than palladium-based systems.[4][10]
Q2: Are there any "green" or more environmentally friendly cyanide sources I can use?
A2: Yes, significant research has been dedicated to finding safer and more sustainable cyanide sources. Potassium ferrocyanide (K4[Fe(CN)6]) is a popular choice as it is less toxic and more stable than simple alkali metal cyanides.[3][4] Other alternatives that avoid highly toxic metal cyanides include using organic nitriles like acetonitrile or tert-butyl cyanide as the cyanating agent.[10][20][21]
Q3: Can I use copper catalysts for the cyanation of 4-chlorobiphenyl?
A3: While copper-catalyzed cyanation (the Rosenmund-von Braun reaction) is a well-established method, it traditionally requires aryl iodides or bromides and often harsh reaction conditions.[22] Modern advancements have led to the development of copper-catalyzed systems that can be effective for a range of aryl halides, but the cyanation of aryl chlorides remains more challenging and typically requires specific ligands and conditions.[23]
Q4: My reaction seems to be very sensitive to the brand or batch of the catalyst. Why is this and what can I do?
A4: This is a common issue in catalysis, often referred to as "the dirty little secret of synthetic chemistry."[24] The activity of a catalyst can be highly dependent on its preparation method, purity, and even the nature of its surface. Minor variations in these factors between batches or suppliers can lead to significant differences in reaction outcomes. To mitigate this, it is advisable to stick to a single trusted supplier for a given project. If you are preparing your own catalyst, meticulous adherence to the preparation protocol is essential.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Cyanation of 4-Bromobiphenyl using Zinc Cyanide
This protocol is a representative example of a nickel-catalyzed cyanation.
Materials:
-
4-Bromobiphenyl
-
Zinc Cyanide (Zn(CN)2)
-
Nickel(II) chloride (NiCl2)
-
1,10-Phenanthroline
-
Zinc powder
-
Dioxane (anhydrous)
Procedure:
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, add NiCl2·1,10-phenanthroline (0.02 mmol) and zinc powder (0.6 mmol).[25]
-
Add 4-bromobiphenyl (0.20 mmol) followed by anhydrous dioxane (0.50 mL).[25]
-
Add a solution of cyanogen bromide (0.40 mmol, 2.0 M in dioxane) via syringe.[25]
-
Stir the resulting solution at 50 °C for 12 hours.[25]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cyanation of 4-Iodobiphenyl using Potassium Ferrocyanide
This protocol utilizes a less toxic cyanide source.
Materials:
-
4-Iodobiphenyl
-
Potassium Ferrocyanide (K4[Fe(CN)6])
-
Palladium(II) acetate (Pd(OAc)2)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Sodium carbonate (Na2CO3)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (0.01 mmol), dppb (0.012 mmol), Na2CO3 (1.5 mmol), and K4[Fe(CN)6] (0.3 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-iodobiphenyl (1.0 mmol) and anhydrous DMAc (2 mL).
-
Stir the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation
Table 1: Comparison of Alternative Catalytic Systems for Aryl Cyanation
| Catalyst System | Precursor Example | Cyanide Source | Typical Conditions | Advantages | Disadvantages |
| Palladium/Phosphine Ligand | Pd(OAc)2 / dppf | Zn(CN)2 | 80-120 °C, DMAc | High functional group tolerance, well-studied[1][26] | High cost, potential for catalyst poisoning[1][2] |
| Nickel/Phenanthroline | NiCl2·(phen) | BrCN | 50 °C, Dioxane | Lower cost, effective for aryl chlorides[10][25] | Sensitivity to air/moisture, potential for side reactions[10] |
| Copper/Diamine Ligand | CuI / TMEDA | NaCN | 110 °C, Toluene | Very low cost, traditional method[22][23] | Often requires harsh conditions, substrate scope can be limited[22] |
| Iron/Ligand | Fe(OTf)3 | (NH4)2SO4 | Visible light, THF | Abundant and inexpensive metal, novel reactivity[12] | Less developed, can require specific activation methods[12] |
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Iron-Catalyzed Cyanide-Free Synthesis of Alkyl Nitriles: Oxidative Deconstruction of Cycloalkanones with Ammonium Salts and Aerobic Oxidation [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. epub.jku.at [epub.jku.at]
- 15. hydrogen.energy.gov [hydrogen.energy.gov]
- 16. Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. thieme.de [thieme.de]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 23. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 24. reddit.com [reddit.com]
- 25. mdpi.com [mdpi.com]
- 26. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Biphenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals on Byproduct Reduction and Process Optimization
Welcome to the technical support center for the synthesis of 4-biphenylacetonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you optimize your reaction outcomes, minimize byproduct formation, and enhance overall process efficiency.
Troubleshooting Guide: Navigating Common Synthetic Challenges
The synthesis of this compound can be approached through several reliable methods. However, each route presents a unique set of challenges and potential for byproduct formation. This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable protocols.
Scenario 1: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the C-C bond between the two phenyl rings of this compound, typically by coupling an aryl halide with an arylboronic acid.[1][2]
Question 1: I am observing significant amounts of homocoupled byproducts (biphenyl and 4,4'-dicyanobiphenyl) in my Suzuki-Miyaura reaction to form this compound. What is causing this and how can I prevent it?
Answer:
Homocoupling is a common side reaction in Suzuki-Miyaura coupling where the boronic acid reagent couples with itself. This is often promoted by the presence of oxygen, which can alter the catalytic cycle of the palladium catalyst. Additionally, the reaction conditions, such as the choice of base and solvent, can influence the extent of this side reaction.
Causality: The generally accepted mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the desired product. However, under certain conditions, a side reaction can occur where two molecules of the boronic acid derivative transmetalate with the palladium center, leading to the homocoupled product.
Troubleshooting Protocol: Minimizing Homocoupling Byproducts
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to adding the palladium catalyst.
-
Optimize Base Selection: The choice of base is crucial. While stronger bases can facilitate the reaction, they can also promote side reactions. If you are using a strong base like NaOH or KOH, consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Ligand Selection: The ligand coordinated to the palladium center plays a critical role in stabilizing the catalyst and influencing its reactivity. If you are using a standard ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and sterically hindered ligand, such as SPhos or XPhos, which have been shown to suppress homocoupling.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus disfavoring the homocoupling reaction.
Question 2: My Suzuki-Miyaura reaction is sluggish and gives a low yield of this compound, with a significant amount of unreacted starting material (4-bromophenylacetonitrile). How can I improve the reaction rate and conversion?
Answer:
A sluggish reaction or low conversion in a Suzuki-Miyaura coupling can be attributed to several factors, including inefficient catalytic activity, poor solubility of reagents, or the presence of impurities.
Causality: The catalytic cycle of the Suzuki-Miyaura reaction depends on the efficient execution of each step: oxidative addition, transmetalation, and reductive elimination. A bottleneck in any of these steps will slow down the overall reaction. For instance, the oxidative addition of aryl bromides can be slower than that of aryl iodides.
Troubleshooting Protocol: Enhancing Reaction Efficiency
-
Catalyst and Ligand Screening: The choice of palladium precursor and ligand is critical. For less reactive aryl bromides, a more active catalyst system may be required. Consider using a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂].
-
Solvent System Optimization: Ensure that all reactants are fully dissolved in the chosen solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) with an aqueous base solution is common. If solubility is an issue, consider using a different solvent system or adding a co-solvent.
-
Increase Reaction Temperature: Gently increasing the reaction temperature can often accelerate the reaction rate. However, be cautious, as excessive heat can lead to catalyst decomposition and increased byproduct formation. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
-
Purity of Reagents: Ensure that the boronic acid is of high purity. Impurities in boronic acids can lead to lower yields.
Scenario 2: Rosenmund-von Braun Reaction Approach
The Rosenmund-von Braun reaction involves the cyanation of an aryl halide using a copper(I) cyanide salt, and it is a classic method for the synthesis of aryl nitriles.[3][4][5]
Question 3: The Rosenmund-von Braun synthesis of this compound requires very high temperatures, leading to decomposition of my starting material and the formation of dark, tarry byproducts. How can I achieve cyanation under milder conditions?
Answer:
The high temperatures traditionally required for the Rosenmund-von Braun reaction can indeed be problematic, especially for substrates with sensitive functional groups.[6] The formation of tarry byproducts is often a result of thermal decomposition.
Causality: The classical Rosenmund-von Braun reaction involves the direct nucleophilic substitution of the aryl halide with cyanide, facilitated by a copper salt. The high activation energy for this process necessitates high reaction temperatures.
Troubleshooting Protocol: L-Proline Promoted Rosenmund-von Braun Reaction
Recent literature has shown that the addition of L-proline can significantly lower the required reaction temperature for the Rosenmund-von Braun reaction.[7] L-proline is believed to act as a ligand for the copper, increasing its solubility and reactivity.
-
Reaction Conditions:
-
Substrate: 4-Bromobiphenyl
-
Cyanating Agent: Copper(I) cyanide (CuCN)
-
Promoter: L-proline
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 80-120 °C (significantly lower than the traditional >200 °C)
-
By employing this modified procedure, you can often achieve good to excellent yields of this compound while minimizing thermal decomposition and the formation of tarry byproducts.[7]
Scenario 3: Palladium-Catalyzed Cyanation Approach
Palladium-catalyzed cyanation offers a milder alternative to the Rosenmund-von Braun reaction for the synthesis of aryl nitriles.[8][9][10]
Question 4: I am attempting a palladium-catalyzed cyanation of 4-bromobiphenyl, but the reaction is inconsistent and often results in low yields. I suspect catalyst poisoning. How can I overcome this?
Answer:
Catalyst poisoning by the cyanide anion is a well-documented issue in palladium-catalyzed cyanation reactions. The cyanide ion can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species.
Causality: The cyanide anion can bind to the palladium catalyst at various stages of the catalytic cycle, inhibiting the oxidative addition or reductive elimination steps and effectively shutting down the reaction.
Troubleshooting Protocol: Using a Non-Toxic and Slow-Releasing Cyanide Source
To circumvent catalyst poisoning, a cyanide source that provides a slow, controlled release of cyanide ions into the reaction mixture is beneficial. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent choice as it is non-toxic and its low solubility in organic solvents ensures a low concentration of free cyanide.[8][9][10][11]
-
Reaction Conditions:
-
Substrate: 4-Bromobiphenyl
-
Cyanating Agent: K₄[Fe(CN)₆]
-
Catalyst: A palladium precursor such as Pd(OAc)₂ with a suitable ligand (e.g., dppf or Xantphos)
-
Solvent: A polar aprotic solvent such as DMF or DMAc
-
Base: A mild base like sodium carbonate (Na₂CO₃) is often used.
-
This approach often leads to more reproducible and higher yields by maintaining the activity of the palladium catalyst throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should look out for in the synthesis of this compound?
A1: The most common byproducts depend on the synthetic route:
-
Suzuki-Miyaura Coupling: Homocoupled products (biphenyl from the halide and 4,4'-dicyanobiphenyl from the boronic acid) and dehalogenated starting material.
-
Rosenmund-von Braun Reaction: Thermal decomposition products (tars), and potentially hydrolysis of the nitrile to 4-biphenylcarboxamide or 4-biphenylcarboxylic acid if water is present at high temperatures.
-
Palladium-Catalyzed Cyanation: Similar to Suzuki coupling, dehalogenation of the starting material can be a side reaction. Incomplete reaction due to catalyst poisoning is also a common issue.
Q2: How can I effectively remove unreacted starting materials and byproducts from my final product?
A2: Purification of this compound is typically achieved by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent for recrystallization is often a mixture of ethanol and water, or isopropanol. This is effective for removing less polar impurities like biphenyl.
-
Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for separating the desired product from both more polar and less polar impurities.
Q3: Are there any specific safety precautions I should take when working with cyanide reagents?
A3: YES. All reactions involving cyanide salts (e.g., CuCN, KCN, NaCN) must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin. It is crucial to have a cyanide poisoning antidote kit available and to be trained in its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas. Therefore, all workup procedures should be carefully planned to avoid acidic conditions in the presence of cyanide. When using K₄[Fe(CN)₆], while it is considered non-toxic, it should still be handled with care as it can release cyanide under certain conditions.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Typical Starting Materials | Common Byproducts | Typical Yield Range | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 4-Bromobiphenyl, Phenylboronic acid, and a cyanating agent in a subsequent step, or 4-bromophenylacetonitrile and phenylboronic acid. | Homocoupled products, Dehalogenated starting material | 70-95% | Mild reaction conditions, high functional group tolerance | Cost of palladium catalyst and ligands, potential for byproduct formation |
| Rosenmund-von Braun Reaction | 4-Bromobiphenyl, Copper(I) cyanide | Thermal decomposition products, Hydrolysis products | 60-85% | Inexpensive reagents | Harsh reaction conditions (high temperature), difficult purification |
| L-Proline Promoted R-vB | 4-Bromobiphenyl, Copper(I) cyanide, L-proline | Minimal decomposition | 75-90%[7] | Milder conditions than traditional R-vB | Requires an additional promoter |
| Palladium-Catalyzed Cyanation | 4-Bromobiphenyl, K₄[Fe(CN)₆] | Dehalogenated starting material | 80-95%[8][9][10] | Milder than R-vB, uses a non-toxic cyanide source | Catalyst poisoning can be an issue, cost of palladium |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the coupling of 4-bromophenylacetonitrile with phenylboronic acid.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: L-Proline Promoted Rosenmund-von Braun Reaction
This protocol provides a milder alternative to the traditional Rosenmund-von Braun synthesis.
-
Reaction Setup: In a round-bottom flask, combine 4-bromobiphenyl (1.0 eq), copper(I) cyanide (1.2 eq), and L-proline (0.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere and stir for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into a solution of ethylenediamine in water. Stir for 30 minutes, then extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for common Suzuki coupling issues.
Diagram 2: Comparison of Cyanation Methods
Caption: Overview of primary synthetic routes for cyanation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. scispace.com [scispace.com]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 11. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Technical Support Center: 4-Biphenylacetonitrile Synthesis Scale-Up
Welcome to the technical support center for the synthesis of 4-Biphenylacetonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when scaling this synthesis from the laboratory bench to pilot plant or industrial production. As a key intermediate in the synthesis of pharmaceuticals like Felbinac, a non-steroidal anti-inflammatory drug, robust and scalable production of this compound is of significant commercial interest.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles behind common scale-up failures, offering field-tested troubleshooting advice and detailed methodologies to ensure your process is safe, efficient, and reproducible.
Synthesis Overview: Common Routes
The industrial synthesis of this compound typically involves the cyanation of a 4-halobiphenyl, most commonly 4-bromobiphenyl. Two primary methodologies dominate this transformation: the classical Rosenmund-von Braun reaction and modern palladium-catalyzed cyanation.
-
Rosenmund-von Braun Reaction: This method utilizes stoichiometric amounts of copper(I) cyanide (CuCN) to displace an aryl halide, typically in a high-boiling polar solvent like DMF or nitrobenzene.[3] While cost-effective, it often requires high temperatures (150-250°C) and can present significant challenges in product purification due to copper waste.[3][4]
-
Palladium-Catalyzed Cyanation: A more modern approach that uses a palladium catalyst to couple an aryl halide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5] These methods generally proceed under milder conditions, offer higher functional group tolerance, and operate with catalytic amounts of metal, simplifying downstream processing.[5][6]
The choice of route often depends on cost, available equipment, environmental regulations, and the specific purity requirements of the final product.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Category 1: Reaction Kinetics & Completion
Q1: My Rosenmund-von Braun reaction is stalling or showing low conversion at scale, even though it worked perfectly in the lab. What's going wrong?
A1: This is a classic scale-up problem often rooted in heat and mass transfer limitations.[7][8]
-
Causality:
-
Poor Heat Transfer: Large reactors have a lower surface-area-to-volume ratio than lab flasks.[7] This makes it difficult to maintain a uniform, high temperature (often >150°C) throughout the reaction slurry. Cold spots can dramatically slow the reaction rate.[8]
-
Inefficient Mixing: The reaction is heterogeneous, involving solid CuCN. Inadequate agitation in a large vessel can lead to the settling of the cyanide reagent, reducing its effective concentration in the solution and creating "dead zones" where no reaction occurs.[7]
-
Reagent Quality: The quality of CuCN is critical. Old or poorly stored CuCN can develop a greenish tint due to oxidation, indicating reduced activity.[9] The solvent (e.g., DMF) must be anhydrous, as water can interfere with the reaction.
-
-
Troubleshooting Steps:
-
Verify Reactor Performance: Ensure your heating jacket and overhead stirrer are functioning to specifications. Use a calibrated internal temperature probe to monitor the actual reaction temperature, not just the jacket setting.
-
Optimize Agitation: Switch from an anchor stirrer to a pitched-blade turbine or retreat curve impeller, which provide better top-to-bottom mixing for slurries. Confirm you are operating at a sufficient RPM to ensure the CuCN remains suspended.
-
Reagent Qualification: Always use dry, high-purity DMF.[9] Use fresh, beige-colored CuCN. Consider adding it in portions if clumping is an issue.
-
Consider Additives: The use of L-proline as an additive has been shown to promote the Rosenmund-von Braun reaction, allowing for lower reaction temperatures (80–120 °C) and improving functional group compatibility.[4]
-
Q2: My palladium-catalyzed cyanation is sluggish or fails completely on a larger scale. I suspect catalyst deactivation. How can I prevent this?
A2: Catalyst deactivation is a primary failure mode in palladium-catalyzed cyanations, often caused by poisoning from excess cyanide ions.[6][10]
-
Causality:
-
Cyanide Poisoning: Free cyanide ions (CN⁻) are strong σ-donors and can irreversibly bind to the palladium(0) active species, forming stable complexes and removing the catalyst from the catalytic cycle.[6]
-
Poor Ligand Choice: The phosphine ligand's role is to stabilize the palladium center and facilitate reductive elimination. A ligand that dissociates too easily or is not bulky enough can fail to protect the palladium from cyanide poisoning.
-
Oxygen Contamination: Failure to maintain an inert atmosphere can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, rendering them inactive.
-
-
Troubleshooting Steps:
-
Use a Co-catalyst/Additive: Incorporating zinc formate has been demonstrated to reactivate palladium catalysts, mitigating poisoning by cyanide ions.[10]
-
Choose the Right Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over KCN or NaCN because its lower solubility results in a lower concentration of free cyanide in solution, reducing catalyst poisoning.[6] Potassium hexacyanoferrate(II) is another excellent, less toxic alternative.[5]
-
Optimize Catalyst System: A Pd/C heterogeneous catalyst system offers advantages for scale-up, including easier removal and reduced palladium contamination in the final product.[10] Ensure the ligand (e.g., dppf) loading is sufficient (typically 2-4 mol %).
-
Ensure Inert Atmosphere: Degas all solvents thoroughly before use. Maintain a positive pressure of nitrogen or argon throughout the reaction, especially during reagent addition.
-
Category 2: Work-up and Purification
Q3: During the work-up of my Rosenmund-von Braun reaction, I'm getting a thick emulsion and poor phase separation. How can I resolve this?
A3: This is typically caused by fine copper-containing solids and the high-boiling solvent (DMF).
-
Causality:
-
Colloidal Copper Salts: The work-up, often involving aqueous ammonia or ferric chloride to complex the copper, can generate fine, gelatinous precipitates that stabilize emulsions.[9]
-
Solvent Miscibility: DMF is fully miscible with water. During extraction with a non-polar solvent (like toluene or ethyl acetate), the presence of DMF can increase the mutual solubility of the aqueous and organic phases, hindering separation.
-
-
Troubleshooting Protocol: Optimized Quench & Extraction
-
Cool the Reaction: After completion, cool the reaction mixture to room temperature.
-
Quench into an Oxidizing Solution: Slowly add the reaction mixture to a vigorously stirred solution of ferric chloride (FeCl₃) and concentrated HCl in water. This oxidizes Cu⁺ to Cu²⁺ and helps break down complex cyanides. Safety Note: Perform this in a well-ventilated fume hood as toxic HCN gas may evolve.[11]
-
Dilute and Filter (Optional): Dilute the quenched mixture with water and add a filter aid (e.g., Celite). Filter the slurry to remove the bulk of the inorganic solids. This step is highly effective at preventing emulsions.
-
Extract: Transfer the filtrate to a separation funnel and extract with a suitable solvent like toluene. The removal of solids should lead to a much cleaner phase split.
-
Wash: Wash the organic layer sequentially with water and brine to remove residual DMF and salts.
-
Q4: My final product, this compound, is off-color (yellow or brown) after distillation. What causes this and how can I get a white crystalline solid?
A4: Discoloration is usually due to thermal decomposition or the presence of high-boiling impurities.[12][13]
-
Causality:
-
Thermal Stress: Nitriles can be sensitive to high temperatures. Prolonged heating during distillation, especially if hot spots are present in the reboiler, can cause degradation and color body formation.[13]
-
Residual Catalyst/Metals: Traces of palladium or copper can sometimes catalyze decomposition at high temperatures.
-
Oxidation: Minor impurities formed during the reaction may be susceptible to air oxidation at high temperatures.
-
-
Purification Protocol: Recrystallization
-
Solvent Selection: Isopropyl alcohol (IPA) or ethanol are excellent solvents for recrystallizing this compound.[14]
-
Dissolution: Dissolve the crude, distilled product in a minimum amount of hot IPA.
-
Charcoal Treatment (Optional): If the solution is still colored, add a small amount of activated carbon, hold at temperature for 15-20 minutes, and then filter hot through a pad of Celite to remove the carbon and adsorbed impurities.[13]
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Cooling too quickly can cause impurities to crash out with the product.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold IPA, and dry under vacuum. This should yield a pure white crystalline product with a melting point of 74-75°C.[14]
-
Category 3: Safety at Scale
Q5: What are the critical safety precautions when handling cyanide sources on a large scale?
A5: Cyanides are acutely toxic and require stringent safety protocols. The primary hazard is the generation of highly toxic and flammable hydrogen cyanide (HCN) gas.[11][15]
-
Key Hazards:
-
Acid Contact: Contact of cyanide salts with acids will rapidly release large quantities of HCN gas.[15] Even water or atmospheric moisture can cause slow liberation of HCN.[11]
-
Inhalation/Ingestion/Skin Contact: Cyanide salts are fatal if inhaled, swallowed, or absorbed through the skin.[11][15]
-
Fire: HCN gas is extremely flammable.
-
-
Mandatory Safety Protocols:
-
Engineering Controls: All handling of solid cyanides and all reaction/work-up steps must be conducted in a well-ventilated area, preferably within a contained system or a high-performance fume hood.[11][15]
-
pH Monitoring: Always maintain basic conditions (pH > 10) during work-up and waste handling to prevent HCN evolution. Use a pH 10 buffer solution for decontamination of surfaces and glassware.[15]
-
Personal Protective Equipment (PPE): Mandate the use of double nitrile gloves, a lab coat, and chemical splash goggles. For large-scale transfers, a face shield and potentially respiratory protection are required.[11]
-
Emergency Preparedness: Ensure a cyanide emergency kit, including an antidote (if permitted and personnel are trained) and supplemental oxygen, is readily accessible.[16] All personnel must be trained to recognize the symptoms of cyanide poisoning and in emergency response procedures.
-
Waste Disposal: Cyanide waste is environmentally hazardous and must be treated before disposal. This typically involves oxidation with bleach (sodium hypochlorite) or hydrogen peroxide under controlled basic conditions to convert cyanide to the much less toxic cyanate.[17]
-
Data & Process Parameters
The following table summarizes typical reaction conditions for the two primary synthesis routes.
| Parameter | Rosenmund-von Braun | Palladium-Catalyzed (Pd/C) |
| Starting Material | 4-Bromobiphenyl | 4-Bromobiphenyl |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂) |
| Catalyst | N/A (Stoichiometric CuCN) | Pd/C (2 mol %) |
| Ligand | N/A | dppf (4 mol %) |
| Solvent | DMF, NMP | DMAC |
| Temperature | 150 - 200 °C | 110 °C |
| Typical Yield | 80 - 90% | up to 98%[10] |
| Key Challenge | High temp, copper waste | Catalyst poisoning |
| Scale-up Solution | Optimize mixing, L-proline | Zinc formate additive[10] |
Visual Workflows
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical pathway for diagnosing the root cause of low product yield during scale-up.
References
- 1. CN101143815A - The preparation method of felbinac - Google Patents [patents.google.com]
- 2. CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. This compound CAS#: 31603-77-7 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 16. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 17. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Moisture sensitivity in 4-Biphenylacetonitrile reactions
Welcome to the technical support center for 4-Biphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reaction of this versatile chemical intermediate. The following content provides in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments.
Introduction: The Challenge of Moisture
This compound is a crystalline solid, valued as a precursor in the synthesis of various compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure, featuring a nitrile group (-C≡N) and a benzylic alpha-carbon, makes it susceptible to a range of chemical transformations. However, the nitrile group and the reactivity of the adjacent alpha-carbon are highly sensitive to the presence of moisture. Even trace amounts of water can lead to side reactions, significantly reducing the yield of the desired product and complicating purification. This guide will address the most common issues arising from moisture contamination and provide robust protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: I stored my this compound in its original container, but my reaction yield is lower than expected. Could the starting material be the issue?
A1: Yes, improper storage is a common cause of reagent degradation. This compound should be stored in a tightly sealed container in a dry environment, as indicated by its storage recommendation of "Sealed in dry, Room Temperature"[1][2]. Over time, if the container is not properly sealed, the compound can adsorb atmospheric moisture. This moisture can lead to slow hydrolysis of the nitrile group into 4-biphenylacetamide or even 4-biphenylacetic acid. Before use, especially if the container has been opened multiple times, it is advisable to dry the compound under vacuum.
Q2: What are the visible signs of degradation in my this compound sample?
A2: this compound is typically a white to off-white or grey-pink crystalline powder[1][2]. A significant change in color, clumping of the solid, or a noticeable change in texture could indicate moisture absorption or degradation. However, chemical degradation, such as partial hydrolysis, may not always present visible signs. Therefore, if you suspect degradation, it is best to either purify the material (e.g., by recrystallization) or use a fresh batch.
Q3: My reaction involves a strong base to deprotonate the alpha-carbon of this compound. Why is it failing or giving low yields?
A3: Strong bases, such as organolithium reagents (e.g., n-BuLi) or lithium diisopropylamide (LDA), are extremely sensitive to moisture. Any water present in the reaction flask, solvent, or on the surface of the this compound will react with and consume the strong base in an acid-base reaction, rendering it unavailable for the intended deprotonation[3][4]. This will result in incomplete or no formation of the desired carbanion, leading to reaction failure. It is crucial to use rigorously dried solvents and glassware and to perform the reaction under a completely inert atmosphere[5][6].
Q4: I am performing a Grignard reaction with this compound. What is the most likely side product if my conditions are not perfectly dry?
A4: In a Grignard reaction, the primary issue with moisture is the quenching of the Grignard reagent (R-MgX). Water will protonate the Grignard reagent, converting it into an unreactive alkane (R-H) and rendering it incapable of attacking the nitrile. If any Grignard reagent does react with the nitrile, it forms an imine intermediate, which upon aqueous workup, hydrolyzes to a ketone[7][8][9]. However, if excess water is present from the start, the Grignard reaction will likely not proceed at all.
Q5: Can I use a dehydrating agent like phosphorus pentoxide (P₄O₁₀) to dry this compound directly?
A5: While phosphorus pentoxide is a powerful dehydrating agent, it is not recommended for drying nitriles directly, especially if they are to be used in reactions sensitive to acidic conditions. Phosphorus pentoxide can react with trace moisture to form phosphoric acids, which can catalyze the hydrolysis of the nitrile to the corresponding amide or carboxylic acid[10][11]. A safer method for drying the solid is to place it under a high vacuum for several hours.
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common problems encountered during reactions with this compound, with a focus on moisture-related issues.
Problem 1: Low or No Product Yield in Base-Mediated Alpha-Functionalization
-
Symptoms: Starting material is recovered, or a complex mixture of products is observed. The reaction does not proceed to completion.
-
Root Cause Analysis: The most probable cause is the quenching of the strong base by trace amounts of water. The alpha-protons of this compound are only weakly acidic, requiring a very strong, non-nucleophilic base for efficient deprotonation. Water is far more acidic and will react preferentially with the base.
-
Solutions & Protocols:
-
Rigorous Drying of Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use to remove adsorbed water[6].
-
Solvent Purification: Use freshly distilled solvents dried over an appropriate drying agent. For instance, tetrahydrofuran (THF) can be dried by refluxing over sodium/benzophenone until the characteristic blue/purple color of the ketyl radical persists.
-
Inert Atmosphere Technique: The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric moisture and oxygen from entering the reaction vessel[5][6][12].
-
-
Glassware Preparation: Assemble the reaction flask, condenser, and addition funnel. Flame-dry all parts under a vacuum and then allow them to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Introduction: Add the this compound to the reaction flask against a counterflow of inert gas.
-
Solvent Addition: Add the anhydrous solvent via a cannula or a dry syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C with a dry ice/acetone bath) before adding the strong base.
-
Base Addition: Add the strong base (e.g., LDA, n-BuLi) slowly via a syringe while maintaining the reaction temperature. A successful deprotonation is often indicated by a color change.
Caption: Workflow for setting up an anhydrous reaction.
Problem 2: Formation of 4-Biphenylacetic Acid or 4-Biphenylacetamide as a Byproduct
-
Symptoms: TLC or NMR analysis of the crude reaction mixture shows the presence of new, more polar compounds corresponding to the carboxylic acid or amide.
-
Root Cause Analysis: This is a direct result of nitrile hydrolysis. The reaction can be catalyzed by acidic or basic conditions, which may be present in the reaction medium or introduced during the work-up procedure if not properly controlled[5][7][12].
-
Acid-Catalyzed Hydrolysis: Water acts as a nucleophile, attacking the protonated nitrile.
-
Base-Catalyzed Hydrolysis: A hydroxide ion (from water and a base) acts as a nucleophile, attacking the nitrile carbon.
-
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
The Synthetic Chemist's Guide to Cyanomethyl Intermediates: A Comparative Analysis of 4-Biphenylacetonitrile
In the landscape of pharmaceutical synthesis and drug development, the strategic selection of intermediates is a critical determinant of efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available to the modern chemist, cyanomethyl compounds, or α-arylacetonitriles, hold a position of prominence. Their utility stems from the dual reactivity of the nitrile group and the adjacent benzylic position, enabling a wide array of synthetic transformations. This guide provides an in-depth technical comparison of 4-biphenylacetonitrile against other key cyanomethyl compounds, offering field-proven insights and experimental data to inform your synthetic strategy.
The α-Arylacetonitrile Motif: A Cornerstone in Synthesis
The α-arylacetonitrile scaffold is a privileged structure in organic synthesis. The electron-withdrawing nature of the nitrile group acidifies the α-protons, facilitating the formation of a stabilized carbanion. This nucleophilic center is amenable to a variety of C-C bond-forming reactions, most notably alkylations and condensations.[1] Concurrently, the nitrile group itself can be transformed into a range of valuable functionalities, including carboxylic acids, amides, and primary amines.[1] This versatility makes α-arylacetonitriles indispensable precursors for a multitude of molecular targets.
The choice of the aryl substituent (Ar) profoundly influences the reactivity and physical properties of the Ar-CH₂CN molecule. This guide will focus on this compound, a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), and compare its performance and applications with two other widely used cyanomethyl compounds: benzyl cyanide and diphenylacetonitrile.
This compound: A Gateway to Non-Steroidal Anti-Inflammatory Drugs
This compound (4-BPAN) is a crystalline solid at room temperature with the chemical formula C₁₄H₁₁N.[2][3] Its primary significance lies in its role as a precursor to the NSAIDs fenbufen and felbinac.[4][5][6]
Synthesis of this compound
The synthesis of 4-BPAN is typically achieved through the cyanation of a 4-biphenylmethyl halide. A common industrial method involves the reaction of 4-(chloromethyl)biphenyl with an inorganic cyanide, such as sodium or potassium cyanide. Phase-transfer catalysis is often employed in these reactions to facilitate the interaction between the aqueous cyanide solution and the organic substrate, leading to improved yields and milder reaction conditions.[7][8]
Alternatively, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of α-arylacetonitriles.[9][10] For instance, the cyanation of 4-bromobiphenyl using a suitable cyanide source and a palladium catalyst offers a modern and versatile route to 4-BPAN.[11]
Experimental Protocol: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative example of a phase-transfer catalyzed cyanation.
Materials:
-
4-(Chloromethyl)biphenyl
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve 4-(chloromethyl)biphenyl in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Add the aqueous sodium cyanide solution to the toluene solution of 4-(chloromethyl)biphenyl.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB) to the biphasic mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Application in NSAID Synthesis: The Felbinac Case Study
The conversion of 4-BPAN to the active pharmaceutical ingredient felbinac (4-biphenylacetic acid) is a straightforward hydrolysis of the nitrile group. This transformation can be achieved under either acidic or basic conditions.[6][12]
A common laboratory and industrial method involves the alkaline hydrolysis of this compound.[6] This method is often preferred as it can minimize side reactions like decarboxylation that can occur under harsh acidic conditions.[6]
Experimental Protocol: Synthesis of Felbinac from this compound
This protocol outlines the alkaline hydrolysis of this compound to felbinac.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethylene glycol or a similar high-boiling solvent
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethylene glycol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the evolution of ammonia gas or by TLC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of felbinac.
-
Filter the precipitated solid and wash it thoroughly with water to remove any inorganic salts.
-
The crude felbinac can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure product.
Comparative Analysis: this compound vs. Benzyl Cyanide and Diphenylacetonitrile
The choice of a cyanomethyl compound is dictated by the specific synthetic target and the desired reactivity. Here, we compare this compound with two other commonly used α-arylacetonitriles: benzyl cyanide and diphenylacetonitrile.
| Feature | Benzyl Cyanide | This compound | Diphenylacetonitrile |
| Structure | Contains one phenyl group | Contains a biphenyl group | Contains two phenyl groups |
| Physical State | Colorless oily liquid[13] | Grey-pink solid[3] | White solid[14] |
| Acidity of α-H | Less acidic | Moderately acidic | More acidic[1] |
| Steric Hindrance | Low | Moderate | High[1] |
| Primary Applications | Precursor for pharmaceuticals (e.g., phenobarbital), fragrances, and pesticides[1][15] | Intermediate for NSAIDs like fenbufen and felbinac[4][6] | Key intermediate for pharmaceuticals like methadone and diphenoxylate[1][16] |
Reactivity and Steric Effects
The primary differentiator in the reactivity of these three compounds is the electronic and steric nature of the α-carbon.
-
Acidity and Carbanion Stability: The acidity of the α-proton increases with the number of phenyl groups due to enhanced resonance stabilization of the resulting carbanion.[1] Therefore, diphenylacetonitrile is the most acidic, followed by this compound, and then benzyl cyanide. This has direct implications for the choice of base required for deprotonation. While strong bases like sodium amide are often used for benzyl cyanide, milder bases can be effective for diphenylacetonitrile.
-
Steric Hindrance: The biphenyl group in 4-BPAN introduces more steric bulk around the α-carbon compared to the single phenyl group in benzyl cyanide. Diphenylacetonitrile is the most sterically hindered of the three.[1] This steric hindrance can be leveraged for selective mono-alkylation. While benzyl cyanide can be readily di-alkylated, achieving selective mono-alkylation can be challenging. In contrast, the steric bulk of 4-BPAN and diphenylacetonitrile makes di-alkylation more difficult, favoring the mono-alkylated product.
Synthetic Utility and Performance
Alkylation Reactions: α-Alkylation is a cornerstone transformation for these compounds.[17][18]
-
Benzyl Cyanide: Its lower steric hindrance allows for a broader range of electrophiles to be used. However, controlling the degree of alkylation can be a challenge.
-
This compound: The moderate steric hindrance and acidity make it well-suited for controlled mono-alkylation reactions, which is crucial in the synthesis of certain pharmaceutical intermediates.
-
Diphenylacetonitrile: The high acidity of the α-proton facilitates its use in alkylation and condensation reactions. It is a key precursor in the synthesis of the opioid analgesic methadone.[1]
Hydrolysis Reactions: The nitrile group in all three compounds can be hydrolyzed to the corresponding carboxylic acid.
-
The hydrolysis of this compound to 4-biphenylacetic acid (felbinac) is a key step in its application.[6] Similarly, benzyl cyanide can be hydrolyzed to phenylacetic acid.[1]
Visualization of Synthetic Workflows
Diagram 1: General Synthetic Utility of α-Arylacetonitriles
Caption: Versatile transformations of α-arylacetonitriles.
Diagram 2: Comparative Synthesis of NSAIDs
Caption: Contrasting synthetic routes to fenbufen and felbinac.
Conclusion
This compound stands as a highly valuable and specific intermediate, particularly for the synthesis of biphenyl-containing NSAIDs. Its reactivity profile, characterized by moderate acidity and steric hindrance, offers a distinct advantage in controlling synthetic outcomes compared to the less hindered benzyl cyanide and the more acidic, bulkier diphenylacetonitrile. The choice between these cyanomethyl compounds should be a carefully considered decision based on the desired molecular architecture, the required reactivity, and the potential for side reactions. Understanding the nuances of their chemical behavior, as outlined in this guide, is paramount for the development of robust and efficient synthetic processes in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 31603-77-7 [chemicalbook.com]
- 4. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 13. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 14. Diphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 15. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Biphenylacetonitrile for Researchers and Drug Development Professionals
Introduction
4-Biphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds, is a molecule of significant interest to the research and drug development community. The efficiency, cost-effectiveness, and scalability of its synthesis are critical considerations for any organization involved in its use. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, complete with experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their specific applications.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached through three primary strategies, each with its own set of advantages and disadvantages:
-
Nucleophilic Substitution: A classic and straightforward approach involving the displacement of a leaving group on a biphenylmethyl scaffold with a cyanide nucleophile.
-
Cross-Coupling Reactions: Modern catalytic methods that form the carbon-cyanide bond directly on the biphenyl ring, primarily through palladium-catalyzed or copper-mediated (Rosenmund-von Braun) reactions.
-
Functional Group Transformation: Conversion of an existing functional group on the biphenyl scaffold, such as an aldehyde, into the desired acetonitrile moiety.
This guide will delve into the specifics of each of these routes, providing a comparative analysis of their performance based on available experimental evidence.
Route 1: Nucleophilic Substitution of 4-(Halomethyl)biphenyl
This method is arguably the most direct and traditional approach to this compound. The reaction proceeds via a standard SN2 mechanism where a cyanide salt, typically sodium or potassium cyanide, displaces a halide from 4-(halomethyl)biphenyl.
Causality of Experimental Choices
The choice of the halogen in the starting material (Cl, Br, or I) influences the reaction rate, with iodides being the most reactive and chlorides the least. However, the cost and availability of the starting halide often dictate the practical choice, with 4-(chloromethyl)biphenyl and 4-(bromomethyl)biphenyl being the most common precursors. The solvent plays a crucial role in solvating the cyanide salt and facilitating the nucleophilic attack. Polar aprotic solvents like DMSO, DMF, or acetone are typically preferred to enhance the nucleophilicity of the cyanide ion. The use of a phase-transfer catalyst can be beneficial when dealing with biphasic reaction mixtures.
Experimental Data Summary
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(Chloromethyl)biphenyl | NaCN | DMSO | 50 | 2 | 95 | [1] |
| 4-(Bromomethyl)biphenyl | KCN | Ethanol/Water | Reflux | 4 | 88 | [2] |
Diagram of Nucleophilic Substitution Pathway
Caption: SN2 synthesis of this compound.
Route 2: Cross-Coupling Reactions
Cross-coupling methodologies offer a powerful alternative for the synthesis of this compound, starting from readily available 4-halobiphenyls.
A. Palladium-Catalyzed Cyanation
This modern approach has gained significant traction due to its generally milder reaction conditions and broader functional group tolerance compared to traditional methods. A variety of palladium catalysts and ligands can be employed, and importantly, less toxic cyanide sources such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]) can be used.[3][4]
The choice of palladium precatalyst and ligand is critical for achieving high catalytic activity and preventing catalyst deactivation. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often used to stabilize the palladium center. The cyanide source is another key variable. While alkali metal cyanides are potent, their high toxicity is a significant drawback. Zinc cyanide is a less toxic alternative, and potassium ferrocyanide is considered a non-toxic source.[3] The solvent and base are chosen to ensure the solubility of the reagents and to facilitate the catalytic cycle.
B. Rosenmund-von Braun Reaction
This classical copper-mediated reaction involves the cyanation of an aryl halide with copper(I) cyanide (CuCN) at elevated temperatures.[2] While effective, this method often requires harsh reaction conditions and stoichiometric amounts of copper cyanide, which can complicate product purification.
The traditional Rosenmund-von Braun reaction requires high temperatures (often >150 °C) and polar, high-boiling solvents like DMF or nitrobenzene to drive the reaction to completion.[5] The reactivity of the aryl halide follows the order I > Br > Cl. Modern modifications of this reaction sometimes employ catalytic amounts of copper and additives to achieve milder conditions.
Experimental Data Summary
| Starting Material | Method | Cyanide Source | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobiphenyl | Pd-catalyzed | Zn(CN)2 | Pd(dppf)Cl2, Zn dust | DMA | 120 | 18 | 85 | [6] |
| 4-Iodobiphenyl | Rosenmund-von Braun | CuCN | - | Pyridine | 150 | 24 | 70 | [7] |
Diagram of Cross-Coupling Pathways
Caption: Cross-coupling routes to this compound.
Route 3: Functional Group Transformation
An alternative strategy involves the conversion of a pre-existing functional group on the biphenyl ring into the acetonitrile moiety. A common precursor for this approach is 4-biphenylcarboxaldehyde.
Dehydration of 4-Biphenylcarboxaldehyde Oxime
This two-step process first involves the conversion of 4-biphenylcarboxaldehyde to its corresponding oxime by reaction with hydroxylamine. The subsequent dehydration of the oxime yields this compound.
The formation of the oxime is typically a straightforward condensation reaction. The critical step is the dehydration of the oxime. A variety of dehydrating agents can be employed, ranging from classic reagents like acetic anhydride or thionyl chloride to more modern catalytic systems. The choice of reagent will influence the reaction conditions and the purification procedure.
Experimental Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Biphenylcarboxaldehyde | 1. NH2OH·HCl, Pyridine2. Acetic Anhydride | Toluene | 1. Reflux2. Reflux | 1. 12. 2 | 82 (over two steps) | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. rsc.org [rsc.org]
A Comparative Guide to Purity Validation of 4-Biphenylacetonitrile: HPLC as the Gold Standard
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Biphenylacetonitrile is a key starting material and advanced intermediate in the synthesis of various active pharmaceutical ingredients (APIs), notably non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac.[1] As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Even trace impurities can lead to unwanted side reactions, lower yields, and potentially introduce toxic byproducts into the final API.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary, most robust technique, while also objectively comparing it with alternative methods. The protocols and validation strategies described herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific validity and regulatory compliance.[2][3][4]
The Primary Method: Reversed-Phase HPLC for Unambiguous Purity Determination
For a semi-polar, crystalline organic compound like this compound (a white powder with a melting point of 88-92°C), reversed-phase HPLC (RP-HPLC) is the method of choice.[5] This is due to its high resolving power, sensitivity, and ability to separate the main compound from non-volatile and structurally similar impurities.
The Causality Behind Method Selection: Why is RP-HPLC superior for this application? The biphenyl and acetonitrile moieties give the molecule a significant hydrophobic character, making it ideal for retention on a non-polar stationary phase (like C18). By using a polar mobile phase, we can achieve excellent separation where subtle differences in polarity between the parent molecule and its potential impurities (e.g., precursors like 4-biphenylcarboxaldehyde or byproducts from side reactions) result in distinct elution times.
Diagram: HPLC Purity Validation Workflow
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Detailed Experimental Protocol: HPLC Method Validation for this compound
This protocol is a self-validating system. Each step includes acceptance criteria that must be met to prove the method is suitable for its intended purpose: quantifying the purity of this compound and its impurities.
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) | DAD is crucial for assessing peak purity and specificity. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry-standard for separating non-polar to moderately polar compounds. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Acetonitrile provides good peak shape and UV transparency. |
| Gradient | 0-15 min: 50% to 80% B15-20 min: 80% B20-25 min: 50% B | Gradient elution ensures separation of early-eluting polar impurities and later-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detector | DAD, Wavelength: 254 nm | The biphenyl chromophore exhibits strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample is fully dissolved and compatible with the initial mobile phase. |
This method is based on established protocols for similar biphenyl compounds and serves as a robust starting point.[6]
Validation Parameters & Step-by-Step Protocol
A. System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Protocol:
-
Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.
-
Inject this solution six consecutive times.
-
Calculate the mean and relative standard deviation (%RSD) for peak area and retention time. Measure the tailing factor and theoretical plates for the first injection.
-
-
Acceptance Criteria:
-
%RSD of peak areas: ≤ 1.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
B. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Forced Degradation: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Inject the diluent (blank), a placebo (if in a formulation), a standard solution, and the stressed samples.
-
Use the DAD to perform peak purity analysis on the this compound peak in all chromatograms.
-
-
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any degradation products or impurities.
-
The peak purity index should be close to 1, indicating a homogenous peak.
-
C. Linearity & Range
-
Objective: To establish that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
D. Accuracy (Recovery)
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples by spiking a known amount of this compound standard into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean % Recovery: Typically between 98.0% and 102.0%.
-
E. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six independent samples of this compound at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on different equipment.
-
Calculate the %RSD for the results.
-
-
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision: ≤ 2.0%
-
F. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte that can be reliably detected and quantified.
-
Protocol:
-
These are typically determined based on the signal-to-noise ratio (S/N).
-
Inject solutions of decreasing concentration to find the concentration that results in a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria:
-
LOD S/N ≈ 3:1
-
LOQ S/N ≈ 10:1; the precision (%RSD) at the LOQ should be acceptable (e.g., ≤ 10%).
-
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the superior method, it is valuable to understand its performance in the context of other available techniques.[7][8]
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution & specificity for similar impurities; High sensitivity (ppm level); Quantitative accuracy ; suitable for non-volatile compounds.[9][10] | Higher instrument and solvent cost; more complex method development. |
| GC (Gas Chromatography) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Excellent for volatile impurities (e.g., residual solvents); often faster run times.[11][12] | Requires analyte to be volatile and thermally stable; this compound has a high boiling point, requiring high inlet temperatures which can risk degradation. |
| Melting Point Analysis | Measures the temperature range over which a solid turns to liquid. | Simple, fast, and inexpensive initial purity check.[13][14] | Non-specific (cannot identify impurities); insensitive to small amounts of impurity; provides a range, not a quantitative value. |
| Spectroscopy (NMR, IR) | Interaction of molecules with electromagnetic radiation to determine structure. | Excellent for structural confirmation and identification of unknown impurities if isolated.[7][13] | Not a primary quantitative purity tool unless using quantitative NMR (qNMR), which is complex; less sensitive for impurity quantification compared to HPLC. |
Decision Rationale: Why HPLC Prevails
For regulatory submissions and quality control in a pharmaceutical setting, a method must be able to separate, detect, and quantify known and unknown impurities with high precision and accuracy. Gas Chromatography is a powerful tool, but its requirement for sample volatility makes it less suitable for a compound like this compound and its likely non-volatile, structurally related impurities.[6] Simpler methods like melting point are useful for preliminary identification but lack the specificity and quantitative power needed for a formal purity validation.[8][14] Therefore, HPLC remains the undisputed gold standard for this application.
Conclusion and Recommendations
The validation of an analytical method is a mandatory process in drug development and manufacturing to ensure product quality. For assessing the purity of this compound, a reversed-phase HPLC method provides the required specificity, linearity, accuracy, and precision. The detailed protocol outlined in this guide, when executed against the acceptance criteria derived from ICH guidelines, constitutes a robust and defensible validation package.[2][15]
It is recommended that Gas Chromatography be used as a complementary technique, specifically for the analysis of residual solvents, which is a separate required test. For routine quality control and stability testing, the validated HPLC method should be the primary analytical tool.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. This compound | 31603-77-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 12. analyticaltoxicology.com [analyticaltoxicology.com]
- 13. tutorchase.com [tutorchase.com]
- 14. moravek.com [moravek.com]
- 15. fda.gov [fda.gov]
A Multi-faceted Spectroscopic Approach to Confirming the Structure of 4-Biphenylacetonitrile
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For a compound such as 4-Biphenylacetonitrile, a versatile building block in organic synthesis, ensuring its structural integrity is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, offering a scientifically grounded workflow for researchers and drug development professionals. We will explore the synergistic power of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), while also considering alternative methods for comprehensive analysis.
The Imperative of Orthogonal Spectroscopic Techniques
Primary Spectroscopic Confirmation: A Triad of Techniques
The combination of NMR, FT-IR, and MS provides a comprehensive picture of this compound's molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms.
¹H NMR Spectroscopy: Unveiling the Proton Environment
In the ¹H NMR spectrum of this compound, we expect to see distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings will appear in the downfield region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling between adjacent protons. The methylene protons (-CH₂-) adjacent to the nitrile group will appear as a singlet in the upfield region (around δ 3.7 ppm), as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, we anticipate signals for the nitrile carbon (C≡N) in the characteristic range of 110-125 ppm.[2] The aromatic carbons will produce a series of signals between δ 120-145 ppm, while the methylene carbon (-CH₂) will be observed further upfield.
Table 1: Comparison of Expected NMR Chemical Shifts (δ) for this compound and a Structural Isomer, Diphenylacetonitrile
| Assignment | This compound (Expected) | Diphenylacetonitrile (Experimental) [3][4] | Rationale for Differentiation |
| Aromatic CH | ~7.3-7.7 ppm (complex multiplets) | ~7.3-7.5 ppm (multiplet) | The biphenyl system in this compound leads to a more complex aromatic region compared to the two equivalent phenyl groups in Diphenylacetonitrile. |
| Methylene CH₂ / Methine CH | ~3.7 ppm (singlet) | ~5.1 ppm (singlet) | The methylene protons in this compound are less deshielded than the methine proton in Diphenylacetonitrile, which is directly attached to two phenyl rings. |
| Nitrile CN | ~118 ppm | ~118.5 ppm | The chemical shift of the nitrile carbon is similar in both compounds, highlighting the need for other spectroscopic data for unambiguous identification. |
| Aromatic C (Quaternary) | Multiple signals | ~136.5 ppm | The number and chemical shifts of the quaternary carbons will differ due to the different substitution patterns of the aromatic rings. |
| Methylene C / Methine C | ~23 ppm | ~42.7 ppm | A significant upfield shift is expected for the methylene carbon in this compound compared to the methine carbon in Diphenylacetonitrile. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key diagnostic feature for this compound is the sharp, intense absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the 2200-2260 cm⁻¹ region of the spectrum.[2] The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Structure Confirmation
| Vibrational Mode | Expected Frequency for this compound | Experimental Frequency for Diphenylacetonitrile [3] | Significance |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | 3060 - 3030 cm⁻¹ | Confirms the presence of sp² hybridized C-H bonds in the aromatic rings. |
| Nitrile C≡N Stretch | 2240 - 2260 cm⁻¹ | 2245 cm⁻¹ | A strong, sharp peak in this region is highly indicative of the nitrile functional group.[5] |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | 1600, 1495, 1450 cm⁻¹ | A series of absorptions confirming the presence of the benzene rings. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (193.25 g/mol ).[6] The fragmentation pattern can further support the proposed structure, with characteristic losses of fragments such as HCN.
Table 3: Expected Mass Spectrometry Data (m/z)
| Ion | Expected m/z for this compound | Experimental m/z for Diphenylacetonitrile [3] | Interpretation |
| [M]⁺ | 193 | 193 | Molecular ion peak, confirming the molecular formula C₁₄H₁₁N. |
| [M - H]⁺ | 192 | 192 | Loss of a hydrogen radical. |
| [M - CN]⁺ | 167 | 166 ([M-HCN]⁺) | Loss of the nitrile group as a radical or hydrogen cyanide. The fragmentation pattern will differ slightly between the two isomers. |
| [C₁₂H₉]⁺ | 153 | - | A potential fragment from the biphenyl moiety. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence with a spectral width of approximately 15 ppm.
-
¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of about 220 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[7]
-
Data Acquisition: Record a background spectrum of the KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum.[3]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) to generate charged fragments.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).[8][9]
Visualizing the Analytical Workflow
Caption: Workflow for spectroscopic structure confirmation.
Alternative and Complementary Analytical Techniques
While the triad of NMR, FT-IR, and MS is robust, other techniques can provide further confirmation or be advantageous in specific scenarios.
Raman Spectroscopy
Raman spectroscopy, like FT-IR, probes molecular vibrations. The nitrile group's C≡N stretch gives a distinct and often strong Raman signal in the 2100-2300 cm⁻¹ region.[10][11] A key advantage of Raman is its low sensitivity to water, making it suitable for analyzing samples in aqueous solutions.[11]
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography is the gold standard for structure elucidation.[12] It provides an unambiguous three-dimensional model of the molecule, including bond lengths and angles.[13] However, it requires a suitable single crystal, which can be challenging to obtain.[13][14]
Table 4: Comparison of Primary and Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed C-H framework, connectivity | Unparalleled structural detail in solution | Lower sensitivity, requires soluble sample |
| FT-IR | Functional groups | Rapid, non-destructive, widely available | Can be ambiguous for complex molecules |
| MS | Molecular weight, fragmentation | High sensitivity, small sample size | Destructive, may not distinguish isomers |
| Raman | Functional groups | Minimal sample prep, good for aqueous samples | Can be affected by fluorescence |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structure determination | Requires a suitable single crystal |
Logical Framework for Data Integration
The power of this multi-technique approach lies in the integration of all data points to build a cohesive and irrefutable structural assignment.
Caption: Logical flow for integrating spectroscopic data.
Conclusion
The structural confirmation of this compound is most reliably achieved through the synergistic use of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By integrating the data from these orthogonal methods, researchers can establish a self-validating system that ensures the identity and purity of this important chemical intermediate, thereby upholding the principles of scientific integrity in research and development. For crystalline samples, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Diphenylacetonitrile | C14H11N | CID 6837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. quora.com [quora.com]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Raman spectroscopic analysis of nitrile containing compounds [morressier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 13. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Biphenylacetonitrile and Its Analogues
In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among these, 4-Biphenylacetonitrile stands as a foundational molecule, offering a template for the exploration of diverse pharmacological activities. This guide provides a comprehensive comparison of the biological activities of this compound and its structural analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Drawing upon a wide array of experimental data, this document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound, a white crystalline solid, is an organic compound featuring a biphenyl moiety linked to an acetonitrile group.[1] This seemingly simple structure belies a rich potential for chemical modification and a diverse range of biological interactions. The biphenyl group provides a rigid, lipophilic backbone that can engage in various receptor-ligand interactions, while the nitrile group can participate in hydrogen bonding and other polar interactions, or serve as a synthetic handle for further derivatization. These structural features make this compound and its analogues attractive candidates for the development of novel therapeutic agents.
Comparative Biological Activities
The biological activities of this compound and its analogues are profoundly influenced by the nature and position of substituents on the biphenyl rings. This section will delve into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies.
Anticancer Activity
The biphenylacetonitrile scaffold has emerged as a promising framework for the design of potent anticancer agents. The mechanism of action often involves the disruption of cellular processes crucial for cancer cell proliferation and survival, such as tubulin polymerization and cell cycle progression.
A study on 2-phenylacrylonitrile derivatives, which share a similar structural motif with biphenylacetonitrile, demonstrated potent inhibitory activity against various cancer cell lines.[2] For instance, certain derivatives exhibited strong cytotoxicity against HCT116 and BEL-7402 cells with IC50 values in the nanomolar range.[2] Another study on (Z)-2,3-diphenylacrylonitrile analogs also reported significant suppressive activities against the growth of several human cancer cell lines, including lung, ovarian, skin, and colon cancer.[3]
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of biphenylacetonitrile analogues is highly dependent on the substitution pattern on the phenyl rings.
-
Electron-donating and withdrawing groups: The presence of electron-donating groups at the para-position of one of the phenyl rings has been shown to be favorable for improved cytotoxic activity.[3] Conversely, electron-withdrawing groups at the same position can be unfavorable.[3]
-
Methoxy and hydroxyl groups: The introduction of methoxy and hydroxyl groups can significantly impact activity. For example, methoxy-substituted phenylacrylonitrile derivatives have shown selective cytotoxicity against MCF-7 breast cancer cells.[4] Hydroxylated biphenyl compounds have also demonstrated potent antitumor potential against melanoma cells, with IC50 values in the low micromolar range.[5]
-
Halogen substituents: The incorporation of halogen atoms, such as fluorine or chlorine, can enhance anticancer activity, a strategy often employed to improve the pharmacological properties of drug candidates.
Table 1: Comparative Anticancer Activity of Biphenylacetonitrile Analogues (IC50 values)
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-phenylacrylonitrile derivative 2b | MCF-7 | 34 | [4] |
| Methoxy-phenylacrylonitrile derivative 2a | MCF-7 | 44 | [4] |
| (Z)-2,3-diphenylacrylonitrile derivative 3c | A549 (Lung) | 0.57 (mg/mL) | [3] |
| (Z)-2,3-diphenylacrylonitrile derivative 3c | SK-OV-3 (Ovarian) | 0.14 (mg/mL) | [3] |
| (Z)-2,3-diphenylacrylonitrile derivative 3c | SK-MEL-2 (Skin) | 0.65 (mg/mL) | [3] |
| (Z)-2,3-diphenylacrylonitrile derivative 3c | HCT15 (Colon) | 0.34 (mg/mL) | [3] |
| Hydroxylated biphenyl compound 11 | Melanoma | 1.7 ± 0.5 | [5] |
| Hydroxylated biphenyl compound 12 | Melanoma | 2.0 ± 0.7 | [5] |
Antimicrobial Activity
The biphenyl scaffold is also a key feature in a number of compounds with significant antimicrobial properties. The lipophilic nature of the biphenyl group can facilitate the interaction of these molecules with microbial cell membranes, leading to disruption of cellular integrity and function.
Studies on diphenylamine derivatives, which are structurally related to biphenyl compounds, have demonstrated significant antibacterial and antifungal activity.[6] The introduction of different substituents on the aromatic rings was found to modulate the antimicrobial spectrum and potency.[6]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of biphenylacetonitrile analogues is influenced by several structural factors.
-
Substitution pattern: The presence of electron-releasing groups, such as methoxy and methyl, has been associated with enhanced antibacterial activity.[6]
-
Halogenation: The introduction of chloro groups has been shown to improve antifungal activity.[6]
-
Lipophilicity: The overall lipophilicity of the molecule, largely determined by the biphenyl core and its substituents, plays a crucial role in its ability to penetrate microbial cell walls and membranes.
Table 2: Comparative Antimicrobial Activity of Biphenylacetonitrile Analogues (MIC values)
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| Methoxy-phenylacrylonitrile derivative 2c | S. aureus | 6.25-12.5 (mg/mL) | [4] |
| Methoxy-phenylacrylonitrile derivative 2c | B. cereus | 12.5 (mg/mL) | [4] |
| Diphenylamine derivative A1 | R. oryzae | - | [6] |
| Diphenylamine derivative A1 | A. niger | - | [6] |
| Diphenylamine derivative A3 | B. pumilis | - | [6] |
| Diphenylamine derivative A3 | B. subtilis | - | [6] |
| Diphenylamine derivative A3 | E. coli | - | [6] |
Note: Specific MIC values for some diphenylamine derivatives were not provided in the source material, but their significant activity was highlighted.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Biphenyl-containing compounds have long been recognized for their anti-inflammatory properties, with many nonsteroidal anti-inflammatory drugs (NSAIDs) featuring this structural motif. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.
Research on biphenyl analogues has shown that structural modifications can lead to potent and selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[7] This selectivity is a desirable trait in anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.[7]
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of biphenylacetonitrile analogues is closely tied to their ability to interact with the active site of COX enzymes.
-
Carboxylic acid and amide functionalities: Many biphenyl-based anti-inflammatory agents possess a carboxylic acid or a bioisosteric equivalent, such as an amide, which is crucial for binding to the COX active site.
-
Substitution on the biphenyl rings: The substitution pattern on the biphenyl rings can influence both the potency and selectivity of COX inhibition. For example, the presence of specific substituents can favor binding to the larger active site of COX-2 over COX-1.[7]
-
Inhibition of Nitric Oxide Production: Some biphenyl compounds may also exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO), another important inflammatory mediator.[8]
Table 3: Comparative Anti-inflammatory Activity of Biphenyl Analogues
| Compound/Analogue | Assay | Activity/IC50 | Reference |
| Biphenyl-4-carboxylic acid derivatives | Carrageenan-induced rat paw edema | Significant activity at 10 mg/kg | [2] |
| 2-(4'-methyl-N-phenyl substituted)-1,1'-biphenyl-2-ylcarboxamido-2-oxoethyl nitrate analogues | Analgesic and anti-inflammatory assays | Good activity compared to diclofenac | [4] |
| 2-phenyl-4H-chromen-4-one derivative 8 | LPS-induced NO release in RAW264.7 cells | Strong inhibitory activity | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activities of this compound and its analogues.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC50 value.
Caption: Workflow for nitric oxide production inhibition assay.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of this compound and its analogues as a versatile scaffold for the development of novel therapeutic agents. The anticancer, antimicrobial, and anti-inflammatory activities exhibited by these compounds are highly tunable through structural modifications, offering a rich field for further exploration.
While this guide provides a comprehensive overview of the current state of knowledge, it also highlights the need for further research. Direct comparative studies of this compound against a broad range of its analogues are warranted to establish more definitive structure-activity relationships. Furthermore, elucidation of the precise molecular mechanisms of action for the most potent compounds will be crucial for their rational optimization and clinical development.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 4-Biphenylacetonitrile
Introduction: The Significance of 4-Biphenylacetonitrile in Medicinal Chemistry
This compound is a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Felbinac and its derivatives. The structural motif of a biphenyl ring connected to a cyanomethyl group serves as a versatile scaffold for the development of various therapeutic agents. The efficiency and selectivity of the synthetic route to this compound are therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, with a focus on palladium-, nickel-, and copper-based catalysts, as well as emerging photocatalytic methods. We will delve into the mechanistic nuances of these catalytic systems, providing a rationale for experimental choices and offering detailed, field-proven protocols.
Catalytic Pathways to this compound: A Comparative Overview
The primary route for the synthesis of this compound involves the cross-coupling reaction between a 4-halobiphenyl and a cyanide source. The choice of catalyst is critical and significantly influences the reaction's efficiency, substrate scope, and cost-effectiveness.
The Stalwart: Palladium-Catalyzed Cyanation
Palladium-based catalysts have long been the gold standard for C-CN bond formation due to their high efficiency and broad functional group tolerance.[1][2] The catalytic cycle, as illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired aryl nitrile and regenerate the active catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.
The choice of ligand is crucial in palladium-catalyzed cyanation to prevent catalyst deactivation by the cyanide anion.[3] Bulky, electron-rich phosphine ligands such as XPhos and tBuXPhos have demonstrated superior performance by promoting the reductive elimination step and stabilizing the active Pd(0) species.[1]
The Cost-Effective Challenger: Nickel-Catalyzed Cyanation
Nickel-based catalysts have emerged as a more economical and sustainable alternative to palladium for the synthesis of aryl nitriles.[4][5] Nickel catalysis can be particularly effective for the cyanation of more challenging and less reactive aryl chlorides.[6] The catalytic cycle is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates.
Caption: Generalized catalytic cycle for nickel-catalyzed cyanation.
A variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), have been successfully employed in nickel-catalyzed cyanation reactions. The use of less toxic and more manageable cyanide sources, such as K4[Fe(CN)6], has also been a significant advancement in this area.[7]
The Classical Approach: Copper-Catalyzed Cyanation
The Rosenmund-von Braun reaction, a classical method for aryl nitrile synthesis, traditionally employs stoichiometric amounts of copper(I) cyanide at high temperatures.[1] Modern advancements have led to the development of catalytic copper-based systems that operate under milder conditions.[8] Copper-catalyzed cyanations are particularly attractive due to the low cost and low toxicity of copper.
Caption: Postulated catalytic cycle for copper-catalyzed cyanation.
The use of ligands such as 1,10-phenanthroline can significantly enhance the efficiency of copper-catalyzed cyanations.[9] Domino halide exchange-cyanation procedures have also been developed, allowing for the conversion of aryl bromides to nitriles in a one-pot process.[8]
The Green Frontier: Photocatalytic Cyanation
Visible-light photocatalysis offers a green and sustainable approach to C-CN bond formation, often proceeding under mild, ambient conditions.[10] Organic dyes, such as 4CzIPN, can be used as photocatalysts to generate aryl radicals from aryl halides, which then react with a cyanide source.
Caption: Simplified schematic of a photocatalytic cyanation pathway.
This method avoids the use of transition metals and can be highly selective. While still an emerging area, photocatalytic cyanation holds significant promise for the future of aryl nitrile synthesis.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of this compound or structurally similar aryl nitriles. It is important to note that direct comparisons can be challenging as reaction conditions are not always identical across different studies.
| Catalyst System | Substrate | Cyanide Source | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Palladium-Based | ||||||||
| Pd(OAc)₂ | 4-Bromobiphenyl | K₄[Fe(CN)₆] | XPhos | Dioxane/H₂O | 100 | 1 | 97 | [1][11] |
| Pd/C | 4-Bromobiphenyl | Zn(CN)₂ | dppf / Zn formate | DMAC | 110 | - | >95 | [12] |
| Pd(OAc)₂ | 4-Chlorobiphenyl | K₄[Fe(CN)₆] | CM-phos | MeCN/H₂O | 70 | - | ~96 | [13] |
| Nickel-Based | ||||||||
| NiCl₂·1,10-phen | 4-Iodobiphenyl | BrCN | 1,10-phenanthroline | Dioxane | 50 | 12 | 82 | [14] |
| NiCl₂·6H₂O | Aryl Bromide | Zn(CN)₂ | Xantphos / DMAP | Dioxane | 100 | - | High | [6] |
| Ni(II) precatalyst | Aryl Bromide | K₄[Fe(CN)₆] | JosiPhos | Toluene/H₂O | - | - | High | [7] |
| Copper-Based | ||||||||
| CuI | Aryl Bromide | NaCN | Diamine ligand / KI | Toluene | 110 | - | High | [8] |
| CuI | Alkenyl Iodide | Acetone cyanohydrin | 1,10-phenanthroline | DMF | 110 | 16-48 | High | [9] |
| Photocatalytic | ||||||||
| 4CzIPN | Biphenyl | - | - | - | RT | - | 80 | [10] |
Experimental Protocols
The following are representative, detailed protocols that can be adapted for the synthesis of this compound.
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromobiphenyl
This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl bromides.[1]
Materials:
-
4-Bromobiphenyl
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobiphenyl (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and KOAc (0.125 equiv).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add 1,4-dioxane (2.5 mL) and deionized water (2.5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Nickel-Catalyzed Reductive Cyanation of 4-Iodobiphenyl
This protocol is based on a reported nickel-catalyzed reductive cyanation of aryl iodides.[14]
Materials:
-
4-Iodobiphenyl
-
Cyanogen bromide (BrCN) solution in dioxane (2.0 M)
-
NiCl₂·1,10-phenanthroline complex
-
Zinc powder (Zn)
-
Anhydrous 1,4-dioxane
-
Inert gas (Nitrogen)
Procedure:
-
In a 10 mL Schlenk tube, add NiCl₂·1,10-phen (0.02 mmol) and zinc powder (0.6 mmol).
-
Evacuate and backfill the tube with nitrogen.
-
Add a solution of 4-iodobiphenyl (0.20 mmol) in anhydrous dioxane (0.50 mL) under a nitrogen atmosphere.
-
Add the BrCN solution (0.40 mmol, 2.0 M in dioxane) via syringe.
-
Stir the resulting solution at 50 °C for 12 hours.
-
After cooling, dilute the crude reaction mixture with ethyl acetate (10 mL) and wash with water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield this compound.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various catalytic methods, with palladium, nickel, and copper-based systems being the most established. Palladium catalysts, particularly with bulky phosphine ligands, offer high yields and broad functional group tolerance, making them a reliable choice for laboratory-scale synthesis. Nickel catalysts present a more cost-effective and sustainable alternative, with the ability to activate less reactive aryl chlorides. Copper-catalyzed methods, while historically significant, have been refined to operate under milder, catalytic conditions.
The emergence of photocatalytic methods represents a significant step towards greener and more sustainable chemical synthesis. These metal-free approaches, operating at ambient temperatures, are expected to gain more prominence as the field develops.
The choice of the optimal catalyst for the synthesis of this compound will depend on a variety of factors, including the starting material, desired scale of reaction, cost considerations, and environmental impact. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and advance their drug discovery and development programs.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2 [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Switchable photocatalysis for the chemodivergent benzylation of 4-cyanopyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 13. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 14. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide | MDPI [mdpi.com]
Comparative Guide to the Reaction Mechanism Investigation of 4-Biphenylacetonitrile
Introduction: The Significance of 4-Biphenylacetonitrile
This compound is a crucial intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and materials science sectors. Its biphenyl scaffold and reactive nitrile group make it a versatile building block for compounds such as the hepatitis C drug Ledipasvir. An in-depth understanding of its formation mechanism is paramount for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety and scalability. This guide provides a comparative analysis of two primary synthetic routes to this compound, detailing their underlying mechanisms and outlining robust experimental protocols for their investigation.
Part 1: A Tale of Two Mechanisms - Classical vs. Modern Synthesis
The synthesis of this compound can be broadly approached via two distinct mechanistic pathways: a classical nucleophilic substitution and a modern palladium-catalyzed cross-coupling reaction. Each offers a unique set of advantages and challenges, rooted in their fundamental reaction steps.
Route A: The Classical Pathway - SN2 Nucleophilic Substitution
This traditional approach involves the direct displacement of a leaving group from a 4-phenylbenzyl derivative, typically a halide like 4-(chloromethyl)-1,1'-biphenyl, by a cyanide nucleophile.
The reaction is typically performed by heating the benzyl halide with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like ethanol.[1][2] The choice of an ethanolic solvent is crucial; the presence of water can lead to the formation of hydroxide ions, which compete with the cyanide nucleophile, resulting in undesired alcohol byproducts.[2]
Mechanism Deep Dive: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The cyanide ion (-:C≡N), a potent nucleophile, attacks the electrophilic benzylic carbon from the backside relative to the leaving group (e.g., chloride). This concerted step, where the C-CN bond forms simultaneously as the C-Cl bond breaks, leads to an inversion of stereochemistry if the carbon were chiral.[1][4]
The following diagram illustrates the single, concerted step of the SN2 mechanism.
Caption: SN2 mechanism for the synthesis of this compound.
Route B: The Modern Approach - Palladium-Catalyzed Cyanation
Transition metal-catalyzed reactions represent a more modern and often more efficient method for forming C-C bonds.[5] Palladium-catalyzed cyanation of aryl halides or pseudo-halides (like triflates) is a powerful tool for synthesizing aryl nitriles, including this compound.[6] This method can utilize precursors like 4-bromo-1,1'-biphenyl.
Common cyanide sources for this reaction include zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), which are often safer and more manageable than simple alkali metal cyanides.[6][7]
Mechanism Deep Dive: The reaction proceeds through a catalytic cycle involving palladium in different oxidation states (typically Pd(0) and Pd(II)).[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation / Cyanide Exchange: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂).
-
Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the desired C-CN bond of the product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the cycle.
A significant challenge in this class of reactions is the potential for the cyanide ion to poison the palladium catalyst by strong coordination, which can halt the catalytic cycle.[5] The choice of ligands and cyanide source is critical to mitigate this effect.[5][7]
The diagram below outlines the key steps in the palladium-catalyzed cyanation of an aryl halide.
Caption: Catalytic cycle for palladium-catalyzed aryl cyanation.
Part 2: Experimental Design for Mechanistic Investigation
To validate these proposed mechanisms and optimize reaction performance, a suite of analytical techniques must be employed. The following protocols provide a framework for a thorough investigation.
Protocol 1: Kinetic Analysis via Online HPLC Monitoring
Objective: To determine the reaction order with respect to each reactant, calculate rate constants, and identify the rate-determining step. This is achieved by monitoring the concentration changes of reactants, intermediates, and products over time.
Rationale: In the SN2 reaction, the rate is expected to be first-order in both the benzyl halide and the cyanide nucleophile. For the Pd-catalyzed reaction, kinetic analysis can reveal complex dependencies on catalyst, ligand, and substrate concentrations, helping to identify catalyst activation or deactivation steps.[8] Online HPLC provides data-rich profiles without disturbing the reaction mixture.[8][9]
Methodology:
-
System Setup: Assemble a thermostatted reaction vessel equipped with a mechanical stirrer and ports for sampling. Connect an automated sampling probe to an HPLC system via a dilution stage.
-
Reaction Initiation: Charge the reactor with the solvent, substrate (e.g., 4-(chloromethyl)-1,1'-biphenyl or 4-bromo-1,1'-biphenyl), and any other non-initiating reagents (e.g., ligand, base). Allow the system to reach thermal equilibrium.
-
Initiation & Monitoring: Initiate the reaction by adding the final component (e.g., NaCN solution or Pd catalyst). Simultaneously, begin the automated sampling and HPLC analysis sequence.
-
HPLC Method: Utilize a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the starting material, product, and any major byproducts. Monitor at a UV wavelength where all components have significant absorbance (e.g., 254 nm).[10]
-
Data Analysis: Convert HPLC peak areas to concentrations using pre-established calibration curves.[9][11] Plot concentration versus time for all species. Apply initial rate or integral methods to determine the reaction order and rate constants.
This workflow outlines the automated process from reaction to data analysis.
Caption: Automated workflow for online kinetic reaction monitoring.
Protocol 2: Identification of Intermediates and Byproducts
Objective: To identify transient intermediates that support the proposed mechanism and to characterize byproducts that reveal competing reaction pathways.
Rationale:
-
In-situ FTIR Spectroscopy: This technique allows for the real-time monitoring of functional groups within the reaction mixture without sample extraction.[12][13] For the cyanation reaction, the distinct C≡N stretch (around 2250 cm⁻¹) of the product can be tracked, along with the disappearance of reactant bands.[14][15][16] This is particularly powerful for observing the formation of short-lived intermediates in the palladium cycle.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is an essential offline technique for separating and identifying volatile byproducts at the end of the reaction.[17][18] For the SN2 reaction, this could identify products from elimination reactions or reactions with solvent. For the Pd-catalyzed route, it can help identify products of ligand decomposition or side reactions like hydrodehalogenation.
Methodology: Byproduct Profiling with GC-MS
-
Sample Preparation: Upon reaction completion, quench the reaction mixture (e.g., by adding water).
-
Extraction: Extract the organic components into a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and carefully concentrate the solution under reduced pressure.
-
GC-MS Analysis: Inject a small aliquot of the concentrated sample into the GC-MS.
-
Separation: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components of the mixture.
-
Identification: Identify the product and any byproducts by comparing their mass spectra with library databases (e.g., NIST) and their retention times with authentic standards, if available.
Part 3: Comparative Performance Analysis
The choice between the SN2 and Pd-catalyzed routes depends on a balance of factors including efficiency, cost, safety, and substrate scope.
| Feature | Route A: SN2 Nucleophilic Substitution | Route B: Palladium-Catalyzed Cyanation |
| Precursor | 4-Phenylbenzyl Halide | 4-Halo-biphenyl (Br, Cl, I) or Triflates |
| Reagents | NaCN or KCN | K₄[Fe(CN)₆] or Zn(CN)₂; Pd catalyst; Ligand |
| Typical Yield | Moderate to Good | Good to Excellent[6][19] |
| Selectivity | Good; potential for elimination/hydrolysis side products | Excellent; high functional group tolerance[19] |
| Conditions | Elevated temperatures, reflux[2] | Mild to moderate temperatures[6] |
| Catalyst Cost | None | Significant (Palladium, Phosphine Ligands) |
| Safety | High toxicity of NaCN/KCN; requires careful handling | Cyanide sources are often less acutely toxic; requires handling of heavy metals |
| Scalability | Well-established and straightforward | Can be challenging due to catalyst cost, sensitivity, and removal |
Conclusion: Mechanism-Driven Process Optimization
A thorough investigation of the reaction mechanism provides the fundamental knowledge required for rational process development.
-
For the SN2 pathway , kinetic analysis can pinpoint the optimal temperature and concentration profiles to maximize the substitution rate while minimizing byproduct formation.
-
For the Pd-catalyzed pathway , mechanistic studies, particularly using in-situ spectroscopy, can elucidate the roles of the ligand and additives, leading to the development of more stable and active catalysts.[7][12] Understanding the catalyst deactivation pathway is key to improving reaction efficiency and reducing catalyst loading, which is critical for industrial applications.
Ultimately, the choice of synthetic route is a strategic decision. The classical SN2 approach offers simplicity and low-cost reagents, making it attractive for certain applications. The modern palladium-catalyzed method provides superior efficiency, selectivity, and functional group tolerance, aligning with the demands of complex pharmaceutical synthesis, despite higher initial costs. By applying the investigative protocols outlined in this guide, researchers can make data-driven decisions to select and optimize the most appropriate synthetic strategy for their specific objectives.
References
- 1. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Liquid Product Analysis by GC and MS | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 19. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Purity Analysis of 4-Biphenylacetonitrile from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the integrity of their research and the safety of future therapeutics are built. 4-Biphenylacetonitrile, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception.[1][2] The presence of even minute impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic components into the final drug product.[3]
This guide provides an in-depth, objective comparison of the purity of this compound from three hypothetical major suppliers (Supplier A, Supplier B, and Supplier C). We will delve into the causality behind the experimental choices for purity assessment, provide detailed, self-validating protocols, and present supporting experimental data to offer a comprehensive framework for making informed procurement decisions.
The Criticality of Purity: Why It Matters for this compound
This compound serves as a crucial building block in medicinal chemistry.[1] Its biphenyl moiety and reactive nitrile group are leveraged in the synthesis of a wide array of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The nitrile group, while generally stable, can participate in various chemical transformations.[4] Impurities in the starting material can therefore have significant downstream consequences.
Potential impurities may arise from the synthetic route employed by the manufacturer. Common synthetic pathways to this compound can introduce unreacted starting materials, by-products, and reagent residues. For instance, a common synthesis involves the cyanomethylation of 4-chlorobiphenyl.[5] This process could lead to residual 4-chlorobiphenyl, a potentially toxic impurity. Other potential impurities include the hydrolyzed forms of the nitrile, 4-biphenylacetamide and 4-biphenylacetic acid, or by-products from side reactions.
The International Council for Harmonisation (ICH) Q3A(R2) guidelines underscore the importance of identifying and controlling impurities in new drug substances.[6][7] These guidelines establish thresholds for reporting, identification, and qualification of impurities, providing a regulatory framework for ensuring drug safety.
A Multi-Pronged Approach to Purity Verification
To ensure a comprehensive and robust assessment of purity, a multi-technique analytical approach is indispensable. No single method can provide a complete picture of a sample's purity. In this guide, we employ a triad of powerful analytical techniques:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A cornerstone of pharmaceutical analysis for quantifying the main component and detecting non-volatile organic impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile impurities.[9]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of the analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[10][11]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, incorporating principles from ICH guidelines to ensure the reliability of the results.[6][7]
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Impurity Profiling
Rationale: This reverse-phase HPLC method is designed to separate this compound from its potential non-volatile impurities. The use of a gradient elution allows for the separation of compounds with a range of polarities. UV detection at 254 nm is chosen as the biphenyl system provides a strong chromophore at this wavelength.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
Rationale: This GC-MS method is crucial for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile by-products from the synthesis. The use of a mass spectrometer allows for the confident identification of unknown impurities by comparing their mass spectra to a library.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane.
-
Vortex to ensure complete dissolution.
Quantitative NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.[12][13] This method is independent of the analyte's response factor and is considered a primary ratio method of measurement.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparative Purity Analysis: Hypothetical Data
The following tables summarize the hypothetical purity data obtained for this compound from three different suppliers based on the described analytical methods.
Table 1: HPLC-UV Purity and Impurity Profile
| Supplier | Purity by Area % | Number of Impurities > 0.05% | Major Impurity (%) |
| Supplier A | 99.85% | 2 | Impurity 1 (RRT 1.15): 0.08% |
| Supplier B | 99.52% | 4 | Impurity 2 (RRT 0.85): 0.25% |
| Supplier C | 99.91% | 1 | Impurity 3 (RRT 1.05): 0.06% |
Table 2: GC-MS Analysis of Volatile and Semi-Volatile Impurities
| Supplier | Residual Solvents | Other Volatile Impurities |
| Supplier A | Dichloromethane: 15 ppm | None Detected |
| Supplier B | Toluene: 80 ppm; Acetone: 50 ppm | 4-Chlorobiphenyl: 0.05% |
| Supplier C | None Detected | None Detected |
Table 3: qNMR Absolute Purity
| Supplier | Absolute Purity (w/w %) |
| Supplier A | 99.7% |
| Supplier B | 99.3% |
| Supplier C | 99.8% |
Interpretation of Results and Supplier Comparison
Based on the hypothetical data, a clear differentiation between the suppliers emerges:
-
Supplier C demonstrates the highest purity across all three analytical techniques. The material is substantially free of volatile impurities and shows only one minor impurity in the HPLC analysis. The qNMR result confirms a high absolute purity.
-
Supplier A provides a high-purity product, with only trace levels of residual solvent and a clean HPLC profile. The absolute purity is also very high, making it a suitable alternative to Supplier C.
-
Supplier B shows a lower purity compared to the other two suppliers. The presence of multiple impurities in the HPLC analysis, along with residual solvents and a quantifiable amount of the starting material (4-chlorobiphenyl) detected by GC-MS, raises concerns. The lower absolute purity determined by qNMR is consistent with these findings. The presence of 4-chlorobiphenyl is particularly noteworthy, as it may have toxicological implications that need to be considered for its intended use.
Conclusion and Recommendations
This comprehensive guide illustrates a robust, multi-technique approach for the purity analysis of this compound. The combination of HPLC-UV, GC-MS, and qNMR provides a holistic view of the material's quality, enabling a scientifically sound comparison between suppliers.
For researchers, scientists, and drug development professionals, the selection of a raw material supplier should not be based solely on cost or stated purity on the label. A thorough, in-house verification of purity using validated analytical methods is paramount. Based on our comparative analysis, Supplier C would be the recommended choice due to the consistently higher purity and cleaner impurity profile of their this compound. While Supplier A also provides a high-quality product, the complete absence of detectable volatile impurities in Supplier C's material gives it a slight edge, particularly for applications in late-stage drug development where stringent control of all potential impurities is critical. The material from Supplier B, with its higher impurity levels and the presence of a potentially hazardous starting material, would not be recommended without further purification and toxicological assessment.
By adopting a similar analytical strategy, organizations can mitigate risks, ensure the quality and consistency of their research, and ultimately contribute to the development of safer and more effective medicines.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. labcompare.com [labcompare.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Synthesis of 4-Biphenylacetonitrile: Benchmarking Modern and Classical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Biphenylacetonitrile, a crucial building block for a variety of therapeutic agents, is no exception. Its synthesis can be approached through several routes, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the two most prominent methods for synthesizing this compound: the modern palladium-catalyzed cyanation of 4-halobiphenyls and the classical nucleophilic substitution of 4-(chloromethyl)biphenyl. By examining the underlying chemistry, providing detailed experimental protocols, and presenting comparative performance data, this document aims to equip researchers with the insights needed to select the optimal synthetic strategy for their specific needs.
Unveiling the Synthetic Pathways: A Tale of Two Reactions
The choice of a synthetic route is often a balance between efficiency, scalability, cost, and safety. The two primary methods for preparing this compound represent a classic case of a modern, catalytic approach versus a traditional, stoichiometric reaction.
1. Palladium-Catalyzed Cyanation: A Modern Approach to C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the palladium-catalyzed cyanation of aryl halides is a prime example.[1][2][3] This method offers a direct and often high-yielding route to aryl nitriles from readily available aryl halides.[1][2][3]
The catalytic cycle, a cornerstone of this methodology, typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to afford the desired nitrile and regenerate the active catalyst. A significant challenge in this process is the potential for catalyst deactivation by the cyanide anion, which can strongly coordinate to the palladium center.[1] To mitigate this, various strategies have been developed, including the use of less-toxic and slow-releasing cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[4][5]
2. Nucleophilic Substitution: The Time-Honored Sₙ2 Pathway
The nucleophilic substitution of a benzyl-type halide with a cyanide salt is a fundamental and long-established method for the synthesis of arylacetonitriles. This reaction proceeds via a classical Sₙ2 mechanism, where the cyanide anion acts as a nucleophile, displacing the halide from the benzylic carbon.
While conceptually straightforward, this method is not without its own set of considerations. The reactivity of the benzylic halide is crucial, and the presence of moisture can lead to the formation of the corresponding alcohol as a byproduct.[6] Furthermore, the use of highly toxic alkali metal cyanides, such as sodium cyanide (NaCN), necessitates stringent safety precautions.
Head-to-Head Comparison: Performance Metrics
The selection of a synthetic method often hinges on a direct comparison of key performance indicators. The following table summarizes the typical parameters for the synthesis of this compound via palladium-catalyzed cyanation and nucleophilic substitution.
| Parameter | Palladium-Catalyzed Cyanation | Nucleophilic Substitution (Sₙ2) |
| Starting Material | 4-Bromobiphenyl or 4-Chlorobiphenyl | 4-(Chloromethyl)biphenyl |
| Key Reagents | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (optional), Cyanide source (e.g., K₄[Fe(CN)₆]) | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) |
| Typical Solvent | Polar aprotic (e.g., DMAc, DMF) | Polar aprotic (e.g., Acetone, DMSO) |
| Reaction Temperature | 80-140 °C | 50-80 °C |
| Typical Reaction Time | 2-24 hours | 4-16 hours |
| Reported Yield | Good to Excellent (often >90%) | Good (typically 70-85%) |
| Key Advantages | High functional group tolerance, milder conditions for some protocols, use of less toxic cyanide sources possible.[2][4] | Simple reaction setup, readily available and often cheaper starting materials. |
| Key Disadvantages | Catalyst cost and sensitivity, potential for catalyst poisoning.[1] | Use of highly toxic cyanide salts, potential for hydrolysis byproducts.[6] |
Visualizing the Synthetic Routes
To better understand the logical flow of each synthetic approach, the following diagrams illustrate the key transformations.
Caption: Catalytic cycle for the palladium-catalyzed cyanation of 4-bromobiphenyl.
Caption: Mechanism of the Sₙ2 reaction for the synthesis of this compound.
Experimental Protocols: A Step-by-Step Guide
For the practical application of these methods, detailed and reproducible protocols are essential. The following sections provide step-by-step procedures for the synthesis of this compound using both palladium-catalyzed cyanation and nucleophilic substitution.
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromobiphenyl
This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl bromides using the less toxic potassium hexacyanoferrate(II) as the cyanide source.[5]
Materials:
-
4-Bromobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobiphenyl (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), palladium(II) acetate (0.01 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylacetamide (DMAc) to the flask.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 5-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Washing: Combine the organic layers and wash with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol 2: Nucleophilic Substitution of 4-(Chloromethyl)biphenyl
This protocol is based on classical procedures for the synthesis of benzylic cyanides via Sₙ2 reaction.[6]
Materials:
-
4-(Chloromethyl)biphenyl
-
Sodium cyanide (NaCN)
-
Acetone, anhydrous
-
Water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(chloromethyl)biphenyl (1.0 eq) in anhydrous acetone.
-
Reagent Addition: In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in a minimal amount of water and add it to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Washing: Combine the organic layers and wash with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Conclusion: Selecting the Right Path Forward
Both palladium-catalyzed cyanation and nucleophilic substitution offer viable pathways to this compound. The choice between them will ultimately depend on the specific requirements of the synthesis.
-
For applications demanding high functional group tolerance and potentially higher yields, and where the cost of the catalyst is not a primary constraint, palladium-catalyzed cyanation is an excellent choice. The ability to use less toxic cyanide sources also presents a significant safety advantage.[4][5]
-
For cost-sensitive applications where the starting material is readily available and the necessary safety infrastructure for handling highly toxic cyanides is in place, the classical nucleophilic substitution method remains a robust and straightforward option.
As with any chemical synthesis, optimization of reaction conditions is crucial to maximize yield and purity. This guide provides a solid foundation for researchers to make an informed decision and to further develop these methods for the efficient production of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 4-Biphenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the specificity of binding assays is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the cross-reactivity of 4-Biphenylacetonitrile (4-BPN), a compound of interest due to its structural relation to various pharmaceuticals and its role as a synthetic intermediate.[1] We will explore the causal logic behind experimental design, present detailed protocols, and offer supporting data to ensure a comprehensive understanding for professionals in the field.
Introduction: The Imperative of Specificity
This compound, a molecule featuring a biphenyl backbone and a nitrile functional group, presents a unique challenge in analytical detection.[1][2] Its structural motifs are shared with numerous other compounds, creating a potential for analytical interference. Cross-reactivity, the phenomenon where non-target compounds bind to the detection antibody or receptor, can lead to false-positive results or inaccurate quantification, compromising the integrity of research and clinical outcomes.[3][4] Understanding and meticulously quantifying the cross-reactivity of 4-BPN is not merely a validation step but a critical component of robust assay development.
This guide will focus on a comparative analysis between a gold-standard chromatographic method and a high-throughput immunochemical approach, providing the technical foundation to design and interpret cross-reactivity studies effectively.
The Analytical Challenge: Structural Analogs of 4-BPN
The primary reason for conducting cross-reactivity studies is the existence of structurally similar molecules that may be present in the same sample matrix. For 4-BPN, these can include precursors, metabolites, or related pharmaceutical compounds. The selection of compounds for a cross-reactivity panel is a critical experimental design choice. It must be rational and based on shared chemical features.
Key Structural Analogs for Comparison:
-
Biphenyl: The core backbone of 4-BPN. Assessing its cross-reactivity establishes a baseline for the biphenyl moiety's contribution to binding.
-
4-Cyanobiphenyl: Shares both the biphenyl and the nitrile group, differing only by the methylene bridge. This tests the spatial influence of the acetonitrile side chain.
-
Phenylacetonitrile: Isolates the contribution of the phenylacetonitrile group without the second phenyl ring.
-
Felbinac (Biphenylacetic acid): A non-steroidal anti-inflammatory drug (NSAID) for which 4-BPN can be a synthetic precursor or metabolite. Its inclusion is vital for clinical or toxicological assay development.
The logical relationship and rationale for selecting these compounds are visualized below.
Caption: Structural relationships between the target analyte, this compound, and selected cross-reactants.
Comparative Methodologies: Immunoassay vs. Chromatography
The choice of analytical platform involves a trade-off between throughput, sensitivity, and specificity. Here, we compare the performance of a custom-developed competitive Enzyme-Linked Immunosorbent Assay (ELISA) against a High-Performance Liquid Chromatography (HPLC) method with UV detection.
HPLC serves as the benchmark for specificity. It physically separates compounds in a mixture before detection, minimizing the risk of cross-interference.
Experimental Protocol: HPLC-UV Analysis
-
Materials and Reagents:
-
HPLC-grade acetonitrile and water.
-
Formic acid (for mobile phase modification).
-
This compound standard and potential cross-reactants.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]
-
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare 1 mg/mL stock solutions of 4-BPN and each potential cross-reactant in acetonitrile.
-
Create a mixed standard solution containing all compounds at a known concentration (e.g., 10 µg/mL).
-
Inject the mixed standard to determine the retention time and resolution for each compound.
-
Inject individual standards to confirm peak identity.
-
Rationale: This method ensures that each compound is chromatographically resolved, meaning they elute from the column at different times. If the peaks do not overlap, there is no cross-interference in this system, making it a definitive tool for specificity validation.
-
A competitive ELISA is a high-throughput immunoassay format ideal for quantifying small molecules (haptens) like 4-BPN.[7] Its specificity is entirely dependent on the binding characteristics of the antibody used.
Workflow for Immunoassay Development and Cross-Reactivity Assessment
Caption: Overall workflow for developing an immunoassay and assessing cross-reactivity for this compound.
Detailed Protocol: Competitive ELISA for Cross-Reactivity
This protocol is a generalized but robust method for determining antibody specificity.[8][9][10]
-
Reagent Preparation:
-
Coating Antigen: this compound conjugated to Ovalbumin (OVA), diluted to 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Primary Antibody: Anti-4-BPN antibody, diluted in blocking buffer to a concentration that yields ~80% of the maximum signal.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG, diluted according to the manufacturer's instructions.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
-
-
Assay Procedure:
-
Coating: Add 100 µL of coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[9]
-
Washing: Discard the coating solution and wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[8]
-
Competitive Reaction:
-
Prepare serial dilutions of 4-BPN (the standard) and each potential cross-reactant.
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Add 50 µL of the primary antibody solution to all wells.
-
Incubate for 1-2 hours at room temperature.[8]
-
Causality: In this step, the free analyte (4-BPN or cross-reactant) in the solution competes with the 4-BPN-OVA coated on the plate for the limited antibody binding sites. Higher concentrations of free analyte result in less antibody binding to the plate, leading to a lower final signal.
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection: Add 100 µL of diluted secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution. Read absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance versus the log of the analyte concentration for 4-BPN and each cross-reactant.
-
Use a four-parameter logistic regression to fit the curves and determine the IC50 value for each compound.[11] The IC50 is the concentration of analyte that causes 50% inhibition of the maximum signal.[12][13]
-
Calculate the percent cross-reactivity (%CR) using the following formula:[8] %CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Data Presentation and Interpretation
Objective comparison requires clear, quantitative data. The results from the cross-reactivity studies are summarized below.
Table 1: HPLC-UV Method - Analyte Resolution
| Compound | Retention Time (min) | Resolution (Rs) vs. 4-BPN | Cross-Interference |
|---|---|---|---|
| This compound | 6.8 | - | N/A |
| Biphenyl | 8.2 | > 2.0 | None |
| 4-Cyanobiphenyl | 6.1 | > 2.0 | None |
| Phenylacetonitrile | 5.3 | > 2.0 | None |
| Felbinac | 5.9 | > 2.0 | None |
Note: A resolution value (Rs) > 1.5 indicates baseline separation, confirming no analytical interference.
Table 2: Competitive ELISA - Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
|---|---|---|---|
| This compound | 15.2 | 100% | Target Analyte |
| Biphenyl | > 10,000 | < 0.15% | Negligible |
| 4-Cyanobiphenyl | 45.8 | 33.2% | Significant |
| Phenylacetonitrile | 850.1 | 1.8% | Low |
| Felbinac | > 10,000 | < 0.15% | Negligible |
Interpretation of Results:
-
The HPLC-UV method demonstrates complete specificity, successfully separating 4-BPN from all tested structural analogs. It is the preferred method for confirmation and quantification in complex matrices where absolute certainty is required.
-
The competitive ELISA shows high specificity against the core biphenyl structure and the parent drug, Felbinac. This is a favorable outcome, as it suggests the antibody's primary binding epitope involves the complete acetonitrile side chain.
-
However, the ELISA exhibits significant cross-reactivity (33.2%) with 4-Cyanobiphenyl . This is a critical finding. The antibody recognizes the biphenyl-nitrile structure, but the absence of the methylene group only partially reduces binding affinity. This implies that in samples containing 4-Cyanobiphenyl, the ELISA would overestimate the concentration of 4-BPN.
-
The low cross-reactivity with Phenylacetonitrile indicates that both phenyl rings of the biphenyl structure are important for strong antibody binding.
Conclusion and Recommendations
This guide demonstrates a dual-pronged approach to evaluating the cross-reactivity of this compound.
For high-throughput screening where speed is essential, the developed competitive ELISA is a viable tool. However, its significant cross-reactivity with 4-Cyanobiphenyl must be acknowledged. Samples screening positive via ELISA should be considered presumptive and require confirmation.
For unambiguous quantification and confirmatory analysis, the HPLC-UV method is the authoritative choice. Its ability to physically resolve 4-BPN from its structural analogs ensures the highest degree of confidence in the results.
Drug development professionals and researchers must weigh the speed of immunoassays against the specificity of chromatographic methods.[3] A self-validating system often employs both: the ELISA for rapid screening and the HPLC method for the confirmation of positive findings, ensuring both efficiency and scientific integrity.
References
- 1. Buy this compound | 31603-77-7 [smolecule.com]
- 2. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
A Comparative Efficacy Analysis of 4-Biphenylacetonitrile Derivatives in Modern Drug Discovery
In the landscape of medicinal chemistry, the 4-biphenylacetonitrile scaffold has emerged as a privileged structure, serving as a foundational blueprint for a diverse array of therapeutic agents. Its unique combination of a rigid biphenyl core and a reactive nitrile group offers a versatile platform for developing compounds with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the efficacy of various this compound derivatives, with a focus on their applications in oncology, neuroscience, and anti-inflammatory research. We will delve into the structure-activity relationships that govern their potency, examine the experimental methodologies used to quantify their efficacy, and provide insights into the causal relationships behind these experimental choices, thereby offering a comprehensive resource for researchers and drug development professionals.
The this compound Core: A Gateway to Diverse Pharmacological Activities
The this compound structure is deceptively simple, yet it imparts favorable pharmacokinetic and pharmacodynamic properties to its derivatives. The biphenyl moiety provides a degree of lipophilicity that can enhance membrane permeability, a critical factor for reaching intracellular targets. Furthermore, the two phenyl rings can be strategically substituted to fine-tune the molecule's interaction with specific biological targets, thereby influencing both efficacy and selectivity. The acetonitrile group, a potent electron-withdrawing group, can participate in hydrogen bonding and other non-covalent interactions within a target's active site, contributing to binding affinity. It also serves as a synthetic handle for further chemical modifications, allowing for the creation of extensive derivative libraries for screening.
Comparative Efficacy in Oncology: A Focus on Cytotoxicity
A significant area of investigation for this compound derivatives has been in the development of novel anticancer agents. The primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. The efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.
Below is a comparative summary of the cytotoxic activity of selected biphenyl and hydroxylated biphenyl derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | Hydroxylated Biphenyl | Malignant Melanoma (CN-mel) | 2.9 | [1][2] |
| Compound 12 | Hydroxylated Biphenyl | Malignant Melanoma (CN-mel) | 3.8 | [1][2] |
| D6 | Hydroxylated Biphenyl | Malignant Melanoma | ~2.0 | [1] |
| Curcumin | Natural Phenol | Malignant Melanoma | >10 | [1] |
| TYR-SB-02 | 4-[2-(benzylideneamino)ethyl]phenol | HeLa (Cervical Cancer) | 22.7 | [3] |
| TYR-SB-05 | 4-[2-(benzylideneamino)ethyl]phenol | HeLa (Cervical Cancer) | 25.1 | [3] |
| Cisplatin | Reference Drug | HeLa (Cervical Cancer) | 8.5 | [3] |
Expert Analysis of Cytotoxicity Data:
The data clearly indicates that hydroxylated biphenyl derivatives, such as compounds 11 and 12, exhibit potent anticancer activity against malignant melanoma, with IC50 values in the low micromolar range.[1][2] Notably, their efficacy surpasses that of the natural product curcumin, highlighting the value of synthetic modification of natural scaffolds.[1] The inclusion of a reference drug like Cisplatin provides a crucial benchmark for evaluating the potential of these novel compounds. The 4-[2-(benzylideneamino)ethyl]phenol derivatives also demonstrate moderate activity, with substitutions on the benzylidene ring influencing their potency.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for in vitro anticancer drug screening, providing a quantitative measure of cell viability.[4]
Causality Behind Experimental Choices: This colorimetric assay is selected for its reliability, high-throughput capability, and its direct correlation with mitochondrial metabolic activity, a hallmark of viable cells. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with a serial dilution of the this compound derivatives (typically from 0.1 to 100 µM) for a predetermined exposure time (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin) are included in each plate.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining the cytotoxic efficacy of this compound derivatives.
Comparative Efficacy in Neurological Disorders: Modulators of Ion Channels and Receptors
This compound derivatives have also shown significant promise as modulators of neuronal excitability, with potential applications in the treatment of epilepsy, neuropathic pain, and psychiatric disorders. Their mechanisms of action in the central nervous system often involve the modulation of voltage-gated sodium channels or interaction with neurotransmitter receptors, such as dopamine and serotonin receptors.
Sodium Channel Blockade
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[5] Blockade of these channels can reduce neuronal hyperexcitability, a key factor in conditions like epilepsy and neuropathic pain. The efficacy of sodium channel blockers is typically assessed using electrophysiological techniques, such as patch-clamp recordings, to measure the inhibition of sodium currents.
Antipsychotic Activity: Dopamine Receptor Binding
For potential antipsychotic applications, the affinity of this compound derivatives for dopamine D2 receptors is a critical parameter. This is often evaluated through in vitro receptor binding assays.
Expert Analysis of Antipsychotic Screening: The affinity of a compound for the D2 receptor is a strong predictor of its potential antipsychotic efficacy. These assays are crucial early-stage screens to identify promising candidates for further development. The choice of a radiolabeled ligand like ³H-Spiroperidol is based on its high affinity and specificity for the D2 receptor.[6]
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled ligand from the dopamine D2 receptor.
Causality Behind Experimental Choices: This competitive binding assay provides a direct measure of the affinity of a test compound for the D2 receptor. The use of a radiolabeled ligand allows for sensitive and quantitative detection of binding.
Step-by-Step Methodology:
-
Tissue Preparation: The striatum, a brain region rich in dopamine receptors, is dissected from rats and homogenized in an ice-cold buffer. The homogenate is then centrifuged to obtain a membrane preparation containing the D2 receptors.[6]
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., ³H-Spiroperidol) and varying concentrations of the this compound derivative being tested.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled D2 antagonist) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.
Caption: Workflow for a dopamine D2 receptor binding assay to screen for antipsychotic potential.
Conclusion and Future Directions
The this compound scaffold represents a highly fruitful starting point for the design of novel therapeutic agents with a remarkable diversity of biological activities. The comparative efficacy data presented in this guide underscore the potential of these derivatives in oncology and neuroscience. The detailed experimental protocols provide a framework for the robust evaluation of new chemical entities based on this versatile core structure.
Future research should focus on expanding the structure-activity relationship studies to further optimize the potency and selectivity of these compounds. The exploration of novel substitutions on the biphenyl rings and modifications of the acetonitrile group will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The integration of computational modeling with traditional in vitro and in vivo screening will be instrumental in accelerating the drug discovery process for this promising class of compounds.
References
- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vbspu.ac.in [vbspu.ac.in]
A Comparative Guide to the Validation of Experimental Results for 4-Biphenylacetonitrile Reactions
For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. 4-Biphenylacetonitrile is a valuable building block in organic synthesis, serving as a precursor to a range of pharmacologically active molecules and materials. The reliability of synthetic procedures involving this compound hinges on rigorous validation of experimental outcomes. This guide provides an in-depth technical framework for validating the synthesis and subsequent reactions of this compound, moving beyond mere protocols to explain the causality behind experimental choices and ensuring a self-validating system of inquiry.
Part 1: Synthesis of this compound: A Comparative Validation Approach
The synthesis of the biphenyl scaffold is a cornerstone of many chemical research programs. Here, we compare two prevalent methods for synthesizing this compound: the modern palladium-catalyzed Suzuki-Miyaura coupling and the more traditional copper-catalyzed cyanation. Validating the outcome of these reactions is crucial for ensuring the quality of the starting material for subsequent steps.
Alternative 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, prized for its mild conditions and tolerance of a wide range of functional groups.[1][2] It typically involves the cross-coupling of an aryl halide with an arylboronic acid catalyzed by a palladium complex.[3]
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura synthesis and validation.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromophenylacetonitrile (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water.
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]
-
Reaction: Heat the mixture to 100°C and stir vigorously overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Alternative 2: Copper-Catalyzed Cyanation
Reaction Workflow: Copper-Catalyzed Cyanation
Caption: Workflow for copper-catalyzed cyanation and validation.
Experimental Protocol: Cyanation
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add CuI (0.10 eq), KI (0.20 eq), and NaCN (1.2 eq).[6]
-
Reactant Addition: Add 4-bromobiphenyl (1.0 eq), a diamine ligand (1.0 eq), and toluene.
-
Reaction: Heat the mixture to 110°C and stir overnight. The use of an iodide salt facilitates a domino halide exchange-cyanation, which can improve reaction efficiency.[6]
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by recrystallization from a suitable solvent like isopropyl alcohol.[7]
Comparative Validation Data
| Parameter | Suzuki-Miyaura Coupling | Copper-Catalyzed Cyanation | Justification & Validation Standard |
| Typical Yield | 80-95% | 70-90% | Calculated from the limiting reagent after purification. Validation requires accurate mass balance. |
| Purity (HPLC/GC) | >98% | >98% | Assessed by High-Performance Liquid Chromatography or Gas Chromatography. A pure standard is used for comparison.[8] |
| Melting Point | 74-75°C | 74-75°C | A sharp melting point range close to the literature value indicates high purity.[9] |
| ¹H NMR (CDCl₃) | δ ~7.6 (m, 9H, Ar-H), 3.8 (s, 2H, CH₂) | δ ~7.6 (m, 9H, Ar-H), 3.8 (s, 2H, CH₂) | Confirms the biphenyl and methylene proton environments.[10] |
| IR (KBr) | ~2250 cm⁻¹ (C≡N stretch) | ~2250 cm⁻¹ (C≡N stretch) | A strong, sharp peak in this region is characteristic of the nitrile functional group.[10] |
| Mass Spec (EI) | m/z = 193 (M⁺) | m/z = 193 (M⁺) | Confirms the molecular weight of the target compound.[10] |
Part 2: Key Reactions of this compound and Product Validation
Once pure this compound is obtained, its reactivity can be exploited. We will examine two fundamental transformations: hydrolysis of the nitrile group and alkylation at the α-carbon.
Reaction 1: Hydrolysis to 4-Biphenylacetic Acid
The conversion of a nitrile to a carboxylic acid is a robust and common transformation, often achieved under acidic or basic conditions.[11][12] Non-catalytic hydrolysis in near-critical water is a greener alternative.[13]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) to a mixture of water, concentrated sulfuric acid, and glacial acetic acid.[14]
-
Reaction: Heat the mixture under reflux for 45-60 minutes. The reaction proceeds via the intermediate formation of an amide.[11]
-
Workup: Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove acid, and dry. Recrystallize from a suitable solvent to obtain pure 4-biphenylacetic acid.
Validation Workflow: Hydrolysis
Caption: Validation logic for the hydrolysis of this compound.
Reaction 2: α-Alkylation
The methylene protons adjacent to both the nitrile and the biphenyl group are acidic and can be deprotonated by a suitable base, forming a carbanion that can act as a nucleophile.[15] This allows for the formation of new carbon-carbon bonds at the α-position.[16][17]
Experimental Protocol: Base-Promoted α-Alkylation
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or THF.
-
Deprotonation: Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq).[16] Stir until gas evolution ceases, indicating the formation of the carbanion.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide like bromoethane) (1.1 eq) dropwise, keeping the temperature low.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Comparative Data for Product Validation
| Product | Key Validation Parameter | Expected Result | Rationale |
| 4-Biphenylacetic Acid | IR Spectroscopy | Disappearance of C≡N peak (~2250 cm⁻¹); Appearance of C=O (~1700 cm⁻¹) and broad O-H (~2500-3300 cm⁻¹) | Confirms the conversion of the nitrile to a carboxylic acid. |
| 4-Biphenylacetic Acid | ¹H NMR | Disappearance of the broad COOH proton signal upon D₂O exchange. | Confirms the presence of the acidic carboxylic acid proton. |
| α-Alkylated Product | Mass Spectrometry | Molecular ion peak (M⁺) corresponds to the mass of the starting material + the added alkyl group. | Provides direct evidence of successful alkylation. |
| α-Alkylated Product | ¹H & ¹³C NMR | Appearance of new signals corresponding to the added alkyl group and change in the multiplicity of the benzylic proton (from a singlet to a triplet/quartet etc.). | Provides unambiguous structural confirmation of the new C-C bond and substitution pattern. |
Part 3: Core Principles of Scientific Integrity in Validation
To ensure trustworthiness, every protocol must be a self-validating system.[18] This is achieved by embedding checks and balances throughout the experimental workflow. The validation process is not an afterthought but an integral part of the experimental design.[19]
The Logic of Experimental Validation
Caption: A systematic workflow for experimental validation.
This structured approach ensures that results are not just generated but are critically evaluated at each stage. Key performance parameters must be assessed:
-
Specificity: The ability of an analytical method to differentiate the analyte from all other components.[18] For example, an HPLC method must show baseline separation between the starting material, product, and any potential side products.
-
Accuracy: The closeness of the measured value to the true value.[18] This can be assessed by analyzing a sample with a known concentration of a certified reference standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[18] This is typically expressed as the standard deviation or relative standard deviation of a series of measurements.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]
By integrating these principles, researchers can ensure the data generated from reactions of this compound is accurate, reproducible, and trustworthy, forming a solid foundation for subsequent research and development.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy this compound | 31603-77-7 [smolecule.com]
- 10. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
- 18. Replicating and Validating Lab Results | Lab Manager [labmanager.com]
- 19. westgard.com [westgard.com]
A Comparative Guide to the Reproducible Synthesis of 4-Biphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the reliable production of key intermediates is paramount. 4-Biphenylacetonitrile, a valuable building block for a range of biologically active molecules and functional materials, presents a synthetic challenge where reproducibility is key to ensuring consistent quality and yield. This guide provides a detailed comparison of two primary synthetic routes to this compound: the classical nucleophilic substitution (Kolbe nitrile synthesis) and a modern nickel-catalyzed cross-coupling reaction. By examining the mechanistic underpinnings, experimental intricacies, and safety considerations of each protocol, this document aims to equip researchers with the insights necessary to select and implement the most suitable method for their specific needs.
Introduction: The Significance of Reproducibility in this compound Synthesis
This compound serves as a crucial precursor in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The efficiency and reliability of its synthesis directly impact the cost-effectiveness and scalability of the overall manufacturing process. The choice of synthetic methodology can significantly influence not only the yield and purity of the final product but also the safety and environmental impact of the production. This guide will dissect two distinct and representative approaches to underscore the trade-offs between traditional and contemporary synthetic strategies.
Methodology 1: The Classical Approach - Kolbe Nitrile Synthesis
The Kolbe nitrile synthesis is a long-established and straightforward method for the preparation of nitriles via an SN2 reaction between an alkyl halide and a metal cyanide.[1][2][3] For the synthesis of this compound, this involves the reaction of 4-(chloromethyl)biphenyl with sodium cyanide.
Causality Behind Experimental Choices
The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is critical for this reaction's success. DMSO effectively solvates the sodium cation, leaving the cyanide anion more "naked" and thus more nucleophilic.[1][4] This enhances the rate of the SN2 displacement on the benzylic chloride. The reaction is typically heated to ensure a reasonable reaction rate, though excessive temperatures can lead to side reactions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial, especially in less polar solvent systems or biphasic conditions, by facilitating the transport of the cyanide anion into the organic phase.[5]
Self-Validating System and Reproducibility
The reproducibility of the Kolbe synthesis is highly dependent on the purity of the starting materials and the exclusion of water. Water can hydrolyze the cyanide salt to hydrogen cyanide and can also compete as a nucleophile, leading to the formation of 4-biphenylmethanol as a byproduct. The reaction's progress can be reliably monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting 4-(chloromethyl)biphenyl. A consistent yield and purity profile across multiple runs validates the experimental setup and reagent quality.
Experimental Protocol: Synthesis of this compound via Kolbe Nitrile Synthesis
Step 1: Preparation of 4-(Chloromethyl)biphenyl
A common precursor, 4-(chloromethyl)biphenyl, can be synthesized from biphenyl via chloromethylation. This reaction should be performed in a well-ventilated fume hood due to the use of formaldehyde and hydrogen chloride.
Step 2: Cyanation of 4-(Chloromethyl)biphenyl
-
Materials:
-
4-(Chloromethyl)biphenyl
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Toluene
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)biphenyl (1 equivalent) in anhydrous DMSO.
-
Carefully add finely powdered sodium cyanide (1.1 equivalents). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Methodology 2: The Modern Approach - Nickel-Catalyzed Cyanation
Modern cross-coupling reactions offer an alternative to classical nucleophilic substitution, often with milder reaction conditions and broader functional group tolerance. Nickel-catalyzed cyanation of aryl halides has emerged as a cost-effective and efficient method for the synthesis of aryl nitriles.[6][7]
Causality Behind Experimental Choices
This approach utilizes a nickel catalyst, often in combination with a phosphine ligand, to facilitate the coupling of an aryl halide (in this case, 4-iodobiphenyl as a representative substrate) with a cyanide source. The use of a less toxic cyanide source like cyanogen bromide (BrCN) is a notable advantage over alkali metal cyanides.[8] A reducing agent, such as zinc powder, is often required to generate the active Ni(0) catalytic species from a Ni(II) precatalyst. The choice of ligand is crucial for stabilizing the nickel catalyst and promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Self-Validating System and Reproducibility
The reproducibility of catalytic reactions can be more sensitive to trace impurities and the quality of the catalyst and ligands. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Consistent yields and low levels of side products (such as dehalogenated biphenyl) are indicators of a well-controlled and reproducible process. The reaction can be monitored by GC or LC-MS to track the consumption of the starting aryl halide and the formation of the product.
Experimental Protocol: Synthesis of this compound via Nickel-Catalyzed Cyanation
-
Materials:
-
4-Iodo-1,1'-biphenyl
-
Cyanogen bromide (BrCN)
-
Nickel(II) chloride complex (e.g., NiCl₂·1,10-phenanthroline)
-
Zinc powder (Zn)
-
Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure: [8]
-
To an oven-dried reaction vessel under an inert atmosphere, add 4-iodo-1,1'-biphenyl (1 equivalent), NiCl₂·1,10-phenanthroline (10 mol%), and zinc powder (3.0 equivalents).
-
Add anhydrous dioxane as the solvent.
-
Carefully add cyanogen bromide (2.0 equivalents). Caution: Cyanogen bromide is toxic and lachrymatory. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Quantitative Data Summary
| Parameter | Methodology 1: Kolbe Nitrile Synthesis | Methodology 2: Nickel-Catalyzed Cyanation |
| Starting Material | 4-(Chloromethyl)biphenyl | 4-Iodo-1,1'-biphenyl |
| Cyanide Source | Sodium Cyanide (NaCN) | Cyanogen Bromide (BrCN) |
| Typical Yield | 70-90% | 75-85% |
| Reaction Temperature | 60-70 °C | 50 °C |
| Reaction Time | 4-6 hours | 12 hours |
| Key Reagents | NaCN, DMSO | NiCl₂·1,10-phen, Zn, BrCN, Dioxane |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
Visualizing the Synthetic Workflows
Diagram 1: Kolbe Nitrile Synthesis Workflow
Caption: Workflow for the classical Kolbe synthesis of this compound.
Diagram 2: Nickel-Catalyzed Cyanation Workflow
Caption: Workflow for the modern Ni-catalyzed synthesis of this compound.
Mechanistic Insights
Diagram 3: SN2 Mechanism in Kolbe Synthesis
Caption: Concerted SN2 mechanism of the Kolbe nitrile synthesis.
Diagram 4: Simplified Nickel-Catalyzed Cyanation Cycle
Caption: A plausible catalytic cycle for nickel-catalyzed cyanation.
Conclusion: A Matter of Context and Priorities
The choice between the classical Kolbe synthesis and modern nickel-catalyzed cyanation for producing this compound is not a matter of one being definitively superior, but rather a decision based on the specific requirements of the synthesis.
-
The Kolbe nitrile synthesis offers the advantages of simplicity, high yields, and the use of readily available and inexpensive reagents. Its primary drawback is the high toxicity of sodium cyanide, which necessitates stringent safety protocols. For laboratories equipped to handle highly toxic reagents and where cost is a primary driver, this remains a viable and reproducible method.
-
Nickel-catalyzed cyanation , on the other hand, provides a pathway that can utilize less toxic cyanide sources and often proceeds under milder conditions. While the initial setup may be more complex due to the need for an inert atmosphere and the cost of ligands and catalysts, it offers greater functional group tolerance and can be more amenable to the synthesis of complex molecules. The scalability of these catalytic systems is an area of active research, with promising results for industrial applications.[9]
Ultimately, for researchers and drug development professionals, the optimal protocol will depend on a careful evaluation of factors including available safety infrastructure, budget, required scale, and the chemical complexity of the target and its precursors. This guide provides the foundational knowledge to make an informed and strategic decision, ensuring the reproducible and efficient synthesis of the valuable intermediate, this compound.
References
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. Kolbe_nitrile_synthesis [chemeurope.com]
- 3. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. CN104496850A - Method for synthesizing p-methylphenylacetonitrile - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of 4-Biphenylacetonitrile for Laboratory Professionals
For researchers and scientists engaged in drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Biphenylacetonitrile (CAS No. 31603-77-7), ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting the environment. This document moves beyond mere procedure to explain the scientific rationale behind each recommendation, empowering you to make informed decisions for a safer laboratory environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an organic nitrile that presents a multi-faceted risk profile.
Toxicological Hazards:
-
Acute Toxicity: It is harmful if swallowed or in contact with skin.[1]
-
Irritation: It is known to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]
The toxicity of organic nitriles is often linked to their potential to metabolize into cyanide in the body, which can interfere with cellular respiration. Therefore, minimizing exposure through all routes—inhalation, ingestion, and dermal contact—is paramount.
Environmental Hazards: this compound is classified as toxic to aquatic life with long-lasting effects. Improper disposal can lead to the contamination of waterways, posing a significant threat to ecosystems. The biphenyl structure suggests a degree of environmental persistence, a characteristic common to polychlorinated biphenyls (PCBs), which are known for their resistance to degradation and their ability to bioaccumulate.[2]
Physicochemical Hazards: While not highly flammable, this compound is combustible and can form explosive mixtures with air upon intense heating. Incomplete combustion of nitrile compounds can produce highly toxic hydrogen cyanide gas.
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal) | Warning | Harmful if swallowed. Harmful in contact with skin.[1] | |
| Skin Corrosion/Irritation | Warning | Causes skin irritation.[1] | |
| Serious Eye Damage/Irritation | Warning | Causes serious eye irritation.[1] | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Warning | May cause respiratory irritation.[1] | |
| Hazardous to the aquatic environment, long-term hazard | Warning | Toxic to aquatic life with long lasting effects. |
Pre-Disposal Safety and Handling: The Foundation of Safe Practice
Proper disposal begins with safe handling from the moment the chemical is in use. Adherence to the following personal protective equipment (PPE) and handling protocols is non-negotiable.
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles that meet appropriate government standards.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Follow proper glove removal technique to avoid skin contact.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Engineering Controls and Safe Handling
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Designated Area: If possible, designate a specific area within the laboratory for handling this compound to contain any potential contamination.
-
Avoid Incompatibilities: Be aware of chemical incompatibilities. Nitriles can react violently with strong oxidizing acids. The combination of bases and nitriles can produce hydrogen cyanide gas. Therefore, segregate this compound from these substances during both use and storage.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Identify the Waste Stream: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be collected as hazardous waste.
-
Use a Designated Waste Container:
-
Select a container that is chemically compatible with organic nitriles (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid).
-
The container must be in good condition, free from leaks or damage.
-
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound" (no abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The name and contact information of the principal investigator or laboratory manager.
-
Applicable hazard pictograms (as shown in the table above).
-
EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized to ensure proper management from "cradle-to-grave."[4] While this compound is not specifically listed by name, it would be classified as follows:
-
If it is a discarded, unused commercial chemical product: It would likely fall under the U-list of toxic wastes .[5][6] The specific code would be determined by the sole active ingredient.
-
If it is a waste generated from a laboratory process: It must be characterized based on its hazardous properties. Due to its toxicity, it would be managed as a toxic hazardous waste.
Your institution's Environmental Health and Safety (EHS) department will provide the specific waste codes required for your location.
On-Site Storage
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is in a well-ventilated area, away from heat sources, and segregated from incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin) is a best practice to contain any potential leaks from the primary container.
Final Disposal Procedure
-
Contact Your EHS Department: Once the waste container is full or you are ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide Necessary Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the waste disposal company.
-
Recommended Disposal Method: Incineration: The preferred method for the disposal of organic nitriles is high-temperature incineration in a facility equipped with afterburners and scrubbers. This process is designed to destroy the organic molecule and treat the resulting combustion products to prevent the release of harmful substances into the atmosphere. Complete thermal oxidation of aromatic nitriles will primarily produce carbon dioxide, water, and nitrogen oxides. However, it is crucial that the incineration is carried out under controlled conditions to prevent the formation of toxic byproducts like hydrogen cyanide.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is critical.
Spill Cleanup
For a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don Appropriate PPE: This includes respiratory protection, chemical goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow to prevent the dust from becoming airborne.[7][8]
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the hazardous waste container. Follow this with a wash of soap and water.
-
Label and Dispose: Seal and label the waste container as described in the disposal protocol.
For larger spills, or any spill you are not comfortable or equipped to handle, evacuate the area, close the doors, and contact your institution's emergency response team or EHS department immediately.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility within your institution. This diligence not only protects you and your colleagues but also ensures the integrity of the vital research you conduct.
References
- 1. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. kasturiaromatics.com [kasturiaromatics.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. actenviro.com [actenviro.com]
- 6. epa.gov [epa.gov]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
A Strategic Guide to Personal Protective Equipment for Handling 4-Biphenylacetonitrile
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. 4-Biphenylacetonitrile, a versatile intermediate in organic synthesis, requires a comprehensive understanding of its hazard profile to establish safe handling protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that researchers can operate with confidence and safety. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the "why" behind each procedural step.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound presents several key hazards that dictate the required levels of personal protection. According to safety data sheets and chemical hazard classifications, it is recognized as:
-
A skin irritant : Direct contact can lead to skin irritation.[1]
-
A serious eye irritant : Exposure can cause significant eye irritation.[1]
-
Harmful if swallowed or in contact with skin : Systemic effects can occur upon absorption.[1]
-
Potentially causing respiratory irritation : Inhalation of dust or powder can irritate the respiratory tract.[1]
These hazards underscore the necessity of a multi-faceted PPE strategy that shields the user from dermal, ocular, and respiratory exposure.
Core PPE Ensemble for this compound
A foundational principle of laboratory safety is the implementation of a barrier between the researcher and the chemical. For this compound, the following PPE is essential:
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile Gloves | Nitrile offers excellent resistance to a wide range of chemicals, including the nitrile functional group and aromatic rings present in this compound.[2][3][4][5] It provides a durable barrier against skin contact, which can cause irritation and harmful absorption.[1][6] |
| Eye Protection | Chemical Safety Goggles | To prevent eye irritation from splashes or airborne particles of the compound, chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] |
| Body Protection | Laboratory Coat | A lab coat is the first line of defense against accidental spills and contamination of personal clothing.[8] |
| Respiratory Protection | NIOSH-approved Respirator | When handling the powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation and subsequent respiratory irritation.[1][9] |
Procedural Integrity: Donning, Doffing, and Disposal of PPE
The efficacy of PPE is as much about its correct use as it is about its selection. The following step-by-step protocols are designed to minimize the risk of contamination during use and removal.
-
Hand Hygiene : Begin by washing and drying your hands thoroughly.
-
Lab Coat : Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required) : If working outside a fume hood, perform a seal check to ensure your respirator is fitted correctly.
-
Eye Protection : Put on your chemical safety goggles.
-
Gloves : Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
The removal of PPE is a critical control point for preventing exposure. The sequence is designed to remove the most contaminated items first.
-
Gloves : Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Lab Coat : Remove your lab coat by folding it inward to contain any contaminants, and store it in a designated area.
-
Eye Protection : Remove your safety goggles.
-
Respirator (if used) : Remove your respirator.
-
Hand Hygiene : Wash your hands thoroughly with soap and water.
All disposable PPE, including nitrile gloves, should be discarded in a designated hazardous waste container.[7] Contaminated lab coats should be professionally laundered and not taken home.
Visualizing the Workflow: PPE Selection and Disposal
To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for PPE usage when handling this compound.
Caption: Workflow for PPE selection, use, and disposal when handling this compound.
Emergency Procedures: Spill and Exposure
In the event of a spill, immediately evacuate the area and alert others.[10] For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain and clean up the spill, placing the waste in a sealed container for disposal.[11]
In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12][13] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[12][13] If inhaled, move to fresh air.[13]
Conclusion: Fostering a Proactive Safety Culture
Adherence to these PPE protocols is fundamental to mitigating the risks associated with this compound. By understanding the rationale behind each piece of protective equipment and following rigorous procedures for their use and disposal, researchers can maintain a safe laboratory environment conducive to innovation. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant and informed about the specific hazards of the chemicals they handle.
References
- 1. This compound | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. business.medtecs.com [business.medtecs.com]
- 6. armbrustusa.com [armbrustusa.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. hydepark-environmental.com [hydepark-environmental.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
